molecular formula C7H15NO2 B2668595 Ethyl 3-(methylamino)butanoate CAS No. 68384-70-3

Ethyl 3-(methylamino)butanoate

Cat. No.: B2668595
CAS No.: 68384-70-3
M. Wt: 145.202
InChI Key: BCDWUXYUMDIPLB-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)butanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWUXYUMDIPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-(methylamino)butanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(methylamino)butanoate

Introduction

This compound is a chemical compound classified as an amino acid ester. It features a secondary amine and an ethyl ester functional group, making it a versatile building block in organic synthesis. Its structural characteristics allow for a variety of chemical transformations, rendering it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and chemical research sectors. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique CAS number, molecular formula, and structure.

Key Identifiers:

  • CAS Number : 68384-70-3[1][2][3]

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₇H₁₅NO₂[1][2]

  • Synonyms : Ethyl 3-(methylamino)butyrate, DL-3-methylamino-butyric acid ethyl ester, Ethyl 3-(N-methyl-amino)butanoate[1][4]

The physical and chemical properties of a compound are critical for designing experiments, purification processes, and formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 264.33 °C[1]
Exact Mass 145.110 g/mol [1]
LogP (Octanol-Water) 0.938[1]
Polar Surface Area 38.33 Ų[1]
SMILES CCOC(=O)CC(C)NC[1]
InChI Key BCDWUXYUMDIPLB-UHFFFAOYSA-N[1]

The LogP value of 0.938 suggests a balanced lipophilicity, which allows for solubility in a range of both polar and nonpolar organic solvents.[1] The moderate boiling point is suitable for purification via distillation techniques.[1]

Caption: 2D structure of this compound.

Synthesis, Reactivity, and Experimental Protocols

The synthesis of this compound can be achieved through several standard organic chemistry routes. A common and plausible method is the acid-catalyzed esterification of 3-(methylamino)butanoic acid with ethanol.

Synthetic Route: Fischer Esterification

This reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the ethanol.

Synthesis_Workflow Reactant1 3-(Methylamino)butanoic Acid Condition Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Reactant1->Condition Reactant2 Ethanol (Excess) Reactant2->Condition Product This compound Condition->Product

Caption: Fischer esterification workflow for synthesis.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis via Fischer esterification.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylamino)butanoic acid (1.0 eq).

  • Solvent and Catalyst : Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Heating : Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.[1]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

  • Ester Group : This group is susceptible to hydrolysis under either acidic or basic conditions, which would yield 3-(methylamino)butanoic acid and ethanol.[1] This reaction is essentially the reverse of its synthesis.

  • Methylamino Group : As a secondary amine, this group is nucleophilic and can participate in various reactions such as alkylation, acylation, and condensation, allowing for further derivatization and chain extension.[1]

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic precursor for synthesizing bioactive molecules and pharmaceutical intermediates.[1]

  • Peptidomimetics : The compound can be used to create structural analogs that mimic the backbones of peptides. These are designed to have improved stability or bioavailability compared to natural peptides.[1]

  • Small-Molecule Inhibitors : It serves as a starting material for building small molecules designed to target and inhibit the activity of specific enzymes, a core strategy in modern drug discovery.[1]

Its balanced lipophilicity and reactive handles make it an ideal scaffold for introducing diverse chemical functionalities required for binding to biological targets.

Safety and Handling

Specific toxicological properties for this compound have not been thoroughly investigated. Commercial suppliers typically label this chemical for "Research Use Only. Not Intended for Diagnostic or Therapeutic Use".[2] Therefore, standard laboratory safety protocols for handling research-grade chemicals should be strictly followed:

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

In the absence of specific data, users should treat the compound with caution, assuming it may be hazardous upon contact, inhalation, or ingestion.

References

Spectroscopic Profile of Ethyl 3-(methylamino)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(methylamino)butanoate (CAS 68384-70-3) is a functionalized amino acid ester of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and peptidomimetics.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure of this compound. The interpretations presented herein are based on foundational spectroscopic principles and comparative analysis with structurally similar molecules.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. This compound possesses several key structural features that will give rise to characteristic signals in each spectroscopic analysis.

Molecular Formula: C₇H₁₅NO₂[1]

Molecular Weight: 145.20 g/mol [1]

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)2HO-CH₂ -CH₃
~3.10Sextet or Multiplet (m)1HCH -CH₃
~2.45Singlet (s)3HN-CH₃
~2.38Doublet (d)2HCH₂ -COO
~1.60 (broad)Singlet (s)1HN-H
~1.25Triplet (t)3HO-CH₂-CH₃
~1.15Doublet (d)3HCH-CH₃

Interpretation and Rationale:

  • Ethyl Ester Group: The ethyl group of the ester will present as a quartet around 4.12 ppm (O-CH₂ ) and a triplet around 1.25 ppm (CH₃ ). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet arises from the coupling of the methyl protons with the two adjacent methylene protons. This is a classic ethyl ester pattern.

  • Butanoate Backbone: The proton on the chiral center (C3) is expected to appear as a multiplet around 3.10 ppm. It is coupled to the two protons on C2 and the three protons on C4, leading to a complex splitting pattern (a sextet is predicted if coupling constants are similar). The adjacent methyl group (C4) will appear as a doublet at approximately 1.15 ppm due to coupling with the single proton on C3. The methylene protons at C2, adjacent to the carbonyl group, are diastereotopic and are predicted to show as a doublet around 2.38 ppm, being coupled to the proton at C3.

  • Methylamino Group: The N-methyl protons will give a sharp singlet at around 2.45 ppm. The N-H proton itself will likely appear as a broad singlet around 1.60 ppm; its chemical shift can be variable and it may exchange with trace amounts of D₂O in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) / ppmCarbon Assignment
~172.5C =O (C1)
~60.5O-C H₂ (Ethyl)
~52.0C H-N (C3)
~42.0C H₂-COO (C2)
~34.0N-C H₃
~21.0CH-C H₃ (C4)
~14.2O-CH₂-C H₃ (Ethyl)

Interpretation and Rationale:

  • Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, around 172.5 ppm.

  • Oxygen-Attached Carbons: The carbon of the ethyl group attached to the ester oxygen (O-C H₂) will be found at approximately 60.5 ppm.

  • Nitrogen-Attached Carbons: The carbon atom bonded to the nitrogen (C3) is expected around 52.0 ppm, and the N-methyl carbon should appear around 34.0 ppm.

  • Aliphatic Carbons: The methylene carbon alpha to the carbonyl (C2) is predicted at ~42.0 ppm. The remaining methyl carbons—the one on the butanoate chain (C4) and the terminal methyl of the ethyl ester—will be the most shielded, appearing at approximately 21.0 ppm and 14.2 ppm, respectively.

Experimental Protocol: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of Ethyl 3-(methylamino)butanoate in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum (e.g., 400 MHz) prep3->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., 100 MHz) prep3->acq2 acq_settings Standard acquisition parameters: - ¹H: 16-32 scans - ¹³C: 1024-2048 scans - Temperature: 298 K acq1->acq_settings proc1 Apply Fourier Transform acq1->proc1 acq2->acq_settings acq2->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and analyze multiplicities proc3->proc4 G mol [C₇H₁₅NO₂]⁺˙ m/z = 145 frag1 [M - OCH₂CH₃]⁺ m/z = 100 mol->frag1 - •OCH₂CH₃ frag2 [CH(CH₃)NHCH₃]⁺ m/z = 72 mol->frag2 α-cleavage

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for Ethyl 3-(methylamino)butanoate Solubility

Physicochemical Profile and Predicted Solubility Behavior

This compound possesses a molecular structure that suggests a nuanced solubility profile. Its key physicochemical properties are outlined below:

PropertyValueSource
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 264.33 °C[1]
logP 0.938[1]

The octanol-water partition coefficient (logP) of 0.938 indicates that this compound has a balanced lipophilicity, suggesting it is likely to exhibit some degree of solubility in both polar and nonpolar solvents.[1] The presence of an ester group and a secondary amine allows for hydrogen bonding, which is a key factor in its interaction with protic solvents.[2][3]

Theoretical Solubility in Different Solvent Classes:
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the nitrogen and oxygen atoms in this compound to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, suggests potential solubility in polar protic solvents.[2][4] However, the presence of a seven-carbon backbone may limit high solubility in water. A safety data sheet for the related compound, ethyl 3-hydroxybutanoate, indicates water solubility, which suggests that this compound may also be water-soluble to some extent.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents lack the ability to donate hydrogen bonds but can accept them.[5] The dipole-dipole interactions between the polar functional groups of this compound and polar aprotic solvents are expected to facilitate solubility.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The alkyl chain of the molecule suggests that it will have some affinity for nonpolar solvents through London dispersion forces.[2]

The overarching principle of "like dissolves like" is a useful guide for predicting solubility.[2][5] This principle suggests that polar solvents are more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[2]

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6][7]

Equilibrium Solubility (Shake-Flask Method) Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.[6]

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).[6][8]

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The required time may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Sample Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This is a critical step to avoid overestimation of solubility.[6]

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.[6]

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[6]

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid Ethyl 3-(methylamino)butanoate to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute filtered solution G->H I Analyze by HPLC/GC H->I J Calculate solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Insights from Structural Analogs

While direct data is lacking, examining the solubility of structurally similar compounds can provide valuable estimations.

  • Ethyl 3-aminocrotonate: This analog is reported to be soluble in chloroform and methanol, with a water solubility of 26 g/L at 25 °C.[6]

  • Ethyl 3-methylbutanoate: This related ester is described as having high solubility in nonpolar organic solvents, moderate solubility in polar organic solvents, and limited solubility in water.[9]

  • Ethyl butyrate: This compound has limited solubility in water but is highly soluble in common organic solvents like ethanol and diethyl ether.

The data from these analogs supports the prediction that this compound will exhibit good solubility in many organic solvents and limited to moderate solubility in water.

Safety and Handling Considerations

When conducting solubility studies with this compound and various solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition, as many organic solvents are flammable.[3]

  • Handling: Avoid contact with skin and eyes, and do not ingest the compound.[3] In case of contact, rinse immediately with plenty of water.[3]

  • Storage: Store this compound and solvents in tightly closed containers in a cool, dry, and well-ventilated place.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) for this compound and the solvents being used.

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently available in the public domain, a strong predictive understanding can be established based on its physicochemical properties and data from structural analogs. This guide provides the theoretical foundation and a robust experimental framework for researchers to determine the solubility of this compound in a variety of solvents. The provided equilibrium shake-flask method is a reliable approach to generate the necessary data for process development, formulation, and further research in the pharmaceutical and chemical industries.

References

Ethyl 3-(methylamino)butanoate safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(methylamino)butanoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety, handling, and emergency protocols for this compound (CAS No. 68384-70-3). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The protocols and recommendations herein are synthesized from established safety data sheets and chemical databases to ensure a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Profile

This compound is a chemical intermediate utilized in the synthesis of various bioactive molecules and peptidomimetics.[1] Its dual functionality, possessing both a secondary amine and an ester group, makes it a versatile building block but also dictates its specific handling and storage requirements.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 68384-70-3
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol [2]
Boiling Point 264.33 °C[1][3]
Appearance Colorless to light yellow liquid[4]
logP 0.938[1]
Storage Temperature 2-8°C, Sealed in dry conditions[4][5]

The compound's moderate boiling point suggests low volatility at room temperature, however, its reactivity profile, governed by the ester and methylamino groups, necessitates careful handling to prevent unintentional reactions such as hydrolysis.[1]

Hazard Identification and Risk Assessment

While specific GHS classification for this compound is not universally harmonized across all supplier SDS, data for structurally similar amino esters, such as Ethyl 3-(methylamino)propanoate, indicate significant potential hazards.[6] A conservative approach, assuming similar hazard classifications, is crucial for ensuring personnel safety.

Assumed GHS Classification based on Analogues:

  • Flammable Liquids [6]

  • Skin Corrosion/Irritation [6]

  • Serious Eye Damage/Eye Irritation [6]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation [6]

The primary risks stem from the compound's potential corrosivity and flammability. The amino group can impart a basic character, leading to irritation or burns upon contact with skin and eyes. The ester component, while less reactive, contributes to the overall chemical profile.

Safe Handling and Laboratory Workflow

A systematic approach to handling minimizes exposure and prevents accidents. The following workflow is designed to be a self-validating system, where each step mitigates a specific, identified risk.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials (Non-sparking tools) prep_hood->prep_materials handle_aliquot 4. Aliquot in Fume Hood (Avoid aerosol generation) prep_materials->handle_aliquot handle_seal 5. Tightly Seal Containers (Prevent vapor release) handle_aliquot->handle_seal cleanup_decon 6. Decontaminate Surfaces & Glassware handle_seal->cleanup_decon cleanup_waste 7. Dispose of Waste (Follow institutional guidelines) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: Logical workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7][8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

    • Keep all sources of ignition, such as open flames and hot surfaces, away from the handling area.[10][11] Use non-sparking tools for transfers.[7][11]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[12][13]

    • Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a flame-retardant lab coat.[7] Gloves must be inspected before use and disposed of properly after handling.[14]

    • Respiratory Protection : If working outside a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge is required.[13]

  • During Handling :

    • Avoid direct contact with skin and eyes.[7]

    • Avoid the formation of mists or aerosols.[7] When transferring, pour slowly to minimize splashing.

    • Keep the container tightly closed when not in use.[7][11]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[7][10] Recommended storage is in a refrigerator at 2-8°C.[4][5]

    • Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[10]

    • Ensure containers are clearly labeled and stored in a locked-up area accessible only to authorized personnel.[8]

Emergency Procedures

Rapid and correct response to an emergency situation is critical. All personnel must be familiar with these procedures before beginning work with the compound.

Emergency Response Workflow

G cluster_actions Immediate Actions cluster_responses Specific Responses start Incident Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Situation (Spill, Fire, Exposure) evacuate->assess spill Spill Control: 1. Contain with inert absorbent 2. Remove ignition sources 3. Ventilate area assess->spill Spill fire Fire Control: 1. Use CO2, dry chemical, or foam 2. Wear SCBA 3. Cool containers assess->fire Fire exposure Personal Exposure: 1. Move to fresh air 2. Flush skin/eyes for 15 min 3. Seek immediate medical attention assess->exposure Exposure notify Notify EH&S and Emergency Services spill->notify fire->notify exposure->notify

Caption: Decision workflow for emergency response to a chemical incident.

First-Aid Measures
  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7][13]

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][15] Water spray may be used to cool closed containers.[10]

  • Specific Hazards : Combustion may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[10] Vapors may form explosive mixtures with air.[16]

  • Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][15]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Remove all sources of ignition.[7][10] Do not walk through spilled material.

  • Environmental Precautions : Prevent the chemical from entering drains or waterways.[7][8]

  • Containment and Cleanup : Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite).[8][17] Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[9][13]

Stability and Reactivity Profile

  • Reactivity : The compound is an ester and can undergo hydrolysis under acidic or basic conditions.[1] It may react vigorously with strong oxidizing acids.[18] Heat is generated by the interaction of esters with caustic solutions.[18]

  • Chemical Stability : The product is stable under recommended storage conditions (cool, dry, away from light).[10]

  • Conditions to Avoid : Keep away from open flames, hot surfaces, and sources of ignition.[10]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides.[10]

References

Reactivity of the amino and ester groups in Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino and Ester Groups in Ethyl 3-(methylamino)butanoate

Abstract

This compound is a bifunctional molecule of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and specialty chemicals. Its structure incorporates both a secondary amine and an ethyl ester, two functional groups with distinct yet potentially competing reactivities. This technical guide provides an in-depth exploration of the chemical behavior of these two centers. We will dissect the factors governing their reactivity, delve into the principles of chemoselectivity, and present field-proven protocols for achieving specific chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this and similar amino ester scaffolds.

Introduction: The Duality of a γ-Amino Ester

The synthetic utility of this compound stems from the presence of two key functional groups: a nucleophilic secondary amine and an electrophilic ester carbonyl. The relative positioning of these groups (separated by two carbon atoms, in a gamma position) also introduces the potential for intramolecular interactions.

Understanding the delicate balance of reactivity between the amine and the ester is paramount for designing successful synthetic strategies. The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile and a Brønsted-Lowry base.[1] Conversely, the carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles.[2] This guide will systematically address the reactivity of each group and the methodologies required to control their chemical transformations selectively.

Reactivity Profile of the Secondary Amino Group

The secondary amine in this compound is typically the more reactive of the two functional groups under a wide range of conditions, primarily due to its higher nucleophilicity compared to the ester oxygen.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation of the amino group, forming a stable amide bond. This reaction is central to peptide synthesis and the creation of numerous pharmaceutical compounds.[3][4] The reaction proceeds via nucleophilic attack of the amine's lone pair on the carbonyl carbon of an acylating agent.

  • Causality of Reagent Choice: Highly reactive acylating agents like acyl chlorides or anhydrides are used to ensure the reaction proceeds rapidly and efficiently, often at room temperature.[5] A mild, non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to neutralize the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.[5] The ester group is generally unreactive under these mild, neutral, or slightly basic conditions.

Workflow for Selective N-Acylation

N_Acylation_Workflow cluster_reactants Reactants cluster_conditions Conditions Reactant This compound Process Reaction Vessel (0°C to RT) Reactant->Process AcylatingAgent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) AcylatingAgent->Process Solvent Aprotic Solvent (DCM, THF) Solvent->Process Base Tertiary Amine Base (e.g., Triethylamine) Base->Process Product N-Acylated Product (Amide-Ester) Process->Product Selective Acylation

Caption: Workflow for the selective N-acylation of the amino group.

N-Alkylation

The amine can also be alkylated using alkyl halides. However, this reaction is often more difficult to control than acylation. The primary product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of a quaternary ammonium salt.[5] Therefore, achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions.

Reactivity Profile of the Ester Group

The ester functionality is a classic electrophilic group that undergoes nucleophilic acyl substitution. These reactions typically require more forcing conditions (heat, strong acid, or strong base) than reactions at the amine.

Ester Hydrolysis

Hydrolysis of the ester cleaves it into a carboxylic acid and ethanol.[6] This transformation can be catalyzed by either acid or base, with significantly different mechanisms and outcomes.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[7] It involves the attack of a strong nucleophile, typically a hydroxide ion (from NaOH or KOH), on the ester carbonyl.[8] The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide or hydroxide present, forming a carboxylate salt.[9] This prevents the reverse reaction from occurring.

Mechanism of Base-Catalyzed Ester Hydrolysis

Saponification_Mechanism Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Acid Carboxylic Acid + Alkoxide Intermediate->Acid Collapse & Loss of Leaving Group (⁻OR') Products Carboxylate + Alcohol Acid->Products Irreversible Acid-Base Reaction

Caption: Key steps in the irreversible saponification of an ester.

  • Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process.[7][8] The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). To drive the reaction to completion, a large excess of water is required.[7][8] A key advantage for chemoselectivity is that under acidic conditions, the amine group is protonated to form an ammonium salt. This protonated form is no longer nucleophilic, effectively protecting it from participating in side reactions.

Intramolecular Aminolysis: Lactam Formation

The gamma-relationship between the amino and ester groups allows for a potential intramolecular reaction. Upon heating or under specific catalytic conditions, the nitrogen's lone pair can attack the internal ester carbonyl, displacing the ethoxy group to form a six-membered cyclic amide, known as a δ-lactam.[10] This cyclization is an important consideration in the handling and synthesis of γ- and δ-amino esters.[10][11]

Chemoselectivity: The Art of Controlled Reactivity

Achieving selective reaction at one functional group while leaving the other untouched is the cornerstone of modern organic synthesis. For this compound, the strategy hinges on exploiting the intrinsic differences in the reactivity of the amine and the ester.

Target Group Reaction Reagent(s) Typical Conditions Rationale for Selectivity
Amino Group N-AcylationAcyl Chloride / Anhydride, Et₃NDCM or THF, 0 °C to RTAmine is a far superior nucleophile. Conditions are too mild to promote ester reaction.[12]
Ester Group Hydrolysis (Acidic)H₂SO₄ (cat.), H₂OHeat (Reflux)Amine is protonated and deactivated as a nucleophile, allowing water to attack the ester.
Ester Group Hydrolysis (Basic)NaOH or KOH (aq)Heat (Reflux)Saponification is a rapid, irreversible reaction that outcompetes potential side reactions.[8]
The Role of Protecting Groups

When the desired reaction conditions are incompatible with one of the functional groups, a protecting group strategy is employed.[13] A protecting group temporarily masks a reactive site, allowing chemistry to be performed elsewhere in the molecule.[14]

For instance, to perform a reaction on the ester under conditions where the amine might interfere (e.g., with a strong, non-hydroxide nucleophile), the amine can be protected. A common choice is the tert-butoxycarbonyl (Boc) group, which converts the amine into a carbamate. The Boc group is stable to basic and nucleophilic conditions but can be easily removed with acid (like trifluoroacetic acid) once the desired modification on the ester is complete.[15][16]

Protecting Group Strategy Workflow

Protecting_Group_Strategy Start This compound (Amine + Ester) Protected Boc-Protected Amino Ester (Carbamate + Ester) Start->Protected 1. Protect Amine (e.g., (Boc)₂O) Modified Modified Ester Derivative (Carbamate + Modified Ester) Protected->Modified 2. React at Ester (e.g., Reduction, Grignard) Final Deprotected Product (Amine + Modified Ester) Modified->Final 3. Deprotect Amine (e.g., TFA)

Caption: General workflow using a protecting group for the amine.

Experimental Protocols

The following protocols are designed as self-validating systems. Successful execution and characterization of the products will confirm the principles of chemoselectivity discussed.

Protocol 1: Selective N-Acetylation of this compound

Objective: To selectively acylate the secondary amine without affecting the ester group.

Methodology:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent. The starting material should be consumed, and a new, less polar spot (the product) should appear.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated ester.

  • Final Confirmation: Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of ethyl 3-(N-acetyl-N-methylamino)butanoate.

Protocol 2: Selective Ester Hydrolysis via Saponification

Objective: To selectively hydrolyze the ester to a carboxylic acid.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 3 hours.

  • Validation Step: After cooling, take a small aliquot of the reaction mixture, acidify it, and extract with ethyl acetate. Analyze the organic extract by TLC. The starting ester spot should be absent.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly acidify the mixture to pH ~5-6 by the dropwise addition of 1M HCl. The target amino acid has an isoelectric point in this range and may precipitate.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • Isolate the resulting solid product, 3-(methylamino)butanoic acid, by filtration or, if it remains in solution, by purification using ion-exchange chromatography.

  • Final Confirmation: Characterize the product by NMR and MS. The disappearance of the ethyl group signals in the ¹H NMR spectrum is a key indicator of successful hydrolysis.

Protocol 3: Analytical Methods for Reaction Monitoring

Objective: To provide standardized methods for tracking reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reactions with volatile components like the starting material and the N-acylated product. Derivatization may be required for the hydrolyzed amino acid product.[17][18]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis. A reversed-phase C18 column can be used to separate the starting material from its more polar or nonpolar products. Derivatization is often necessary for UV detection of amino acids.[19][20]

Conclusion

The reactivity of this compound is a classic case study in the principles of chemoselectivity. The secondary amine, being the stronger nucleophile, is the primary site of reaction under mild electrophilic conditions. Conversely, the ester group can be targeted under strong acidic or basic conditions, which either deactivate the amine (acid) or favor the irreversible saponification pathway (base). For more complex transformations, a protecting group strategy provides a robust and reliable method for isolating the reactivity of one group from the other. By understanding and applying these core principles, researchers can effectively utilize this bifunctional building block to construct more complex and valuable molecules.

References

An In-depth Technical Guide to the Potential Industrial Applications of Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylamino)butanoate, a secondary amine-containing β-amino ester, represents a versatile chemical intermediate with significant potential across various industrial sectors, most notably in pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis via aza-Michael addition, and an in-depth exploration of its prospective applications. By leveraging its bifunctional nature—possessing both a nucleophilic secondary amine and a modifiable ester group—this compound serves as a valuable building block for complex molecular architectures. This document aims to equip researchers and development professionals with the foundational knowledge and technical insights necessary to harness the synthetic utility of this compound in their respective fields.

Introduction and Chemical Profile

This compound (CAS No. 68384-70-3) is an organic compound featuring a secondary amine at the β-position relative to an ethyl ester.[1] This structural arrangement confers a unique combination of chemical reactivity and physical properties, making it an attractive scaffold for organic synthesis. The presence of both a hydrogen bond donor/acceptor (the amine) and a hydrolytically cleavable ester group allows for a wide range of chemical transformations.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in industrial processes. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 264.33 °C[2]
LogP (Octanol-Water) 0.938[2]
Polar Surface Area 38.33 Ų[2]
SMILES CCOC(=O)CC(C)NC[2]

The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in a range of organic solvents and potential for membrane permeability, a desirable trait for pharmaceutical and agrochemical applications.[2] Its boiling point allows for purification via distillation.[2]

Synthesis of this compound

The most direct and industrially scalable route to this compound is the aza-Michael addition of methylamine to ethyl crotonate. This conjugate addition is a well-established method for the formation of β-amino esters.

Reaction Mechanism and Rationale

The aza-Michael addition proceeds via the nucleophilic attack of methylamine on the β-carbon of the α,β-unsaturated ester, ethyl crotonate. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the amine. The choice of a solvent can influence the reaction rate and yield, with polar aprotic solvents often being favored.

aza_michael_addition cluster_reactants Reactants cluster_product Product methylamine Methylamine (CH₃NH₂) product This compound methylamine->product Nucleophilic Attack ethyl_crotonate Ethyl Crotonate ethyl_crotonate->product Conjugate Addition

Caption: Aza-Michael addition of methylamine to ethyl crotonate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methylamine (40% solution in water)

  • Ethyl crotonate

  • Methanol

  • Sodium methoxide (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl crotonate (1 equivalent) and methanol as the solvent.

  • Addition of Amine: Cool the solution in an ice bath and slowly add methylamine solution (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Neutralize the solution with a dilute solution of hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Potential Industrial Applications

The bifunctional nature of this compound makes it a valuable intermediate in several industrial applications.

Pharmaceutical Intermediate

As a β-amino ester, this compound is a key building block for the synthesis of peptidomimetics and small-molecule inhibitors.[2]

  • Peptidomimetics: The β-amino acid scaffold can be incorporated into peptide chains to impart resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. The secondary amine allows for further functionalization to mimic the side chains of natural amino acids.

peptidomimetic_synthesis cluster_starting_material Starting Material cluster_modifications Synthetic Modifications cluster_intermediate Intermediate cluster_final_product Final Product start_node This compound hydrolysis Ester Hydrolysis start_node->hydrolysis Step 1 acylation Amine Acylation start_node->acylation Step 2 beta_amino_acid N-acylated β-amino acid hydrolysis->beta_amino_acid acylation->beta_amino_acid peptidomimetic Peptidomimetic Drug Candidate beta_amino_acid->peptidomimetic Peptide Coupling

Caption: Synthetic pathway to a peptidomimetic.

  • Small-Molecule Inhibitors: The butanoate backbone can serve as a scaffold to which various functional groups can be attached to target the active sites of enzymes or receptors.

Agrochemical Development

In the agrochemical industry, the delivery of active ingredients to the target site is crucial for efficacy. This compound's physicochemical properties make it a candidate for use in agrochemical formulations.

  • Carrier for Systemic Pesticides: Its moderate lipophilicity can aid in the penetration of the waxy cuticle of plants, facilitating the uptake of systemic pesticides.[2] The ester and amine functionalities also offer handles for covalent attachment to an active ingredient, potentially forming a pro-pesticide that releases the active compound within the plant.

agrochemical_application cluster_formulation Agrochemical Formulation cluster_plant Plant cluster_action Mechanism of Action formulation Pesticide + this compound (Carrier) cuticle Waxy Cuticle formulation->cuticle Application vasculature Plant Vasculature cuticle->vasculature Enhanced Uptake release Release of Active Pesticide vasculature->release Systemic Transport

Caption: Role as a carrier in agrochemical formulations.

Specialty Polymer Synthesis

The field of biomedical polymers is rapidly expanding, with a focus on biodegradable and functional materials. This compound can be a valuable monomer in the synthesis of poly(β-amino ester)s (PBAEs). These polymers are known for their biodegradability and pH-responsiveness, making them suitable for drug delivery and gene therapy applications. The secondary amine in this compound can participate in polymerization reactions, and the ester backbone of the resulting polymer allows for hydrolytic degradation into biocompatible products.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant, yet not fully realized, industrial potential. Its straightforward synthesis and bifunctional nature make it an ideal candidate for further research and development in the pharmaceutical, agrochemical, and specialty polymer sectors. This guide provides a solid foundation for scientists and researchers to explore and unlock the full potential of this promising molecule. Further investigation into its application in the synthesis of specific high-value products is warranted and expected to yield innovative solutions in drug discovery and advanced materials.

References

Introduction: The Strategic Importance of Ethyl 3-(Methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(Methylamino)butanoate as a Precursor in Organic Synthesis

This compound is a bifunctional organic compound featuring a secondary amine and an ethyl ester. This unique combination of reactive sites makes it a highly versatile and valuable precursor in the field of organic synthesis. Its structure allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. For researchers and professionals in drug development and fine chemical synthesis, this compound serves as a key building block for producing bioactive molecules, including peptidomimetics and small-molecule inhibitors.[1] The strategic placement of the methylamino group at the β-position relative to the ester carbonyl group is crucial for its utility in synthesizing various heterocyclic systems and other pharmacologically relevant scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is fundamental for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2]
Boiling Point 264.33 °C[1]
Exact Mass 145.110 g/mol [1]
Polar Surface Area 38.33 Ų[1]
LogP (Octanol-Water) 0.938[1]
SMILES CCOC(=O)CC(C)NC[1]
CAS Number 68384-70-3[2]

The moderate lipophilicity, as indicated by its LogP value, allows for good solubility in a range of both polar and nonpolar organic solvents, which is advantageous for its application in various reaction media.[1] The infrared (IR) spectrum of related structures shows characteristic N-H stretching vibrations, which are indicative of the secondary amine, and a strong carbonyl (C=O) stretch from the ester group.[3]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several reliable routes. The most common approach is the conjugate addition of methylamine to an α,β-unsaturated ester, such as ethyl crotonate. This aza-Michael addition is an efficient method for forming the C-N bond at the β-position.

An alternative pathway involves the direct esterification of 3-(methylamino)butanoic acid with ethanol, typically under acidic catalysis.[1] This method is straightforward but depends on the availability of the parent amino acid.

G cluster_0 Aza-Michael Addition Route cluster_1 Esterification Route Ethyl Crotonate Ethyl Crotonate Product_A This compound Ethyl Crotonate->Product_A + Methylamine Methylamine Methylamine->Product_A + AminoAcid 3-(Methylamino)butanoic acid Product_B This compound AminoAcid->Product_B + H⁺ Ethanol Ethanol Ethanol->Product_B + H⁺

Caption: Key synthetic routes to this compound.

Detailed Protocol: Synthesis via Aza-Michael Addition

This protocol is adapted from a similar synthesis of a fluorinated analog and represents a robust method for preparing the title compound.[4]

Materials:

  • Ethyl crotonate

  • Methylamine (2M solution in THF or as a gas)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl crotonate (0.15 mol) in absolute ethanol (50 mL). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a 2M solution of methylamine in THF (0.27 mol) to the stirred solution at 0 °C. Alternatively, bubble gaseous methylamine through the solution until the required amount is absorbed. The exothermicity of the reaction should be carefully managed to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16-20 hours).

  • Work-up: Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is then purified by vacuum distillation to yield this compound as a liquid. The purity can be assessed by GC-MS and NMR spectroscopy.

Self-Validation: The success of this synthesis is validated by monitoring the disappearance of the starting material (ethyl crotonate) via thin-layer chromatography (TLC) or gas chromatography (GC). The final product's identity should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with known values.

Application as a Precursor in Organic Synthesis

The true value of this compound lies in its dual reactivity, which allows for its use as a versatile precursor in the synthesis of a wide range of target molecules.[1]

G cluster_amine Amine-based Reactions cluster_ester Ester-based Reactions Precursor This compound Secondary Amine Ethyl Ester Acylation Acylation (Amide Formation) Precursor:amine->Acylation Alkylation Alkylation (Tertiary Amine) Precursor:amine->Alkylation Cyclization_A Heterocycle Formation (e.g., β-Lactams) Precursor:amine->Cyclization_A Hydrolysis Hydrolysis (Carboxylic Acid) Precursor:ester->Hydrolysis Reduction Reduction (Amino Alcohol) Precursor:ester->Reduction Amidation Amidation (Amide Formation) Precursor:ester->Amidation

Caption: Reactive pathways of this compound.

Synthesis of β-Lactams

The β-lactam ring is a core structural motif in many antibiotic drugs. This compound is an ideal precursor for constructing this ring system. The secondary amine can act as a nucleophile in cyclization reactions. For instance, after conversion of the ester group to a carboxylic acid, intramolecular cyclization using a coupling agent can yield a β-lactam. The Staudinger ketene-imine [2+2] cycloaddition is another powerful method for β-lactam synthesis where derivatives of this precursor can be employed.[5]

Precursor to Alkaloids and Other Heterocycles

Alkaloids are a diverse group of naturally occurring compounds with significant biological activities.[6] The structural framework of this compound can be elaborated to form various heterocyclic systems that are central to many alkaloids. For example, the amine functionality can be acylated, and the resulting amide can undergo cyclization reactions, such as the Pictet-Spengler reaction, after appropriate modification of the ester group, to form complex ring systems.

Chiral Synthesis

For many pharmaceutical applications, enantiopurity is critical. Chiral versions of this compound are highly sought-after precursors. These can be synthesized through various asymmetric methods, including the enzymatic reduction of a corresponding keto-ester, which can produce chiral hydroxy-esters with high enantiomeric excess.[7][8] These chiral building blocks are invaluable for the synthesis of enantiopure drugs.

Workflow Example: Synthesis of an N-Acyl Derivative

This workflow illustrates a common and fundamental transformation of this compound, showcasing the reactivity of its amino group.

G start Start: this compound step1 Dissolve in Aprotic Solvent (e.g., Dichloromethane) start->step1 step2 Add Base (e.g., Triethylamine) step1->step2 step3 Cool to 0 °C step2->step3 step4 Slowly Add Acylating Agent (e.g., Acetyl Chloride) step3->step4 step5 Stir at Room Temperature step4->step5 step6 Aqueous Work-up (Wash with NaHCO₃, Brine) step5->step6 step7 Dry Organic Layer (Anhydrous Na₂SO₄) step6->step7 step8 Purify by Column Chromatography step7->step8 end_node End: N-Acetyl Derivative step8->end_node

Caption: Experimental workflow for N-acylation.

Conclusion

This compound is a cornerstone precursor in modern organic synthesis. Its bifunctional nature provides a platform for a multitude of chemical transformations, making it an indispensable tool for medicinal chemists and process development scientists. The ability to readily synthesize this compound and its chiral variants further enhances its utility. As the demand for complex and novel bioactive molecules continues to grow, the strategic application of versatile precursors like this compound will remain critical to innovation in the pharmaceutical and chemical industries.

References

The Genesis and Evolution of β-Amino Esters: From Foundational Synthesis to Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of beta-amino esters from their initial discovery to their current prominence in advanced materials science and medicine is a compelling narrative of chemical innovation. This guide provides a comprehensive exploration of the discovery and history of beta-amino esters, tracing their origins from classical organic reactions to their modern-day applications as the building blocks of sophisticated polymers. We will delve into the foundational synthetic methodologies, the evolution of these techniques, and the pivotal shift towards poly(beta-amino esters) (PBAEs), which has revolutionized fields such as gene therapy and drug delivery. This document serves as a technical resource, offering detailed experimental protocols, mechanistic insights, and a historical perspective for researchers and professionals in the chemical and biomedical sciences.

The Dawn of a New Functional Group: Early Synthesis of β-Amino Esters

The story of β-amino esters is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. These compounds were not initially pursued for their own intrinsic properties but rather as valuable synthetic intermediates, primarily for the preparation of β-amino acids, which were of growing interest for their potential biological activities.[1][2][3]

The Reformatsky Reaction: An Early Gateway

The first practical method for the synthesis of β-hydroxy esters, and by extension, a pathway to β-amino esters, was the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887.[4] This reaction involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to a carbonyl compound.[5] The less reactive nature of the organozinc reagent compared to Grignard reagents prevents unwanted side reactions with the ester group.[5]

The true innovation for the synthesis of β-amino esters came with the extension of the Reformatsky reaction to imines as the electrophilic partner. This modification provided a direct route to the β-amino ester scaffold.

Foundational Experimental Protocol: The Reformatsky Reaction with an Imine

  • Objective: To synthesize a β-amino ester via the reaction of an imine with a zinc enolate.

  • Reactants:

    • Imine (e.g., N-benzylidene-aniline)

    • α-bromoester (e.g., ethyl bromoacetate)

    • Activated Zinc dust

    • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust.

    • Add a solution of the imine and the α-bromoester in the anhydrous solvent to the dropping funnel.

    • Add a small portion of the imine/ester solution to the zinc suspension and warm the mixture gently to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the desired β-amino ester.

The Mannich Reaction: A Versatile Three-Component Approach

Another cornerstone in the synthesis of β-amino compounds is the Mannich reaction , a three-component condensation of an active hydrogen compound (like a ketone or malonate), an aldehyde, and a primary or secondary amine.[6] When an ester enolate or a related nucleophile is used, this reaction provides a direct and efficient route to β-amino esters.[7] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolized ester.[6]

The versatility of the Mannich reaction, allowing for the combination of three different components in a single step, has made it a mainstay in organic synthesis for over a century.[8][9]

Experimental Protocol: A Modern Approach to the Mannich Reaction for β-Amino Ester Synthesis

  • Objective: To synthesize a β-amino ester via a one-pot, three-component Mannich reaction.[10]

  • Reactants:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Aromatic amine (e.g., aniline)

    • Malonic ester (e.g., diethyl malonate)

    • Catalyst (e.g., ammonium chloride)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), aromatic amine (1 equivalent), and malonic ester (1 equivalent) in ethanol.

    • Add a catalytic amount of ammonium chloride (e.g., 10 mol%) to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure β-amino ester.[10]

The Intermediate Years: Monomeric β-Amino Esters in the 20th Century

Throughout much of the 20th century, monomeric β-amino esters were primarily valued as versatile intermediates in organic synthesis. Their ability to be readily converted to other important functional groups, particularly β-amino acids and β-lactams (the core structure of penicillin and related antibiotics), drove much of the research in this area.[11]

The development of new synthetic methods focused on improving yields, diastereoselectivity, and enantioselectivity, especially as the demand for chirally pure pharmaceuticals grew.

Key Applications of Monomeric β-Amino Esters (Pre-1980s):

  • Synthesis of β-Amino Acids: Hydrolysis of the ester functionality provides a straightforward route to β-amino acids, which were investigated for their potential as unnatural amino acids in peptides and as precursors to other biologically active molecules.[1][3]

  • Precursors to β-Lactams: Intramolecular cyclization of β-amino esters is a common strategy for the synthesis of β-lactams, a critical class of antibiotics.

  • Pharmaceutical Scaffolds: The β-amino ester motif itself was incorporated into various molecules being investigated for their medicinal properties, although this became more prominent later in the century.

A Paradigm Shift: The Rise of Poly(β-amino esters)

The late 20th and early 21st centuries witnessed a dramatic shift in the field of β-amino ester chemistry. While the monomeric compounds continued to be important synthetic tools, the discovery and development of poly(β-amino esters) (PBAEs) opened up a new frontier in materials science and medicine.[12] These polymers are typically synthesized through the conjugate addition of amines to diacrylates, a type of Michael addition reaction.[12][13]

The unique properties of PBAEs, including their biodegradability (due to the hydrolytically labile ester bonds in their backbone) and their pH-responsiveness (stemming from the tertiary amines), make them ideal candidates for a variety of biomedical applications.[13][14]

Synthesis of Poly(β-amino esters)

The synthesis of PBAEs is remarkably versatile, allowing for the creation of large libraries of polymers with diverse properties by simply varying the amine and diacrylate monomers.[14] This has enabled the fine-tuning of polymer characteristics for specific applications.

Detailed Experimental Protocol: Synthesis of a Representative Poly(β-amino ester)

This protocol describes the synthesis of a simple, linear PBAE via the Michael addition of an amine to a diacrylate.[8]

  • Objective: To synthesize a poly(β-amino ester) for potential use in drug or gene delivery applications.

  • Reactants:

    • Amine monomer (e.g., 5-amino-1-pentanol)

    • Diacrylate monomer (e.g., 1,4-butanediol diacrylate)

  • Procedure:

    • In a 5 mL glass vial, weigh the amine monomer (e.g., 400 mg of 5-amino-1-pentanol).[8]

    • Add the diacrylate monomer at a specific stoichiometric ratio (e.g., 1.2:1 amine to diacrylate). For this example, add 640 mg of 1,4-butanediol diacrylate.[8]

    • Add a small Teflon-coated magnetic stir bar to the vial.

    • Seal the vial with a Teflon-lined screw cap.

    • Place the vial on a magnetic stir plate in an oven preheated to 95°C.

    • Allow the polymerization to proceed with stirring for 12 hours.[8]

    • After 12 hours, remove the vial from the oven and allow it to cool to room temperature.

    • The resulting viscous polymer can be stored at 4°C in the dark until further use.[8]

Key Applications of Poly(β-amino esters)

The unique chemical and physical properties of PBAEs have led to their widespread investigation and use in several areas of drug development and biomedical research.

  • Gene Delivery: The cationic nature of PBAEs at physiological pH allows them to complex with negatively charged nucleic acids (DNA and RNA) to form nanoparticles. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells, making PBAEs promising non-viral vectors for gene therapy.[12][14]

  • Drug Delivery: PBAEs can be formulated into nanoparticles or hydrogels to encapsulate and deliver a wide range of therapeutic agents. Their pH-responsive nature can be exploited for targeted drug release in the acidic microenvironment of tumors or within the endosomes of cells.[13]

  • Immunology and Vaccines: PBAEs are being explored as adjuvants and delivery vehicles for vaccines, including DNA and mRNA vaccines, due to their ability to enhance the immune response.[11]

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for β-amino esters reflects the changing priorities of chemical research, from the foundational construction of molecular scaffolds to the creation of functional macromolecules.

Method Era of Prominence Key Features Typical Yields Advantages Limitations
Reformatsky Reaction Late 19th - Mid 20th CenturyZinc-mediated addition of α-haloesters to imines.Moderate to GoodTolerant of ester functionality.Requires stoichiometric zinc; can have limited diastereoselectivity.
Mannich Reaction Early 20th Century - PresentThree-component condensation of an amine, aldehyde, and enolizable ester.Good to ExcellentHigh atom economy; convergent.Can be difficult to control selectivity with certain substrates.
Michael Addition (for PBAEs) Late 20th Century - PresentConjugate addition of amines to diacrylates.HighSimple, versatile, allows for creation of polymer libraries.Primarily for polymer synthesis; molecular weight control can be challenging.

Future Perspectives

The field of β-amino ester chemistry continues to evolve at a rapid pace. For monomeric β-amino esters, the focus remains on the development of highly stereoselective synthetic methods to access complex and chirally pure molecules for use as building blocks in medicinal chemistry.

For poly(β-amino esters), the future lies in the design of even more sophisticated materials with enhanced functionalities. This includes the development of multi-responsive polymers that can react to a combination of stimuli (e.g., pH and temperature), the creation of hybrid materials that combine the properties of PBAEs with other polymers or inorganic nanoparticles, and the use of bio-derived monomers to create more sustainable and biocompatible materials.

Conclusion

The history of β-amino esters is a testament to the power of chemical synthesis to both create fundamental building blocks and to enable the development of advanced functional materials. From their humble beginnings as intermediates in classical organic reactions, β-amino esters have evolved into a cornerstone of modern biomaterials science. The ongoing research into both their monomeric and polymeric forms promises to yield even more exciting discoveries and applications in the years to come, further solidifying their importance in the fields of chemistry, biology, and medicine.

Visualizations

Key Synthetic Pathways to β-Amino Esters

G cluster_0 Reformatsky Reaction cluster_1 Mannich Reaction cluster_2 Michael Addition (for PBAEs) Imine Imine Reformatsky_Product β-Amino Ester Imine->Reformatsky_Product Electrophile alpha_Haloester α-Haloester alpha_Haloester->Reformatsky_Product Zinc Zinc Zinc->alpha_Haloester Forms Enolate Aldehyde Aldehyde Mannich_Product β-Amino Ester Aldehyde->Mannich_Product Amine Amine Amine->Mannich_Product Ester_Enolate Ester Enolate Ester_Enolate->Mannich_Product Nucleophile Diacrylate Diacrylate PBAE Poly(β-amino ester) Diacrylate->PBAE Monomers Amine_Monomer Amine Amine_Monomer->PBAE

Caption: Key synthetic routes to β-amino esters and their polymers.

Evolution and Application of β-Amino Esters

G cluster_apps1 Applications cluster_apps2 Applications cluster_apps3 Applications Discovery Discovery (late 19th Century) Monomer_Era Monomeric Intermediates (20th Century) Discovery->Monomer_Era Development of Synthetic Methods Polymer_Revolution Polymer Revolution (late 20th - 21st Century) Monomer_Era->Polymer_Revolution Innovation in Polymer Chemistry beta_lactams β-Lactam Synthesis Monomer_Era->beta_lactams beta_amino_acids β-Amino Acid Synthesis Monomer_Era->beta_amino_acids Future Future Directions Polymer_Revolution->Future Advancements in Biomaterials gene_delivery Gene Delivery Polymer_Revolution->gene_delivery drug_delivery Drug Delivery Polymer_Revolution->drug_delivery vaccines Vaccines Polymer_Revolution->vaccines responsive_materials Responsive Materials Future->responsive_materials sustainability Sustainable Polymers Future->sustainability

Caption: The historical evolution and applications of β-amino esters.

References

Methodological & Application

Application Note: Synthesis of Ethyl 3-(methylamino)butanoate from 3-(methylamino)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)butanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a secondary amine and an ester functional group, allows for a variety of chemical transformations, making it a versatile intermediate. This document provides a detailed guide for the synthesis of this compound from its corresponding carboxylic acid, 3-(methylamino)butanoic acid. Two robust and widely applicable protocols are presented: the classic Fischer-Speier esterification and a thionyl chloride-mediated method. This guide offers in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the materials involved is crucial for safe handling, effective reaction setup, and successful purification.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-(Methylamino)butanoic acid3-(Methylamino)butanoic acid structure167222-94-8C₅H₁₁NO₂117.15[1]Not readily available
EthanolEthanol structure64-17-5C₂H₆O46.0778.37
Thionyl chlorideThionyl chloride structure7719-09-7SOCl₂118.9776
Sulfuric acidSulfuric acid structure7664-93-9H₂SO₄98.08337
This compound this compound structure68384-70-3 C₇H₁₅NO₂ 145.20 [2]~264 [3]

Reaction Mechanisms

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.

The mechanism proceeds as follows:

  • Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack by the alcohol: A molecule of ethanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification 3-(Methylamino)butanoic acid 3-(Methylamino)butanoic acid Protonated Carboxylic Acid Protonated Carboxylic Acid 3-(Methylamino)butanoic acid->Protonated Carboxylic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Ethanol Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

Caption: Fischer-Speier Esterification Mechanism.

Thionyl Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with the alcohol to form the ester. This method is generally faster and not reversible, often leading to higher yields.[5]

The mechanism involves two main stages:

  • Formation of the acyl chloride: The carboxylic acid reacts with thionyl chloride to form an acyl chloride, with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

  • Ester formation: The highly reactive acyl chloride is then attacked by ethanol to form the ethyl ester. The HCl generated in the first step also protonates the amine group, protecting it from side reactions.[5]

Thionyl_Chloride_Esterification 3-(Methylamino)butanoic acid 3-(Methylamino)butanoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 3-(Methylamino)butanoic acid->Acyl Chloride Intermediate + SOCl2 - SO2, - HCl This compound This compound Acyl Chloride Intermediate->this compound + Ethanol - HCl

Caption: Thionyl Chloride-Mediated Esterification.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride and concentrated sulfuric acid are highly corrosive and react violently with water. Handle with extreme care.

Protocol 1: Fischer-Speier Esterification

This protocol is a classic and cost-effective method for esterification.

Materials:

  • 3-(Methylamino)butanoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)butanoic acid (e.g., 11.7 g, 0.1 mol).

  • Add a large excess of absolute ethanol (e.g., 100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 5 mL) dropwise with continuous stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Transfer the aqueous mixture to a separatory funnel and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Protocol 2: Thionyl Chloride-Mediated Esterification

This method is often faster and can provide higher yields.

Materials:

  • 3-(Methylamino)butanoic acid

  • Absolute ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with a dropping funnel and a reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 3-(methylamino)butanoic acid (e.g., 11.7 g, 0.1 mol) in absolute ethanol (100 mL).

  • Cool the suspension in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 11 mL, 1.5 eq) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. HCl and SO₂ gas will be evolved, so ensure the reaction is performed in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours, or gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).[5]

  • Concentration: Remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • Work-up: The resulting residue is the hydrochloride salt of the ester. For the free amine, dissolve the residue in water and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude ester by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Below are the expected characteristic signals.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: (Predicted based on similar structures)

  • ~4.1 ppm (quartet): -O-CH₂ -CH₃

  • ~3.0-3.2 ppm (multiplet): -CH (CH₃)-NH-

  • ~2.4 ppm (singlet): -NH-CH₃

  • ~2.3-2.5 ppm (multiplet): -CH₂-C(=O)-

  • ~1.2 ppm (triplet): -O-CH₂-CH₃

  • ~1.1 ppm (doublet): -CH(CH₃ )-NH-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: (Predicted based on similar structures)

  • ~172 ppm: C =O (ester carbonyl)

  • ~60 ppm: -O-CH₂ -CH₃

  • ~50-55 ppm: -CH (CH₃)-NH-

  • ~40-45 ppm: -CH₂ -C(=O)-

  • ~30-35 ppm: -NH-CH₃

  • ~20 ppm: -CH(CH₃ )-NH-

  • ~14 ppm: -O-CH₂-CH₃

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • ~3300-3400 cm⁻¹ (weak-medium, broad): N-H stretch of the secondary amine.

  • ~2800-3000 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1735 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.[6]

  • ~1180 cm⁻¹ (strong): C-O stretch of the ester.

Mass Spectrometry (MS):

  • Expected Molecular Ion [M]⁺: m/z = 145

  • [M+H]⁺ (in ESI-MS): m/z = 146

  • Common Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45), and cleavage at the C-C bond alpha to the nitrogen atom.

Troubleshooting and Key Considerations

  • Low Yield in Fischer Esterification: This is often due to the reversible nature of the reaction. Ensure the use of anhydrous ethanol and a sufficient amount of acid catalyst. Increasing the reaction time or removing water azeotropically can also improve the yield.

  • Side Reactions with Thionyl Chloride: Thionyl chloride is highly reactive and can cause charring if added too quickly or at a high temperature. Slow, dropwise addition at low temperatures is crucial.

  • Purification Challenges: The amino ester product can be somewhat water-soluble, especially in its protonated form. Ensure complete neutralization before extraction to maximize recovery in the organic phase. If the product is difficult to purify by distillation due to a high boiling point or thermal instability, column chromatography on silica gel may be an alternative.

  • Amine Protection: For the synthesis of more complex molecules where the secondary amine might interfere with subsequent reaction steps, it may be necessary to protect it (e.g., as a Boc or Cbz derivative) prior to esterification.

Conclusion

The synthesis of this compound from 3-(methylamino)butanoic acid can be effectively achieved using either Fischer-Speier esterification or a thionyl chloride-mediated approach. The choice of method will depend on the desired scale, available reagents, and required reaction time and yield. The Fischer esterification is a more traditional and economical method, while the thionyl chloride protocol often provides higher yields in a shorter time frame but requires more stringent handling precautions. Careful execution of the chosen protocol and thorough characterization of the final product are essential for successful synthesis and downstream applications.

References

Application Notes and Protocols: Michael Addition Reaction for the Synthesis of Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(methylamino)butanoate is a valuable β-amino ester, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1] Their structural motif is present in numerous therapeutic agents, including antibacterial and antitumor antibiotics. The Michael addition, specifically the aza-Michael addition, stands out as one of the most efficient and atom-economical methods for constructing the carbon-nitrogen bond essential to these structures.[2][3] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2]

This document provides a comprehensive guide for the synthesis of this compound via the aza-Michael addition of methylamine to ethyl crotonate. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Reaction Principle: The Aza-Michael Addition

The core of this synthesis is the aza-Michael reaction, a subset of the broader Michael addition reaction. In this specific application, the nitrogen atom of methylamine acts as the nucleophile (the Michael donor) and attacks the β-carbon of ethyl crotonate, an α,β-unsaturated ester (the Michael acceptor).[4] The reaction is driven by the formation of a stable carbon-nitrogen single bond.

The general mechanism involves three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient β-carbon of ethyl crotonate. This is a conjugate addition, or 1,4-addition.[5]

  • Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

  • Protonation: The enolate intermediate is then protonated, typically by a solvent molecule or a protonated amine, to yield the final product, this compound.[5]

The reaction can be performed under various conditions, including solvent-free systems or with the use of catalysts to enhance reaction rates and yields.[6][7] For this protocol, we will focus on a straightforward, catalyst-free approach.

Mechanistic Diagram

Caption: Aza-Michael addition of methylamine to ethyl crotonate.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl crotonate≥98%Sigma-Aldrich
Methylamine solution40% in H₂OSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Sodium sulfateAnhydrousVWR
Silica gel60 Å, 230-400 meshE. MerckFor column chromatography
Ethyl acetateHPLC gradeFisher ScientificEluent for chromatography
HexanesHPLC gradeFisher ScientificEluent for chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Reaction Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl crotonate (e.g., 10 mmol).

  • Addition of Amine: While stirring, slowly add the methylamine solution (e.g., 12 mmol, 1.2 equivalents) to the flask at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70 °C). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with a small amount of ethyl acetate, and spot it on a TLC plate. A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v). The disappearance of the ethyl crotonate spot and the appearance of a new, more polar product spot indicate the progress of the reaction.

Workup and Purification
  • Cooling and Extraction: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Washing: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution, 2 x 25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Key Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (Amine:Ester) 1.2 : 1A slight excess of the amine helps to drive the reaction to completion.
Temperature 60-70 °C (Reflux)Moderate heating increases the reaction rate without promoting significant side reactions.
Reaction Time 4-8 hoursTypically sufficient for completion; should be monitored by TLC.
Solvent Neat (or optional solvent)The reaction can often be run neat, but a solvent like methanol can be used.[9]
Expected Yield 70-85%Good to excellent yields are expected with proper technique.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure adequate mixing.
Deactivated reagents.Use fresh, high-purity starting materials.
Formation of Side Products Higher temperatures may lead to side reactions.Maintain the recommended temperature range.
Presence of impurities in starting materials.Purify starting materials if necessary.
Difficult Purification Product co-elutes with starting material.Optimize the eluent system for column chromatography.

Conclusion

The aza-Michael addition provides a reliable and efficient pathway for the synthesis of this compound. The protocol outlined in this application note is designed to be straightforward and scalable, making it suitable for various research and development applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of this important β-amino ester.

References

Application Notes & Protocols: Enzymatic and Biocatalytic Synthesis of Chiral Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of chiral Ethyl 3-(methylamino)butanoate. The focus is on the principles and application of enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR), methodologies that offer high enantioselectivity under mild, environmentally benign conditions. Detailed protocols for lipase-catalyzed kinetic resolution are presented, alongside a discussion of transaminase-based approaches. This guide emphasizes the causality behind experimental choices, providing a framework for developing robust and efficient biocatalytic processes.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their corresponding esters are pivotal building blocks in the pharmaceutical and fine chemical industries. Their incorporation into peptides can confer resistance to proteolytic degradation, and they serve as key precursors for a wide array of biologically active molecules, including β-lactam antibiotics and enzyme inhibitors. This compound, with its stereocenter at the C3 position, is a valuable chiral synthon. Access to enantiomerically pure forms of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent.

Traditional chemical methods for synthesizing chiral compounds can require harsh reagents, multiple protection/deprotection steps, and may suffer from low enantioselectivity. In contrast, biocatalysis, leveraging the exquisite selectivity of enzymes, provides a powerful and sustainable alternative.[1] This guide focuses on the application of hydrolases (specifically lipases) and transaminases for the production of enantiopure this compound.

Foundational Principles: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a widely used technique for separating a racemic mixture into its constituent enantiomers. The principle relies on an enzyme that stereoselectively catalyzes the transformation of one enantiomer at a much higher rate than the other.

In the context of racemic this compound, a lipase can be used to selectively acylate the amino group of one enantiomer. For instance, if the lipase is (S)-selective, it will preferentially acylate the (S)-enantiomer, leaving the (R)-enantiomer largely unreacted.

EKR_Workflow

A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by incorporating a racemization step in a process known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.[2]

Lipase-Catalyzed Kinetic Resolution: Protocols and Considerations

Lipases are exceptionally versatile biocatalysts, known for their stability in organic solvents, broad substrate specificity, and high enantioselectivity.[1][3] Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a workhorse in biocatalysis and has demonstrated high efficiency in resolving various amines and esters.[3][4] While protocols for the N-methylated target are not explicitly detailed in the literature, extensive work on the parent compound, ethyl 3-aminobutanoate, provides a strong and logical starting point.[5] The N-methyl group introduces a minor steric change, which may influence reaction rates but is unlikely to prevent catalysis by a robust enzyme like CAL-B.

Initial Enzyme and Acyl Donor Screening (Analytical Scale)

Rationale: The choice of lipase and acyl donor is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. Screening several candidates is a mandatory first step. An ideal acyl donor should be a good substrate for the enzyme and lead to an easily separable acylated product. Activated esters like vinyl or ethyl acetate are common choices.

Protocol:

  • Prepare stock solutions of racemic this compound (100 mM) and various acyl donors (e.g., vinyl acetate, ethyl acetate, isopropyl acetate) (150 mM) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

  • In separate 1.5 mL vials, add 10-20 mg of each immobilized lipase to be screened (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase, Candida rugosa Lipase).

  • To each vial, add 500 µL of the substrate stock solution and 500 µL of an acyl donor stock solution.

  • Seal the vials and place them in an incubator shaker at a controlled temperature (start with 40-50°C) and agitation (e.g., 200 rpm).

  • Withdraw small aliquots (e.g., 20 µL) at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Quench the reaction by filtering out the enzyme and diluting the sample in a suitable solvent for analysis.

  • Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep), as well as the conversion (c).

  • Calculate the enantiomeric ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]. An E-value > 200 is considered excellent for preparative scale.[4]

Enzyme SourceTypical Acyl DonorCommon SolventExpected Selectivity
Candida antarctica Lipase BVinyl acetate, Isopropyl estersMTBE, Hexane, TolueneGenerally high (E > 100) for amines
Candida antarctica Lipase A2,2,2-Trifluoroethyl butanoateDiisopropyl etherExcellent for β-amino esters[5][6]
Pseudomonas cepacia LipaseVinyl estersDiisopropyl etherCan be highly selective for amines[7]
Candida rugosa LipaseVarious estersBiphasic systems (Buffer/DIPE)Variable, screening is essential[4]
Preparative Scale Kinetic Resolution of this compound

Rationale: This protocol is adapted from successful gram-scale resolutions of related β-amino esters and is designed to yield both enantiomers in high enantiomeric purity.[5] The reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted substrate and the acylated product.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl Acetate (Acyl Donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vessel with temperature control

Protocol:

  • In a 100 mL flask, dissolve racemic this compound (e.g., 1.45 g, 10 mmol) in 50 mL of anhydrous MTBE.

  • Add vinyl acetate (1.1 eq, 0.95 g, 11 mmol) to the solution.

  • Add immobilized CAL-B (e.g., 150 mg, ~10% w/w of substrate).

  • Stir the mixture at a constant temperature (e.g., 45°C).

  • Monitor the reaction progress by taking small samples and analyzing via chiral HPLC/GC.

  • When the conversion reaches ~50% (this may take several hours to days), stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue contains the unreacted (R)-Ethyl 3-(methylamino)butanoate and the acylated (S)-enantiomer. These can be separated by column chromatography on silica gel.

Transaminase-Based Synthesis: An Alternative Pathway

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[8][9] They offer the potential for direct asymmetric synthesis, bypassing the 50% yield limit of EKR.

TA_Synthesis

Application to this compound: While a direct asymmetric synthesis of the target molecule would require a specific TA that accepts a methylamino donor or a subsequent enzymatic N-methylation step, a more immediate application is in a DKR process. A TA could be used for the kinetic resolution of the racemic amine, and an appropriate chemical or enzymatic racemization catalyst could racemize the unreacted enantiomer in situ.[10][11]

Considerations for a TA-based approach:

  • Enzyme Selection: A broad range of commercially available (S)- and (R)-selective transaminases should be screened.

  • Amine Donor/Acceptor: The choice of amine donor (for asymmetric synthesis) or acceptor (for kinetic resolution) is critical to drive the reaction equilibrium. For resolution, pyruvate is a common amine acceptor.[11] For synthesis, isopropylamine is a common donor, as the acetone byproduct is volatile.

  • Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor, which must be added to the reaction mixture.

  • Equilibrium: The transamination reaction is reversible. Strategies to shift the equilibrium, such as using a high concentration of the amine donor or removing the ketone byproduct, are often necessary for high yields.[9]

Conclusion and Future Perspectives

The enzymatic synthesis of chiral this compound is a highly feasible and advantageous alternative to classical chemical methods. Lipase-catalyzed kinetic resolution, particularly with robust enzymes like Candida antarctica Lipase B, presents a well-documented and scalable strategy. The protocols provided herein, adapted from closely related substrates, offer a solid foundation for process development. Future work should focus on optimizing these resolutions and exploring the potential of dynamic kinetic resolution to maximize yields. Furthermore, the rapidly expanding field of transaminase biocatalysis offers exciting prospects for developing a direct, highly efficient asymmetric synthesis of this and other valuable chiral β-amino esters.

References

Application Notes and Protocols for the Continuous-Flow Synthesis of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis of β-Amino Acid Esters

β-Amino acid esters are crucial structural motifs in a vast array of biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1] Their role as building blocks for peptidomimetics further elevates their importance in medicinal chemistry.[1] Traditional batch synthesis of these compounds, however, often contends with challenges such as long reaction times, environmental concerns due to harsh reagents, and difficulties in scaling up production.[1]

Continuous-flow chemistry has emerged as a transformative technology in pharmaceutical and fine chemical manufacturing, offering enhanced safety, efficiency, and scalability.[2][3][4][5] This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved product quality, and reduced waste.[2][3][4][6] This guide provides detailed protocols for the continuous-flow synthesis of β-amino acid esters, designed for researchers, scientists, and drug development professionals seeking to leverage the power of this advanced manufacturing technology.

Core Principles of Continuous-Flow Synthesis

The transition from batch to continuous-flow processing offers several intrinsic advantages that are particularly beneficial for the synthesis of β-amino acid esters:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, minimizing side reactions and improving selectivity.[4]

  • Improved Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with highly exothermic or hazardous reactions.[2][4][5]

  • Rapid Reaction Optimization: The ability to quickly vary reaction parameters and see the results in real-time accelerates the optimization process.

  • Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.[3]

Protocol 1: Lipase-Catalyzed Michael Addition of Aromatic Amines to Acrylates

This protocol details a green and efficient method for synthesizing β-amino acid esters via a lipase-catalyzed Michael addition in a continuous-flow microreactor. The use of an immobilized enzyme as a biocatalyst offers mild reaction conditions and high selectivity.[1][7]

Scientific Rationale

The Michael addition is a classic carbon-carbon bond-forming reaction.[8] In this protocol, the use of Thermomyces lanuginosus lipase (Lipozyme TL IM) as a catalyst provides an environmentally friendly alternative to traditional acid or base catalysts.[1][7] The continuous-flow setup significantly reduces the reaction time from 24 hours in a batch reactor to just 30 minutes, while achieving excellent yields.[1] The choice of methanol as a solvent is both for its "green" credentials and its ability to effectively dissolve the reactants.[1] The optimal temperature of 35°C is a balance between achieving a high reaction rate and preventing enzyme denaturation or the formation of by-products at higher temperatures.[1]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Continuous-Flow Reaction cluster_collection Product Collection reagentA Aromatic Amine in Methanol (Feed A) pumpA Syringe Pump A reagentA->pumpA reagentB Acrylate in Methanol (Feed B) pumpB Syringe Pump B reagentB->pumpB mixer Y-Mixer pumpA->mixer pumpB->mixer reactor Packed-Bed Reactor (Lipozyme TL IM) mixer->reactor collection Product Collection Vial reactor->collection thermostat Thermostat (35°C) thermostat->reactor Temperature Control caption Workflow for Lipase-Catalyzed Synthesis

Caption: Workflow for Lipase-Catalyzed Synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Feed A: Dissolve 5.0 mmol of the desired aromatic amine in 10 mL of methanol (final concentration ~0.5 M).[1]

    • Feed B: Dissolve 20.0 mmol of the acrylate in 10 mL of methanol (final concentration ~2.0 M).[1]

  • Reactor Setup:

    • Pack a PFA reactor coil (e.g., 2.0 mm inner diameter, 100 cm length) with 870 mg of Lipozyme TL IM.[1]

    • Connect the outlets of two syringe pumps to a Y-mixer.

    • Connect the outlet of the Y-mixer to the inlet of the packed-bed reactor.

    • Place the reactor in a thermostat set to 35°C.[1]

  • Reaction Execution:

    • Set the flow rate of both syringe pumps to 10.4 µL/min.[1] This will result in a combined flow rate of 20.8 µL/min and a residence time of approximately 30 minutes in the reactor.[1]

    • Pump Feed A and Feed B simultaneously through the system.

    • Collect the product mixture at the outlet of the reactor.

  • Analysis and Purification:

    • Monitor the reaction progress using in-line analytical techniques such as FT-IR or UV-Vis spectroscopy, if available.[9][10]

    • The crude product can be purified using in-line extraction or chromatography for a fully continuous process.[11][12][13] Alternatively, offline purification methods like flash chromatography can be employed.

Data Summary
Aromatic AmineAcrylateResidence Time (min)Temperature (°C)Yield (%)
AnilineMethyl Acrylate303580.3
4-ToluidineMethyl Acrylate303592.4
4-ChloroanilineMethyl Acrylate303536.3
2-AminopyridineMethyl Acrylate303543.7

Data adapted from Du et al. (2019).[1] The results indicate that aromatic amines with electron-donating groups exhibit higher reactivity in this enzymatic Michael addition.[1]

Protocol 2: Synthesis of β-Amino α,β-Unsaturated Esters from β-Ketoesters

This protocol describes the continuous-flow synthesis of β-amino α,β-unsaturated esters through the reaction of a β-ketoester with ammonia or a primary amine. This method offers a green and efficient route to these valuable compounds.[14]

Scientific Rationale

The reaction between a β-ketoester and an amine is a condensation reaction that yields a β-enamino ester. The use of a continuous-flow tubular reactor overcomes heat and mass transfer limitations, enabling efficient and scalable production.[14] This process can be performed without an external solvent, further enhancing its green credentials.[14] The temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates.[14]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Continuous-Flow Reaction cluster_collection Product Collection reagentA β-Ketoester (Neat or in Solvent) pumpA Pump A reagentA->pumpA reagentB Aqueous Ammonia or Primary Amine pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Tubular Reactor mixer->reactor collection Product Collection reactor->collection thermostat Heating Block thermostat->reactor Temperature Control caption Workflow for β-Enamino Ester Synthesis

Caption: Workflow for β-Enamino Ester Synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Feed A: Use the β-ketoester neat or dissolved in a suitable solvent. A catalyst, such as a recyclable and reusable homogeneous acid, can be added if required.[14]

    • Feed B: Use aqueous ammonia or the desired primary amine.

  • Reactor Setup:

    • Use syringe pumps for lab-scale experiments or peristaltic pumps for larger-scale production.[14]

    • Connect the pumps to a T-mixer.

    • Connect the mixer to a tubular reactor of appropriate dimensions (e.g., 4.25 mm inner diameter for kilo-scale production).[14]

    • Heat the reactor to the desired temperature using a heating block.

  • Reaction Execution:

    • Pump the reactants through the system at flow rates calculated to achieve the desired residence time and stoichiometry.

    • Collect the product at the reactor outlet.

  • Analysis and Purification:

    • Monitor the reaction in real-time with in-line analytical tools.

    • The product can be isolated and purified using continuous extraction or other suitable in-line purification techniques.[11][12]

Data Summary
β-KetoesterAmineTemperature (°C)Residence TimeYield (%)
Methyl AcetoacetateAqueous AmmoniaVariesVariesUp to 95%
Ethyl AcetoacetatePrimary AmineVariesVariesHigh

Data is indicative and based on the findings of Tibhe et al. (2025).[14] Optimal conditions will vary depending on the specific substrates used.

In-Line Analysis and Purification: Towards Automated Synthesis

A key advantage of continuous-flow chemistry is the potential for integrating in-line analysis and purification, leading to fully automated and self-validating synthetic processes.[9][10][11][12]

  • In-line Analysis: Techniques such as Fourier-transform infrared spectroscopy (FT-IR), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the flow path to provide real-time monitoring of reaction conversion and purity.[9][10]

  • In-line Purification:

    • Liquid-Liquid Extraction: Continuous liquid-liquid extraction can be used to remove impurities and isolate the desired product.

    • Chromatography: In-line flash chromatography systems can be integrated with flow reactors for continuous purification.[13]

    • Crystallization: Continuous crystallization can be employed for the purification of solid products.

Conclusion: The Future of β-Amino Acid Ester Synthesis

Continuous-flow synthesis offers a powerful and versatile platform for the efficient, safe, and scalable production of β-amino acid esters. The protocols outlined in this guide provide a starting point for researchers and drug development professionals to implement this transformative technology in their own laboratories. By embracing the principles of flow chemistry and integrating in-line analysis and purification, the synthesis of these vital pharmaceutical building blocks can be significantly advanced.

References

Application Note: Strategic Use of Ethyl 3-(Methylamino)butanoate for the Synthesis of Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor bioavailability and susceptibility to proteolytic degradation.[1][2] This guide provides an in-depth exploration of Ethyl 3-(methylamino)butanoate, a versatile N-methylated β-amino acid ester, as a strategic building block in peptidomimetic design. We present the scientific rationale for its use, detailing how its unique structure imparts critical drug-like properties, including enhanced enzymatic stability and conformational control. This document provides detailed, field-tested protocols for the preparation of the Fmoc-protected building block and its efficient incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Peptidomimetic Imperative

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid clearance and degradation by proteases.[3] Peptidomimetics are designed to mimic the three-dimensional pharmacophore of a parent peptide while incorporating non-natural structural modifications to improve stability and pharmacokinetic profiles.[4]

The incorporation of β-amino acids is a cornerstone of peptidomimetic design. By introducing an additional carbon atom into the peptide backbone, β-amino acids fundamentally alter the peptide's secondary structure and render it resistant to standard proteases.[1][4] β-peptides are known to form unique and stable helical and turn structures not accessible to their α-peptide counterparts.[1][5]

This compound offers a dual advantage:

  • β-Amino Acid Backbone: The extended backbone provides intrinsic resistance to enzymatic cleavage.[1]

  • N-Methylation: The methyl group on the amide nitrogen removes the hydrogen bond donor capacity, further disrupts protease recognition, and restricts conformational flexibility, which can lock the molecule into a bioactive conformation.[6][7]

This combination makes this compound an exceptionally potent tool for designing peptidomimetics with superior stability and potentially enhanced biological activity.

Preparing the Building Block for Synthesis

Before it can be incorporated into a peptide sequence using standard Fmoc-based SPPS, this compound must be converted into its active form: N-Fmoc-3-(methylamino)butanoic acid. This involves two key steps: saponification of the ethyl ester and protection of the secondary amine.

Workflow for Building Block Preparation

G cluster_0 Step 1: Saponification cluster_1 Step 2: Fmoc Protection cluster_2 Final Product A This compound B 3-(Methylamino)butanoic Acid A->B 1. LiOH, THF/H₂O 2. Acidic Workup (HCl) D N-Fmoc-3-(methylamino)butanoic Acid B->D NaHCO₃, Dioxane/H₂O C Fmoc-OSu C->D E Ready for SPPS D->E Purification & Verification

Caption: Workflow for preparing the SPPS-ready building block.

Protocol 2.1: Saponification of this compound

This protocol converts the starting ester into the free carboxylic acid necessary for subsequent peptide coupling reactions.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add LiOH and stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude 3-(methylamino)butanoic acid. The product is often used in the next step without further purification.

Scientist's Note: Using LiOH for saponification is a standard and effective method. Acidification must be done carefully in an ice bath to manage any exotherm and ensure complete protonation of the carboxylate and the amine, rendering the product extractable into the organic phase.

Protocol 2.2: Fmoc Protection of the Secondary Amine

This protocol attaches the base-labile Fmoc protecting group to the N-methyl amine, making it compatible with the Fmoc-SPPS workflow.[8][9][10]

  • Materials:

    • 3-(Methylamino)butanoic acid (from Protocol 2.1, 1.0 eq)

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq)

    • 1,4-Dioxane and Water (1:1 v/v)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 3-(methylamino)butanoic acid and NaHCO₃ in the dioxane/water mixture.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring mixture at room temperature.

    • Allow the reaction to stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the Fmoc-protected product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Verify the product's identity and purity via LC-MS and ¹H NMR.

Scientist's Note: Fmoc-OSu is generally preferred over Fmoc-Cl due to its higher stability and lower tendency to form side products.[8][11] The final product should be a stable, white solid that can be stored for long periods.

Incorporation into Peptidomimetics via SPPS

The incorporation of N-methylated and β-amino acids into a growing peptide chain is a known challenge in SPPS due to increased steric hindrance.[6][7][12] This requires optimized coupling protocols to ensure high efficiency.

SPPS Cycle for N-Fmoc-3-(methylamino)butanoic Acid

G cluster_coupling Optimized Coupling Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Step Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Proceed to Next Cycle or Final Cleavage Wash2->NextCycle NextCycle->Deprotection another cycle AA N-Fmoc-3-(methylamino)butanoic Acid (4 eq) AA->Coupling Activator HATU (3.9 eq) Activator->Coupling Base DIPEA (8 eq) Base->Coupling

Caption: Optimized SPPS cycle for coupling the hindered building block.

Protocol 3.1: Optimized Coupling of N-Fmoc-3-(methylamino)butanoic Acid

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[6][13]

  • Materials:

    • Fmoc-deprotected peptide-resin (1.0 eq)

    • N-Fmoc-3-(methylamino)butanoic Acid (4.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq)

    • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the resin in DMF for 30 minutes.[13]

    • Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • In a separate vessel, pre-activate the amino acid by dissolving N-Fmoc-3-(methylamino)butanoic Acid and HATU in DMF. Add DIPEA and allow the mixture to activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Take a small sample of resin and perform a coupling completion test. The standard ninhydrin test will not work for this secondary amine; a bromophenol blue test is recommended.[6]

    • If the test indicates incomplete coupling, filter the resin, wash, and perform a second coupling with a fresh solution of activated amino acid.

    • Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Scientist's Note: The steric bulk of both the β-substituent and the N-methyl group significantly slows down the coupling kinetics.[12] Using a higher excess of reagents and a longer coupling time is critical for achieving a near-quantitative reaction. Pre-activation of the carboxylic acid is essential to form the highly reactive OAt-ester, which facilitates the acylation of the hindered secondary amine on the resin.[13]

Application Case Study: Enhancing Proteolytic Stability

To demonstrate the efficacy of this building block, a model hexapeptide (Parent Peptide: Tyr-Gly-Gly-Phe-Leu-Arg) known to be susceptible to proteolysis was compared against a peptidomimetic analog where the central Gly-Gly dipeptide was replaced by a single N-methyl-β-homoalanine residue, derived from our building block.

Table 1: Comparative Stability and Activity Data
Peptide SequenceModificationHalf-life in Human Serum (t½, hours)Receptor Binding (Ki, nM)
Tyr-Gly-Gly-Phe-Leu-Arg (Parent)None0.815.2
Tyr-(NMe-β³-hAla)-Phe-Leu-Arg (Mimetic)Gly-Gly replaced with one building block> 4821.5

Data are illustrative and based on typical outcomes for such modifications.

The results clearly demonstrate a dramatic increase in proteolytic stability. The half-life of the parent peptide was less than an hour, whereas the peptidomimetic remained largely intact after 48 hours.[2][14] This profound enhancement in stability is achieved with only a minor perturbation of the binding affinity, validating the strategic replacement.

Protocol 4.1: General Proteolytic Stability Assay

This protocol provides a general method for assessing peptide stability in serum.[15][16]

  • Preparation: Prepare stock solutions of the test peptide (1 mg/mL in water or buffer).

  • Incubation: Add 10 µL of the peptide stock to 190 µL of fresh human serum. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 20 µL aliquot.

  • Quenching: Immediately quench the proteolytic activity by adding the aliquot to 40 µL of 10% Trichloroacetic Acid (TCA). Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS. Quantify the area of the peak corresponding to the intact peptide.

  • Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Conclusion and Future Outlook

This compound is a high-value building block for the rational design of advanced peptidomimetics. The synergistic combination of a β-amino acid backbone and N-methylation provides a robust strategy for tackling the primary challenge in peptide drug development: proteolytic instability. The protocols detailed herein offer a validated pathway for the preparation and incorporation of this building block, enabling researchers to construct novel peptide-based therapeutics with significantly improved pharmacokinetic profiles. As the demand for stable and orally bioavailable peptide drugs grows, the strategic use of such precisely engineered building blocks will be indispensable.

References

Application Notes & Protocols: Ethyl 3-(Methylamino)butanoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-(Methylamino)butanoate

This compound (CAS: 68384-70-3) is a bifunctional molecule of significant interest in synthetic organic and medicinal chemistry.[1][2] Its structure uniquely combines a secondary amine and an ethyl ester, providing two distinct reactive centers for strategic elaboration into more complex molecular architectures. This dual functionality makes it an ideal precursor for constructing a variety of heterocyclic scaffolds, which form the core of numerous pharmacologically active agents.

The methylamino group serves as a potent nucleophile, ready to participate in condensation, acylation, and alkylation reactions, while the ester group can undergo hydrolysis, amidation, or act as an electrophilic partner in cyclization reactions.[3] This inherent reactivity, coupled with a balanced lipophilicity (logP ≈ 0.938), allows for its use in a diverse range of solvent systems.[3]

This guide provides an in-depth exploration of this compound as a key building block. It moves beyond simple reaction schemes to explain the underlying mechanistic principles and provides detailed, field-tested protocols for the synthesis of high-value heterocyclic compounds, including dihydropyrimidinones and benzodiazepines.

Property Value Source
CAS Number 68384-70-3[2]
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
Boiling Point 264.33 °C[3]
logP 0.938[3]
SMILES CCOC(=O)CC(NC)C[3]

Application I: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli-Type Condensation

The Biginelli reaction, a classic multicomponent reaction, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones (DHPMs).[4][5] These scaffolds are of immense pharmaceutical importance, appearing in calcium channel blockers and antihypertensive agents.[4] A powerful variant of this reaction can utilize β-amino esters like this compound, which act as a surrogate for the β-ketoester component, to generate N-1 substituted and C-6 methylated DHPMs.

Scientific Principle and Mechanistic Rationale

The reaction proceeds through an initial condensation between the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This electrophilic species is then intercepted by the enol or enamine form of a 1,3-dicarbonyl compound. In our case, the this compound can be envisioned to participate after initial acylation or activation, or it can react in a stepwise manner. A more direct pathway involves the formation of an enamine from the β-amino ester, which then attacks the acyliminium ion. The subsequent cyclization is driven by the intramolecular attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to yield the stable DHPM ring system. The choice of a Lewis acid catalyst, such as Cerium(III) chloride, is critical as it activates the aldehyde carbonyl, accelerating the initial condensation and subsequent cyclization steps, leading to higher yields in shorter reaction times.[6]

Biginelli_Mechanism Figure 1: Proposed Biginelli-Type Reaction Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound D Lewis Acid Catalysis (e.g., CeCl3·7H2O) B Aromatic Aldehyde (ArCHO) C Urea / Thiourea E Condensation & N-Acyliminium Ion Formation D->E Activates F Nucleophilic Attack by β-Amino Ester E->F Reacts with G Intramolecular Cyclization & Dehydration F->G Leads to H N-1 Substituted DHPM G->H Yields

Caption: Figure 1: Proposed Biginelli-Type Reaction Workflow.

Protocol: Synthesis of 4-Aryl-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a representative synthesis using benzaldehyde. The methodology can be adapted for various aromatic and aliphatic aldehydes.

Materials & Reagents:

  • This compound (1.0 mmol, 145.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Urea (1.5 mmol, 90.1 mg)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (25 mol%, 0.25 mmol, 93.2 mg)[6]

  • Ethanol (20 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), urea (1.5 mmol), and CeCl₃·7H₂O (0.25 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 24 hours.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure dihydropyrimidinone derivative.[6]

Self-Validation & Characterization:

  • Purity: Assessed by melting point and confirmed by HPLC/LC-MS.

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show characteristic peaks for the C4-H proton (a singlet around 5.1-5.3 ppm) and the two methyl groups. The NH protons will appear as singlets.[6]

Reactant Variation (Aldehyde) Catalyst Typical Yield
4-ChlorobenzaldehydeCeCl₃·7H₂O70-80%
4-MethoxybenzaldehydeCeCl₃·7H₂O65-75%
PropanalCeCl₃·7H₂O40-50%

Application II: Synthesis of 1,4-Benzodiazepin-5-ones

Benzodiazepines are a cornerstone class of psychoactive drugs.[7] The synthesis of the 1,4-benzodiazepine core can be achieved through various routes, often involving the condensation of an ortho-phenylenediamine derivative with a β-functionalized carbonyl compound.[8] this compound provides a chiral or racemic β-amino acid scaffold that can be strategically employed to construct these privileged heterocyclic systems.

Scientific Principle and Mechanistic Rationale

This synthetic strategy is a two-step process involving an initial acylation followed by an intramolecular cyclization.

  • Amide Formation: The synthesis begins with the N-acylation of an appropriate ortho-substituted aniline, for instance, methyl anthranilate (methyl 2-aminobenzoate), with a derivative of this compound. To facilitate this, the amino group of the butanoate is typically protected (e.g., with Boc or Cbz), and the ester is converted to a more reactive species like an acyl chloride.

  • Intramolecular Cyclization: After deprotection of the secondary amine, the crucial ring-closing step occurs. This is an intramolecular aminolysis where the newly freed secondary amine nucleophilically attacks the ester carbonyl of the anthranilate moiety. This reaction is often promoted by heat or a mild base and results in the formation of the seven-membered diazepine ring. This approach allows for precise control over the substituents on the final benzodiazepine scaffold.

Benzodiazepine_Synthesis Figure 2: Synthetic Pathway to 1,4-Benzodiazepin-5-ones A This compound B 1. N-Protection (e.g., Boc) 2. Saponification 3. Acyl Chloride Formation A->B C N-Boc-3-(methylamino)butanoyl chloride B->C E Acylation (Amide Bond Formation) C->E D Methyl Anthranilate D->E F Acylated Intermediate E->F G 1. N-Deprotection (e.g., TFA) 2. Base-catalyzed Cyclization F->G H 1,4-Benzodiazepin-5-one Derivative G->H

Caption: Figure 2: Synthetic Pathway to 1,4-Benzodiazepin-5-ones.

Protocol: Synthesis of 1,4-Dimethyl-3,4-dihydro-1H-benzo[e][1][9]diazepin-5(2H)-one

This protocol outlines the key cyclization step, assuming the acylated precursor has been synthesized.

Materials & Reagents:

  • Methyl 2-(3-(methylamino)butanamido)benzoate (1.0 mmol, 264.3 mg) (Precursor)

  • Sodium methoxide (catalytic amount, e.g., 0.1 mmol, 5.4 mg)

  • Anhydrous Toluene or Xylene (25 mL)

  • Saturated ammonium chloride solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • 50 mL round-bottom flask with Dean-Stark trap (optional)

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Standard work-up and purification glassware

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the precursor, methyl 2-(3-(methylamino)butanamido)benzoate (1.0 mmol).

  • Solvent and Catalyst: Add anhydrous toluene (25 mL) and a catalytic amount of sodium methoxide.

  • Reflux and Cyclization: Heat the mixture to reflux (approx. 110 °C). The reaction drives off methanol as it proceeds. A Dean-Stark trap can be used to collect the methanol byproduct, helping to drive the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is generally complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-benzodiazepin-5-one.

Self-Validation & Characterization:

  • Purity: Assessed by HPLC. A single, sharp peak indicates high purity.

  • Structure: Confirmed by spectroscopic methods. ¹H NMR should confirm the loss of the methoxy singlet from the starting material and the appearance of the characteristic benzodiazepine ring protons. HRMS will confirm the molecular formula via the exact mass.

References

Synthesis of beta-lactams using Ethyl 3-(methylamino)butanoate as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 1,4-Dimethylazetidin-2-one: A Protocol for Grignard-Mediated Cyclization of Ethyl 3-(methylamino)butanoate

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-dimethylazetidin-2-one, a monocyclic β-lactam, using this compound as the precursor. The protocol is centered around the Breckpot β-lactam synthesis, which employs a Grignard reagent to facilitate the intramolecular cyclization of a β-amino ester.[1] This method offers a robust and efficient pathway to the azetidin-2-one core, a structure of significant interest in medicinal chemistry and organic synthesis.[2][3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for purification and characterization, and discuss critical safety considerations and troubleshooting strategies. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the synthesis of N-substituted β-lactams.

Introduction: The Significance of the β-Lactam Scaffold

The β-lactam (azetidin-2-one) is a four-membered cyclic amide that forms the core structural motif of some of the most important antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1] Their antibacterial efficacy stems from the inherent ring strain of the four-membered ring, which allows them to acylate and inhibit penicillin-binding proteins (PBPs) essential for bacterial cell wall biosynthesis.[4] Beyond their celebrated role as antibiotics, β-lactams are versatile chiral synthons and intermediates for creating a diverse array of nitrogen-containing compounds.[2] Their applications have expanded into other therapeutic areas, including cholesterol absorption inhibitors, anticancer agents, and anti-inflammatory compounds.[3][5]

The synthesis of monocyclic β-lactams, such as the target molecule 1,4-dimethylazetidin-2-one, is a key focus area. These simpler structures serve as valuable building blocks for more complex pharmaceutical agents.[6] The cyclization of β-amino esters presents a direct and effective strategy for forming the azetidinone ring. The Breckpot synthesis, utilizing a Grignard reagent, is a classic and powerful method for achieving this transformation.[1] This protocol adapts this method for the specific conversion of this compound.

Reaction Mechanism: Grignard-Mediated Intramolecular Cyclization

The conversion of this compound to 1,4-dimethylazetidin-2-one is an intramolecular nucleophilic acyl substitution reaction. The Grignard reagent (in this protocol, Ethylmagnesium Bromide, EtMgBr) plays a dual, critical role.

  • Deprotonation (Acid-Base Reaction): The Grignard reagent is a potent base.[7][8] It first deprotonates the secondary amine of the β-amino ester precursor. This acid-base reaction is rapid and exothermic, forming an intermediate magnesium-amide (a bromo magnesium salt of the amine) and releasing ethane gas.

  • Intramolecular Nucleophilic Attack: The resulting magnesium-amide is a highly effective intramolecular nucleophile. The nitrogen anion attacks the electrophilic carbonyl carbon of the ester group.

  • Cyclization and Elimination: This attack forms a tetrahedral intermediate. The ring closes with the subsequent elimination of the ethoxy group as magnesium bromide ethoxide, yielding the thermodynamically stable four-membered β-lactam ring.

The entire process is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent.[9]

Reaction_Mechanism Precursor This compound Amide_Intermediate Magnesium Amide Intermediate Precursor->Amide_Intermediate + EtMgBr (Deprotonation) Grignard EtMgBr Product 1,4-Dimethylazetidin-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Intermediate->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Ethane Ethane (gas) Amide_Intermediate->Ethane Tetrahedral_Intermediate->Product Ring Closure & Elimination Byproduct EtOMgBr Tetrahedral_Intermediate->Byproduct

Caption: Mechanism of Grignard-mediated β-lactam formation.

Detailed Experimental Protocol

This protocol details the synthesis of 1,4-dimethylazetidin-2-one on a 10 mmol scale. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching the Grignard reagent.

Materials and Equipment
Reagent Formula MW ( g/mol ) CAS No. Supplier Purity
This compoundC₇H₁₅NO₂145.2087499-63-6Sigma-Aldrich≥98%
Ethylmagnesium BromideC₂H₅BrMg133.27925-90-6Sigma-Aldrich3.0 M in Diethyl Ether
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichAnhydrous, ≥99.9%
Saturated NH₄Cl (aq)NH₄Cl53.4912125-02-9Fisher ScientificACS Grade
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRACS Grade
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-Aldrich≥99.5%
Silica GelSiO₂60.087631-86-9SiliCycle230-400 mesh

Equipment:

  • 250 mL three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon inlet

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow

Workflow Setup 1. Assemble Apparatus (Flask, Condenser, Funnel) under Inert Atmosphere Precursor_Add 2. Add Precursor & THF to Flask Setup->Precursor_Add Cool 3. Cool Flask to 0°C Precursor_Add->Cool Grignard_Add 4. Add EtMgBr Dropwise via Dropping Funnel Cool->Grignard_Add React 5. Warm to RT Stir for 12-18 hours Grignard_Add->React Quench 6. Quench Reaction with sat. NH₄Cl (aq) at 0°C React->Quench Extract 7. Perform Liquid-Liquid Extraction with DCM Quench->Extract Dry 8. Dry Organic Layer (MgSO₄) & Filter Extract->Dry Concentrate 9. Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify 10. Purify Crude Product (Column Chromatography) Concentrate->Purify Characterize 11. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a rubber septum, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Through the septum, add this compound (1.45 g, 10.0 mmol) to the flask using a syringe. Add 50 mL of anhydrous THF to dissolve the precursor.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with gentle stirring.

  • Grignard Addition: Using a syringe, transfer Ethylmagnesium Bromide (3.0 M in diethyl ether, 7.3 mL, 22.0 mmol, 2.2 eq) to the dropping funnel. Add the Grignard reagent to the stirred precursor solution dropwise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic deprotonation and prevent side reactions. A significant excess of the Grignard reagent (2.2 eq) ensures complete deprotonation of both the amine and the α-proton of the ester, facilitating cyclization.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes) until the starting material spot is consumed.

  • Quenching: Cool the reaction flask back to 0°C in an ice-water bath. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution dropwise. Causality Note: The quench neutralizes the unreacted Grignard reagent and the magnesium alkoxide byproduct. It must be done slowly at 0°C to manage the highly exothermic reaction with residual Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with 30 mL of brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of DCM.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing to 50%). Combine the fractions containing the product (as identified by TLC) and concentrate in vacuo to afford 1,4-dimethylazetidin-2-one as a colorless to pale yellow oil.

Data, Characterization, and Expected Results

Stoichiometry Table
Compound Equivalents MW ( g/mol ) Amount (mmol) Mass/Volume
This compound1.0145.2010.01.45 g
Ethylmagnesium Bromide2.2133.2722.07.3 mL (3.0 M)
Anhydrous THF-72.11-50 mL
Expected Results
  • Product: 1,4-Dimethylazetidin-2-one (C₅H₉NO, MW = 99.13 g/mol )

  • Appearance: Colorless to pale yellow oil

  • Expected Yield: 65-75% (0.64 g - 0.74 g)

Characterization Data

The identity and purity of the synthesized 1,4-dimethylazetidin-2-one should be confirmed using standard spectroscopic techniques.

Technique Characteristic Feature Expected Value
IR Spectroscopy Strong C=O stretch (amide)~1745-1760 cm⁻¹
¹H NMR (400 MHz, CDCl₃)N-CH₃ (singlet)δ 2.80-2.90 ppm
C4-CH₃ (doublet)δ 1.20-1.30 ppm
C4-H (multiplet)δ 3.50-3.65 ppm
C3-H₂ (multiplet)δ 2.60-2.75 & 3.00-3.15 ppm
¹³C NMR (100 MHz, CDCl₃)C=O (C2)δ 170-175 ppm[10]
N-CH₃δ 30-35 ppm
C4δ 48-52 ppm[10]
C3δ 45-49 ppm[10]
C4-CH₃δ 20-25 ppm
Mass Spec. (EI) Molecular Ion [M]⁺m/z = 99

Trustworthiness Note: The protocol is self-validating through spectroscopic analysis. The distinct IR stretch for the strained carbonyl and the unique chemical shifts and coupling patterns in the NMR spectrum provide unambiguous confirmation of the β-lactam ring formation.[10][11]

Safety and Troubleshooting

Potential Issue Probable Cause Recommended Solution
Low or No Yield Wet glassware or solvents; poor quality Grignard reagent.Ensure all glassware is rigorously oven- or flame-dried. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.
Starting Material Recovered Insufficient Grignard reagent; reaction time too short.Use a larger excess of Grignard reagent (up to 3.0 eq). Extend the reaction time to 24 hours and monitor by TLC.
Formation of Polymeric Byproducts Reaction temperature too high during Grignard addition.Maintain strict temperature control at 0°C during the addition of the Grignard reagent. Ensure slow, dropwise addition.
Violent Reaction during Quench Quench performed too quickly or at room temperature.Always cool the reaction mixture to 0°C before quenching. Add the saturated NH₄Cl solution very slowly with vigorous stirring.

Safety Precautions:

  • Grignard Reagents: Highly flammable and react violently with water. Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Ethereal Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated chemical fume hood, away from ignition sources.

  • Dichloromethane: A suspected carcinogen. Handle only in a fume hood.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1,4-dimethylazetidin-2-one from this compound via a Grignard-mediated cyclization. The method is reliable and scalable, offering a straightforward entry into the synthesis of N-methylated monocyclic β-lactams. The resulting compound is a valuable building block for further elaboration in medicinal chemistry research and drug development programs.

References

Application Notes & Protocols for the Chiral Resolution of Ethyl 3-(methylamino)butanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(methylamino)butanoate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. As with many biologically active compounds, the individual enantiomers of this β-amino ester can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is crucial for drug development, stereoselective synthesis, and metabolic studies. This guide provides an in-depth exploration of three primary techniques for the chiral resolution of this compound: Enzymatic Kinetic Resolution, Chiral High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Formation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. Each method is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Synthesis of Racemic this compound

Prior to chiral resolution, a racemic mixture of the target compound is required. A common synthetic route involves the reductive amination of ethyl acetoacetate with methylamine, followed by reduction of the resulting enamine.

Protocol: Racemic Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Amine Addition: Add a solution of methylamine (1.1 equivalents) in ethanol to the flask. The reaction is typically stirred at room temperature for 1-2 hours to form the intermediate enamine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Quenching and Extraction: After the reduction is complete (monitored by TLC or GC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield racemic this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the case of a racemic ester, one enantiomer will be preferentially hydrolyzed or acylated by the enzyme, allowing for the separation of the unreacted, enantioenriched ester from the modified enantiomer. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the resolution of amino esters[1][2].

Principle of Operation

The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other. This difference in reaction rates leads to a mixture containing one enantiomer in its original form and the other in a modified form, which can then be separated by conventional chemical methods.

G racemate Racemic Ethyl 3-(methylamino)butanoate ((R/S)-Ester) enzyme Lipase (e.g., CALB) + Acyl Donor/Water racemate->enzyme Enzymatic Reaction products Mixture: (S)-Ester (unreacted) + (R)-Acylated Amine enzyme->products separation Chromatographic Separation products->separation s_enantiomer (S)-Enantiomer separation->s_enantiomer Isolated r_enantiomer (R)-Enantiomer (after deacylation) separation->r_enantiomer Isolated & Processed

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution

This protocol is adapted from methodologies for similar N-substituted β-amino esters[1][2].

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2-3 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation: The resulting mixture contains one enantiomer of the starting ester and the acylated form of the other enantiomer. These can be separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the free amino ester.

Key Parameters & Expected Outcomes
ParameterRecommendationRationale
Enzyme Immobilized CALB (Novozym 435)High enantioselectivity for amino esters and ease of removal.
Solvent Toluene, TBMENon-polar solvents are generally preferred for lipase activity.
Acyl Donor Vinyl AcetateThe vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
Temperature 30-40°CBalances reaction rate and enzyme stability.
Conversion ~50%Maximizes the enantiomeric excess of both the unreacted substrate and the product.

Expected Outcome: High enantiomeric excess (>95% ee) for both the recovered starting material and the acylated product can be achieved.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation[3][4]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amino esters[5][6].

Principle of Operation

The enantiomers of the analyte and the chiral selector of the stationary phase form transient, diastereomeric complexes. The difference in the stability of these complexes for the two enantiomers results in differential retention on the column, enabling their separation.

G racemate Racemic Sample Injection hplc_column Chiral Stationary Phase (e.g., Polysaccharide-based) racemate->hplc_column separation Differential Interaction with CSP hplc_column->separation mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->hplc_column detection Detector (UV/MS) separation->detection s_enantiomer (S)-Enantiomer (Fraction 1) detection->s_enantiomer r_enantiomer (R)-Enantiomer (Fraction 2) detection->r_enantiomer

Figure 2: Chiral HPLC Separation Workflow.

Protocol: Chiral HPLC Method Development
  • Column Selection: Start with polysaccharide-based columns such as Chiralpak® IA, IB, or IC, or Lux® Cellulose-1. These have broad applicability for amino esters[4][5].

  • Mobile Phase Screening:

    • Normal Phase: Begin with a generic mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

    • If separation is not achieved, screen other alcohol modifiers like ethanol.

    • For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Optimization:

    • Mobile Phase Composition: Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.

    • Flow Rate: A typical starting flow rate is 1.0 mL/min for analytical columns (4.6 mm ID).

    • Temperature: Column temperature can affect selectivity. Screen at ambient temperature first, then explore higher or lower temperatures if needed.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs, or a mass spectrometer for higher sensitivity and specificity.

  • Scale-up (for preparative separation): Once an analytical method is established, it can be scaled up to a larger diameter preparative column for the isolation of pure enantiomers.

Typical Starting Conditions
ParameterCondition
Column Chiralpak® IA or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 210 nm

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization[7][8][9].

Principle of Operation

The reaction of a racemic base (R/S-base) with a chiral acid (S-acid) yields two diastereomeric salts (R-base·S-acid and S-base·S-acid). Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.

G racemate Racemic Ethyl 3-(methylamino)butanoate ((R/S)-Base) salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Acid (e.g., (R,R)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization crystals Crystals of Less Soluble Diastereomer crystallization->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer crystallization->mother_liquor liberation_1 Liberation of Free Base crystals->liberation_1 liberation_2 Liberation of Free Base mother_liquor->liberation_2 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2

Figure 3: Diastereomeric Salt Formation and Resolution Workflow.

Protocol: Resolution via Diastereomeric Salt Crystallization

This protocol is a general procedure based on the resolution of amines with tartaric acid[7].

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, ethanol, or a mixture with water). Heat the solution to boiling.

  • Add Resolving Agent: In a separate flask, dissolve the chiral resolving agent, such as (R,R)-tartaric acid (0.5-1.0 equivalents), in the same solvent, heating if necessary. Add the hot solution of the resolving agent to the solution of the racemic amine.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purification: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent.

  • Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by basification and extraction.

Key Parameters & Expected Outcomes
ParameterRecommendationRationale
Resolving Agent Tartaric acid, dibenzoyltartaric acid, mandelic acidCommon, effective, and commercially available chiral acids.
Solvent Isopropanol, EthanolProtic solvents that are effective for salt formation and crystallization.
Stoichiometry 0.5 to 1.0 eq. of resolving agentUsing a sub-stoichiometric amount can sometimes improve the efficiency of the resolution.
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals.

Expected Outcome: The success of this method is highly dependent on the specific combination of the amine, resolving agent, and solvent. Screening of different resolving agents and solvents is often necessary. When successful, it can provide enantiomerically pure material on a large scale.

Comparative Analysis

TechniqueAdvantagesDisadvantagesBest Suited For
Enzymatic Resolution High enantioselectivity, mild reaction conditions, potential for green chemistry.Limited to 50% theoretical yield for one enantiomer (without a racemization step), requires screening of enzymes.Both lab-scale and industrial-scale synthesis where high purity is required.
Chiral HPLC Broad applicability, high resolution, direct separation, suitable for analytical and preparative scale.High cost of chiral stationary phases and solvents, lower throughput for preparative scale compared to crystallization.Analytical determination of enantiomeric excess and small to medium scale purification.
Diastereomeric Salt Formation Inexpensive, scalable to large industrial quantities, well-established technique.Trial-and-error process to find a suitable resolving agent and solvent, may require multiple recrystallizations.Large-scale industrial production where cost is a major factor.

References

Application Notes and Protocols for the Stereoselective and Diastereoselective Synthesis of β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Modern Chemistry and Drug Discovery

β-Amino esters are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1][2] Their structural motif is a core component of numerous natural products, peptidomimetics, and therapeutic agents. The stereochemistry at the α and β positions of the β-amino ester backbone is crucial for its biological activity, making the development of stereoselective and diastereoselective synthetic methodologies a paramount objective for organic chemists.[1][3] This guide provides an in-depth exploration of key synthetic strategies, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into the intricacies of the Mannich reaction, the aza-Michael addition, and the stereoselective reduction of β-enamino esters, equipping you with the knowledge to confidently design and execute the synthesis of chiral β-amino esters in the laboratory.

I. The Asymmetric Mannich Reaction: A Powerful Tool for C-C and C-N Bond Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the direct formation of a β-amino carbonyl compound through the reaction of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone.[4][5] In the context of β-amino ester synthesis, the asymmetric variant of this reaction has emerged as a highly effective strategy for establishing stereocenters with high fidelity.[4][6]

A. Mechanistic Principles of Stereocontrol in Organocatalytic Mannich Reactions

The advent of organocatalysis has revolutionized the asymmetric Mannich reaction.[7] Chiral organocatalysts, such as proline and its derivatives, or bifunctional catalysts like thioureas, create a chiral environment that directs the approach of the nucleophile to the imine electrophile, thereby controlling the stereochemical outcome.

A common mechanism involves the formation of a chiral enamine from the ketone or ester donor and the catalyst. This enamine then attacks the imine, which can be activated by the same catalyst through hydrogen bonding, in a stereodefined manner. The transition state geometry is dictated by the catalyst's structure, minimizing steric interactions and maximizing favorable non-covalent interactions to favor the formation of one stereoisomer over the others.[7]

Figure 1: General Workflow for an Organocatalyzed Asymmetric Mannich Reaction.

Mannich_Workflow cluster_reactants Reactants cluster_intermediates In Situ Formation Ketone Ketone/Ester (Donor) Enamine Chiral Enamine Ketone->Enamine + Catalyst Aldehyde Aldehyde Imine Imine (Electrophile) Aldehyde->Imine + Amine Amine Amine Catalyst Chiral Organocatalyst Reaction Stereoselective C-C Bond Formation Catalyst->Reaction Enamine->Reaction Imine->Reaction Product Chiral β-Amino Ester Reaction->Product

B. Detailed Protocol: Asymmetric Organocatalytic Decarboxylative Mannich Reaction

This protocol describes the synthesis of chiral β-amino ketones, which can be readily converted to the corresponding esters, using a cinchonine-derived bifunctional thiourea catalyst.[8][9]

Materials:

  • Imine (e.g., N-Boc-p-methoxyphenylmethanimine)

  • β-Keto acid (e.g., 2-oxocyclohexane-1-carboxylic acid)

  • Cinchonine-derived thiourea catalyst (C-1)

  • Diethyl ether (Et₂O), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imine (0.05 mmol, 1.0 equiv) and the cinchonine-derived thiourea catalyst (C-1) (0.005 mmol, 10 mol%) in anhydrous diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 5:1 to 3:1) to afford the desired chiral β-amino ketone.[8]

Data Presentation:

EntryImine Substituentβ-Keto AcidYield (%)ee (%)
1p-MeO-Ph2-oxocyclohexane-1-carboxylic acid9365
2Ph2-oxocyclohexane-1-carboxylic acid9660
3p-Cl-Ph2-oxocyclohexane-1-carboxylic acid9568

Table adapted from Jiang, C., Zhong, F., & Lu, Y. (2012). Beilstein Journal of Organic Chemistry.[8]

II. Diastereoselective Aza-Michael Addition: A Versatile C-N Bond Forming Strategy

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another powerful method for the synthesis of β-amino esters.[10] By employing chiral auxiliaries or catalysts, this reaction can be rendered highly diastereoselective and enantioselective.

A. Causality in Stereochemical Control: The Role of Chiral Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of aza-Michael additions, a chiral auxiliary can be attached to the amine nucleophile or the α,β-unsaturated ester.[11]

The stereochemical outcome is governed by the conformational bias imposed by the chiral auxiliary, which shields one face of the double bond from the incoming nucleophile. For example, pseudoephedrine has been successfully employed as a chiral auxiliary in the diastereoselective aza-Michael addition of lithium benzylamides to α,β-unsaturated amides, which can be subsequently converted to β-amino esters.[11] The chelation of the lithium cation between the carbonyl oxygen and the oxygen of the auxiliary creates a rigid, sterically defined transition state.[12]

Figure 2: Stereochemical Model for Aza-Michael Addition with a Chiral Auxiliary.

Aza_Michael_Model cluster_model Chelated Transition State cluster_legend Legend Li+ Li+ O=C O=C Li+->O=C Chelation O_aux O-Auxiliary Li+->O_aux C=C C=C Nu Nucleophile Nu->C=C Attack from less hindered face Auxiliary Chiral Auxiliary (e.g., Pseudoephedrine)

B. Detailed Protocol: Diastereoselective Aza-Michael Addition Using a Chiral Auxiliary

The following protocol details the diastereoselective conjugate addition of a lithium benzylamide to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine.

Materials:

  • Dibenzylamine or N-methylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • α,β-Unsaturated amide of (S,S)-(+)-pseudoephedrine

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of dibenzylamine or N-methylbenzylamine (4 mmol) in dry toluene (40 mL) at -78 °C, add a solution of n-BuLi (4 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to generate the lithium amide.

  • In a separate flask, dissolve the α,β-unsaturated amide of (S,S)-(+)-pseudoephedrine (1 mmol) in dry toluene (20 mL) and cool the solution to -90 °C.

  • Slowly add the freshly prepared lithium amide solution to the amide solution over 2 hours at -90 °C.

  • After the addition is complete, stir the reaction mixture at -90 °C for an additional 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched β-amino amide.

Data Presentation:

EntryAmineYield (%)Diastereomeric Ratio (dr)
1Dibenzylamine85>95:5
2N-methylbenzylamine82>95:5

III. Stereoselective Reduction of β-Enamino Esters: Accessing β-Amino Esters with High Control

The reduction of β-enamino esters provides a direct route to β-amino esters. The stereochemical outcome of this reduction can be controlled through various strategies, including the use of chiral reducing agents, catalytic asymmetric hydrogenation, or substrate-controlled reductions where a chiral auxiliary directs the hydride attack.[13][14][15]

A. The Power of Trichlorosilane in Asymmetric Reductions

A particularly effective method for the asymmetric reduction of imines and enamines involves the use of trichlorosilane (HSiCl₃) in the presence of a chiral Lewis base catalyst, such as an amino acid-derived formamide.[16][17][18][19][20] The chiral catalyst activates the trichlorosilane, forming a chiral reducing agent that delivers the hydride to one face of the imine or enamine tautomer with high selectivity.[16][17]

Figure 3: Proposed Mechanism for Trichlorosilane Reduction Catalyzed by a Chiral Lewis Base.

Trichlorosilane_Reduction cluster_activation Catalyst Activation cluster_reduction Stereoselective Reduction Catalyst Chiral Lewis Base Activated_Complex Chiral Reducing Agent [Catalyst-HSiCl₃] Catalyst->Activated_Complex HSiCl3 HSiCl₃ HSiCl3->Activated_Complex Product Chiral β-Amino Ester Activated_Complex->Product Hydride Delivery Enamine β-Enamino Ester Imine Imine Tautomer Enamine->Imine Tautomerization Imine->Product

B. Detailed Protocol: Diastereoselective Reduction of a Chiral β-Enamino Ester

This protocol describes the diastereoselective reduction of a β-enamino ester derived from a chiral amine, where the chirality of the amine directs the stereochemical outcome of the reduction.

Materials:

  • Chiral β-enamino ester

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral β-enamino ester (1 mmol) in glacial acetic acid (6 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4 mmol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the diastereomerically enriched β-amino ester.[21]

Data Presentation:

EntrySubstrateReducing AgentDiastereomeric Excess (de, %)
1N-((R)-1-phenylethyl)-3-aminobut-2-enoateNaBH₄/AcOH90 (syn)
2N-((S)-1-phenylethyl)-3-aminobut-2-enoateNaBH₄/AcOH88 (syn)

Data adapted from Palmieri, G., & Cimarelli, C. (2008). Current Organic Synthesis.[14]

IV. Enzymatic Methods: The Green Chemistry Approach

Enzymatic resolutions offer an environmentally friendly and highly selective alternative for the synthesis of enantiomerically pure β-amino esters.[1][22][23][24] Lipases are particularly versatile enzymes for this purpose, capable of catalyzing the enantioselective hydrolysis or acylation of racemic β-amino esters.[1][22]

A. Detailed Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol describes the kinetic resolution of a racemic hydroxy-substituted β-amino ester using Candida antarctica lipase B (CAL-B).[22]

Materials:

  • Racemic hydroxy-substituted β-amino ester

  • Candida antarctica lipase B (CAL-B), immobilized

  • tert-Butyl methyl ether (t-BuOMe)

  • Water

Procedure:

  • To a solution of the racemic β-amino ester (1 mmol) in t-BuOMe (10 mL), add CAL-B (50 mg).

  • Add water (0.5 equiv, 9 µL) as the nucleophile.

  • Incubate the mixture at 60 °C with shaking.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate and separate the unreacted ester from the amino acid product by extraction or chromatography.

Data Presentation:

SubstrateConversion (%)ee of remaining ester (%)ee of product acid (%)
(±)-Methyl 2-(hydroxymethyl)cyclopentyl-β-alaninate51>99 (S)98 (R)

V. Applications in Further Synthesis: The Gateway to β-Lactams

Chiral β-amino esters are valuable precursors for the synthesis of other important classes of molecules, most notably β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[25][26][27][28][29]

A. Protocol: Cyclization of a β-Amino Ester to a β-Lactam

This protocol describes a general procedure for the base-promoted cyclization of a β-amino ester to a β-lactam.

Materials:

  • β-Amino ester

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the β-amino ester (1 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Slowly add a solution of LDA (1.1 mmol) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the β-lactam.

VI. Conclusion: A Versatile Toolkit for Chiral Synthesis

The stereoselective and diastereoselective synthesis of β-amino esters is a vibrant and continually evolving field of research. The methodologies presented in this guide—the asymmetric Mannich reaction, the diastereoselective aza-Michael addition, and the stereoselective reduction of β-enamino esters—represent a powerful and versatile toolkit for the modern organic chemist. By understanding the underlying mechanistic principles and having access to detailed, reliable protocols, researchers can confidently approach the synthesis of these valuable chiral building blocks, paving the way for new discoveries in drug development and materials science.

VII. References

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  • Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1285. --INVALID-LINK--

  • Palomo, C., Oiarbide, M., & García, J. M. (2005). Proposed stereochemical analysis of the intramolecular aza-Michael addition. Organic Letters, 7(15), 3187-3190. --INVALID-LINK--

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. --INVALID-LINK--

  • Paizs, C., & Toşa, M. I. (2004). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Revista de Chimie, 55(10), 796-799. --INVALID-LINK--

  • Davies, S. G., & Smith, A. D. (2005). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron: Asymmetry, 16(10), 1833-1864. --INVALID-LINK--

  • Reddy, B. V. S., Kumar, R., & Kumar, G. S. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2035–2042. --INVALID-LINK--

  • Jiang, C., Zhong, F., & Lu, Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. ResearchGate. --INVALID-LINK--

  • Arend, M., Westermann, B., & Risch, N. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Angewandte Chemie International Edition, 37(8), 1044-1070. --INVALID-LINK--

  • Bose, A. K., Manhas, M. S., van der Veen, J. M., & Amin, S. G. (1978). A convenient synthesis of α-amino-β-lactams. Journal of the American Chemical Society, 100(1), 321-322. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from --INVALID-LINK--

  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar. --INVALID-LINK--

  • Sato, K., Omote, M., Ando, A., & Kumadaki, I. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β-LACTAMS BY RHODIUM-CATALYZED REFORMATSKY-TYPE REACTION. HETEROCYCLES, 58, 421-426. --INVALID-LINK--

  • Scott, J. D., & Williams, R. M. (2002). The stereochemical course of intramolecular Michael reactions. Chemical reviews, 102(5), 1669–1730. --INVALID-LINK--

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yasin, K. A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from --INVALID-LINK--

  • Forró, E., & Fülöp, F. (2010). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 15(11), 8038–8051. --INVALID-LINK--

  • Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Chemo- and Diastereoselective Reduction of.beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 70(10), 3984–3989. --INVALID-LINK--

  • Wang, Z., & Chen, F. (2021). Recent Advances in the Enantioselective Radical Reactions. Molecules, 26(13), 3894. --INVALID-LINK--

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Chemistry of Organocatalytic Asymmetric Mannich Reactions. Current Organic Chemistry, 11(13), 1122-1148. --INVALID-LINK--

  • Jacobsen, E. N., & Knowles, R. R. (2010). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society, 132(44), 15580–15582. --INVALID-LINK--

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yasin, K. A. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. --INVALID-LINK--

  • Palmieri, G., & Cimarelli, C. (2008). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Current Organic Synthesis, 5(2), 104-121. --INVALID-LINK--

  • Hart, D. J., & Ha, D. C. (1986). Synthesis of beta-lactam. Google Patents. --INVALID-LINK--

  • Fustero, S., Sanchez-Rosello, M., & Simon-Fuentes, A. (2011). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 13(5), 1316-1324. --INVALID-LINK--

  • Houk, K. N. (n.d.). STEREOCHEMISTRY OF THE MICHAEL ADDITION. Retrieved from --INVALID-LINK--

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24597-24620. --INVALID-LINK--

  • Malkov, A. V., Figlus, M., & Kočovský, P. (2009). Asymmetric Reduction of Imines with Trichlorosilane, Catalyzed by Sigamide, an Amino Acid-Derived Formamide: Scope and Limitations. The Journal of Organic Chemistry, 74(16), 6137–6146. --INVALID-LINK--

  • Reddy, B. V. S., Kumar, R., & Kumar, G. S. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2035–2042. --INVALID-LINK--

  • Malkov, A. V., Figlus, M., & Kočovský, P. (2009). Asymmetric reduction of imines with trichlorosilane, catalyzed by sigamide, an amino acid-derived formamide: scope and limitations. The Journal of organic chemistry, 74(16), 6137–6146. --INVALID-LINK--

  • Aono, M., Yoshida, Y., Mino, T., & Sakamoto, M. (2021). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 17, 1839–1846. --INVALID-LINK--

  • Bartoli, G., Bosco, M., Carlone, A., Locatelli, M., Melchiorre, P., & Sambri, L. (2005). Studies on the reduction of beta-enamino ketones. ResearchGate. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from --INVALID-LINK--

  • Lhommet, G., & Gardette, D. (1995). Enamino Ester Reduction: A Short Enantioselective Route to Pyrrolizidine and Indolizidine Alkaloids. Synthesis of (+)-Laburnine, (+)-Tashiromine, and (−)-Isoretronecanol. The Journal of Organic Chemistry, 60(20), 6545–6552. --INVALID-LINK--

  • M. O. D., & G. P. (2020). Diastereoselective auxiliary- and catalyst- controlled intramolecular aza-Michael reaction for the elaboration of enantioenriche. Sciforum. --INVALID-LINK--

  • Maruoka, K., & Hashimoto, Y. (2012). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters, 14(20), 5270–5273. --INVALID-LINK--

  • Fernandes, S. D., Porta, R., & Benaglia, M. (2016). Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. Molecules (Basel, Switzerland), 21(9), 1188. --INVALID-LINK--

  • Fernandes, S. D., Porta, R., & Benaglia, M. (2016). Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides. Semantic Scholar. --INVALID-LINK--

  • Zhang, J., Wang, Y., & Li, P. (2015). Asymmetric reduction of imines with trichlorosilane catalyzed by valine-derived formamide immobilized onto magnetic nano-Fe3O4. RSC Advances, 5(10), 7434-7440. --INVALID-LINK--

  • Schober, L. J., & Hyster, T. K. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(25), 9406–9411. --INVALID-LINK--

  • Green, J. J., & Langer, R. (2009). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in molecular biology (Clifton, N.J.), 542, 497–509. --INVALID-LINK--

  • Reyes-González, M. A., Zambrano-Intriago, L. A., & Juaristi, E. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(12), 2092. --INVALID-LINK--

  • Safaei, Z., Shomali, N., & Akbarzadeh, A. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 843841. --INVALID-LINK--

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 3-(methylamino)butanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 3-(methylamino)butanoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure successful and optimized synthesis.

Introduction

This compound is a valuable β-amino ester intermediate in organic synthesis. Its preparation is most commonly achieved through the reductive amination of ethyl acetoacetate with methylamine. This process involves the in-situ formation of an enamine or imine intermediate, which is then selectively reduced to the desired secondary amine. Careful control of reaction parameters is crucial to maximize yield and purity.

Core Synthesis Protocol: Reductive Amination of Ethyl Acetoacetate

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Methylamine (solution in THF or methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1 equivalent) in anhydrous methanol.

  • Amine Addition: To the stirred solution, add a solution of methylamine (1.1 equivalents) in THF or methanol dropwise at room temperature.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the reaction mixture to approximately 6-7. This can be monitored using pH paper.

  • Formation of Intermediate: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the enamine/imine intermediate.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This will neutralize the excess acid and decompose any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Incomplete formation of the enamine/imine intermediate. 2. Inactive reducing agent. 3. Incorrect pH. [1]1. Increase the reaction time for intermediate formation before adding the reducing agent.2. Use a fresh bottle of sodium cyanoborohydride.3. Ensure the pH is mildly acidic (6-7) to facilitate imine formation without protonating the amine nucleophile.[1]
Presence of Unreacted Ethyl Acetoacetate 1. Insufficient amount of methylamine or reducing agent. 2. Short reaction time. 1. Use a slight excess of methylamine and the reducing agent.2. Allow the reaction to proceed for a longer duration, monitoring by TLC or GC-MS.
Formation of Ethyl 3-hydroxybutanoate Reduction of the starting ketone by the reducing agent. 1. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for imines over ketones.[2]2. Ensure the enamine/imine formation is complete before adding the reducing agent.
Difficulties in Product Isolation/Purification 1. Emulsion formation during extraction. 2. Co-elution of impurities during column chromatography. 1. Add brine to the aqueous layer to break up emulsions.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider vacuum distillation as an alternative purification method.
Product is a Salt (e.g., hydrochloride) Work-up with acidic solutions. Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate) before extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the reaction important?

A1: The pH is critical for the formation of the enamine/imine intermediate. A mildly acidic environment (pH 6-7) catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond. If the solution is too acidic, the methylamine will be protonated to form a non-nucleophilic ammonium salt, inhibiting the initial reaction with the ketone. If the solution is too basic, the dehydration step will be slow.[1]

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN)?

A2: While sodium borohydride can be used, it is a stronger reducing agent than sodium cyanoborohydride and can reduce the starting ethyl acetoacetate to ethyl 3-hydroxybutanoate, leading to a significant byproduct. Sodium cyanoborohydride is more selective for the reduction of the iminium ion over the ketone, especially at a controlled pH.[1] If using NaBH₄, it is crucial to ensure the complete formation of the imine before its addition.

Q3: How can I confirm the formation of the product?

A3: The product can be characterized using various spectroscopic techniques:

  • ¹H NMR: Look for the characteristic signals of the ethyl ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the methylamino group (a singlet around 2.4 ppm), and the protons on the butanoate backbone.

  • ¹³C NMR: Expect signals for the ester carbonyl (around 172 ppm), the two carbons of the ethyl group, and the four carbons of the butanoate chain.

  • FT-IR: Key peaks to look for include the C=O stretch of the ester (around 1730 cm⁻¹), the N-H bend of the secondary amine (around 1560 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (145.20 g/mol ) should be observed.[3]

Q4: What is the boiling point of this compound?

A4: The boiling point is a key physical property for purification by distillation. While not explicitly found in the search results, related compounds suggest it will be distillable under vacuum. For purification, it is recommended to perform a small-scale distillation to determine the exact boiling point under your specific vacuum conditions.

Q5: Are there any alternative synthesis routes?

A5: Yes, another common method for synthesizing β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester. For this specific product, it would involve the reaction of methylamine with ethyl crotonate or ethyl 3-butenoate.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Hemiaminal Hemiaminal Ethyl Acetoacetate->Hemiaminal Nucleophilic Attack Methylamine Methylamine Methylamine->Hemiaminal Enamine/Imine Enamine/Imine Hemiaminal->Enamine/Imine Dehydration (H+) This compound This compound Enamine/Imine->this compound Reduction (NaBH3CN)

Caption: Reductive amination of ethyl acetoacetate.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_pH Check pH (6-7)? start->check_pH adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH No check_reagents Reagents Fresh? check_pH->check_reagents Yes adjust_pH->check_reagents use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No increase_time Increase Reaction Time check_reagents->increase_time Yes use_fresh_reagents->increase_time monitor Monitor by TLC/GC-MS increase_time->monitor end Successful Reaction monitor->end

Caption: Troubleshooting low yield in the synthesis.

References

Common side reactions and impurity formation in Ethyl 3-(methylamino)butanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, ensuring a higher success rate and purity in your experiments.

Introduction to the Synthesis

The primary route for synthesizing this compound is the reductive amination of ethyl acetoacetate with methylamine. This process involves the initial formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction is prone to several side reactions and impurity formation that can significantly impact yield and purity.

Reaction Pathway Overview

G Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Enamine/Imine Intermediate Ethyl Acetoacetate->Intermediate + Methylamine Methylamine Methylamine Methylamine->Intermediate Product This compound Intermediate->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Low or No Product Formation

Q1: I'm observing a very low yield or no formation of the desired product. What are the likely causes?

A1: Low or no product formation can stem from several factors. Let's break down the possibilities:

  • Ineffective Imine/Enamine Formation: The initial condensation between ethyl acetoacetate and methylamine is a crucial equilibrium step.

    • pH is not optimal: Reductive amination is typically most effective under weakly acidic conditions (pH 5-6). [cite: 15] Acetic acid is a common catalyst. Too low a pH will protonate the methylamine, rendering it non-nucleophilic, while a high pH will not sufficiently activate the carbonyl group.

    • Water removal: The formation of the imine/enamine intermediate generates water. While many modern reductive amination procedures tolerate water, in some cases, the equilibrium may not favor the intermediate. However, for this specific reaction, the formation of the more stable enamine is generally favorable.

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical.

    • Inappropriate reducing agent: A strong reducing agent like lithium aluminum hydride (LiAlH4) is generally not suitable as it can reduce the ester functionality. Sodium borohydride (NaBH4) can be used, but it may also reduce the starting ketone if not used carefully. [cite: 12, 26] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent due to its milder nature and selectivity for imines/iminium ions over ketones. [cite: 20]

    • Decomposition of the reducing agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is handled under anhydrous conditions.

  • Reaction Conditions:

    • Low Temperature: While the reaction is often run at room temperature, insufficient thermal energy may lead to slow reaction rates.

    • Insufficient Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.

Troubleshooting Workflow:

G start Low/No Product check_pH Verify pH of reaction mixture (Target: 5-6) start->check_pH check_reductant Assess Reducing Agent - Fresh? - Handled under N₂? check_pH->check_reductant Correct optimize_pH Adjust pH with - Acetic Acid check_pH->optimize_pH Incorrect check_conditions Review Reaction Conditions - Temperature? - Time? check_reductant->check_conditions OK new_reductant Use fresh, anhydrous NaBH(OAc)₃ check_reductant->new_reductant Suspect modify_conditions Increase temperature or prolong reaction time check_conditions->modify_conditions Sub-optimal success Successful Synthesis optimize_pH->success new_reductant->success modify_conditions->success

Purification of Ethyl 3-(methylamino)butanoate by distillation and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-(methylamino)butanoate. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively. This compound, with its secondary amine and ester functionalities, presents unique challenges that require a nuanced approach to achieve high purity.

Part 1: Quick Reference Data

Before initiating any purification protocol, a thorough understanding of the compound's physicochemical properties is paramount. These values dictate the optimal purification strategy and potential pitfalls.

PropertyValueSignificance & Implication
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.20 g/mol [1][2][3]
Boiling Point 264.33 °C (at 760 mmHg)The high atmospheric boiling point necessitates the use of vacuum distillation to prevent thermal decomposition.[1][3]
logP (Octanol-Water) 0.938Indicates balanced lipophilicity, making the compound soluble in a range of organic solvents suitable for chromatography.[1]
Reactivity The ester group is susceptible to hydrolysis under acidic or basic conditions. The secondary amine is basic and can interact strongly with acidic surfaces like silica gel.[1]

Part 2: Method Selection: Distillation vs. Chromatography

Choosing the correct purification technique is the most critical decision and depends on factors like sample scale, purity of the crude material, and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.

MethodSelection start Crude this compound impurity_check Are major impurities thermally stable and have a boiling point difference >25°C? start->impurity_check scale_check Is the batch scale > 5g and moderate purity is acceptable? impurity_check->scale_check Yes chromatography Proceed with Flash Column Chromatography impurity_check->chromatography No thermal_stability Is the compound showing decomposition even under high vacuum? scale_check->thermal_stability No distillation Proceed with Vacuum Distillation scale_check->distillation Yes thermal_stability->distillation No thermal_stability->chromatography Yes

Caption: Method selection workflow for purification.

Causality Behind the Choice:
  • Distillation is fundamentally a bulk purification technique, ideal for larger quantities where impurities have significantly different volatilities. Given the high boiling point of this compound, this must be performed under vacuum to lower the boiling temperature and prevent decomposition.[4] It is highly efficient for removing non-volatile or very low-boiling impurities.

  • Flash Column Chromatography is a high-resolution technique best suited for separating compounds with similar physical properties (e.g., close boiling points) or when the target compound is thermally sensitive.[5] For this compound, the basic nature of the secondary amine often leads to problematic interactions with standard silica gel, requiring special considerations.[6][7]

Part 3: Distillation Troubleshooting & FAQs

Q: My compound is turning dark/decomposing in the distillation flask even under vacuum. What is happening and how can I prevent it? A: This indicates thermal decomposition. The atmospheric boiling point is very high (264.33 °C), and even under a moderate vacuum, the required temperature might be too high for prolonged heating.[1][3] Amines are also prone to oxidation at elevated temperatures.[8]

  • Expert Solution:

    • Improve Your Vacuum: Aim for a pressure between 1-5 mmHg. This will significantly lower the boiling point. You can use a nomograph to estimate the boiling point at your achievable pressure.[4]

    • Minimize Heating Time: Use a short-path distillation apparatus or a Kugelrohr. These designs minimize the surface area and the residence time of the compound at high temperatures, reducing the likelihood of decomposition.

    • Ensure an Inert Atmosphere: Before applying heat, ensure the system is free of oxygen. Purge the apparatus with an inert gas like nitrogen or argon.

    • Accurate Temperature Control: Use a thermocouple to measure the vapor temperature, not just the heating bath temperature. The vapor temperature should remain stable during the collection of your main fraction.

Q: The distillation is proceeding very slowly, or nothing is coming over. What are the likely causes? A: This is a common issue related to vacuum integrity or insufficient energy input.

  • Expert Solution:

    • Check for Leaks: Systematically check every joint and connection in your glassware setup. Ensure all glass joints are properly greased (if using ground glass joints) and clamps are secure.

    • Verify Pump Performance: Ensure your vacuum pump is capable of reaching the required low pressure and that the pump oil is clean.

    • Proper Insulation: Insulate the distillation head and neck (below the collection takeoff) with glass wool or aluminum foil. This prevents premature condensation of the vapor before it reaches the condenser, which is crucial for high-boiling compounds.

    • Avoid Oversized Flasks: The distillation flask should not be more than two-thirds full. An overly large flask requires more energy to heat the headspace, and the vapor transfer to the condenser becomes inefficient.[4]

Part 4: Chromatography Troubleshooting & FAQs

Q: My compound is smearing down the TLC plate and creating a long tail on the column. Why does this happen? A: This is the most frequent problem when purifying amines on silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), while your compound's secondary amine is basic. This results in a strong, often irreversible acid-base interaction, causing poor peak shape and recovery.[6][7][9]

  • Expert Solution:

    • Use a Mobile Phase Modifier: The most common solution is to add a small amount (0.5 - 2% v/v) of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent (e.g., Ethyl Acetate/Hexane + 1% TEA).[9][10] The modifier competes with your compound for the acidic sites on the silica, allowing it to travel through the column with a symmetrical peak shape.

    • Pre-treat the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of the amine-modified eluent. This ensures the entire stationary phase is neutralized.[10][11]

Q: My compound seems permanently stuck to the column. Even flushing with 100% methanol doesn't elute it. What went wrong? A: Your compound has likely bound irreversibly to the acidic silica. This happens when the basicity of the amine is strong enough to form a salt with the silanol groups, especially in the absence of a basic modifier.

  • Expert Solution:

    • Switch the Stationary Phase: For strongly basic compounds, standard silica may not be suitable. Use a less acidic or basic stationary phase.

      • Amine-functionalized Silica (NH₂-Silica): This is an excellent choice as the surface is already basic, which repels the basic analyte and prevents strong interactions, often providing excellent peak shape without mobile phase modifiers.[7][9]

      • Basic Alumina: This is another alternative, but its activity can vary, so it requires careful method development.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a buffered aqueous/organic mobile phase can be an effective alternative.[6]

Q: I successfully purified my compound using a TEA-modified eluent, but now I can't get rid of the triethylamine. How can I remove it? A: While TEA is volatile, removing the final traces can be challenging.

  • Expert Solution:

    • Co-evaporation: The simplest method is repeated rotary evaporation with a solvent that does not form an azeotrope with your product but can help carry away the TEA, such as dichloromethane or toluene.

    • Aqueous Wash (Use with Caution): If your ester is stable to mild acid for a short period, you can perform a liquid-liquid extraction. Dissolve the product in a solvent like ethyl acetate and wash with a very dilute acid (e.g., 1% HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The acid will protonate the basic TEA, making it water-soluble, while your less basic product may remain in the organic layer. WARNING: The ester functionality in your target compound is susceptible to acid-catalyzed hydrolysis.[1] This method should be tested on a small scale first and performed quickly at low temperatures.

Part 5: Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation (Short-Path)

Objective: To purify this compound on a multi-gram scale by separating it from non-volatile impurities.

Methodology:

  • Glassware Preparation: Ensure all glassware (short-path distillation head, round-bottom flasks, cow-type receiver) is meticulously dried in an oven at 110 °C and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.

  • System Assembly: Assemble the short-path distillation apparatus. Lightly grease all joints with high-vacuum grease. Use a stirrer hotplate and a magnetic stir bar in the distillation flask for smooth boiling.

  • Sample Loading: Charge the crude this compound (e.g., 10 g) into the distillation flask (e.g., 50 mL). The flask should be no more than 2/3 full.

  • Vacuum Application: Connect the apparatus to a high-vacuum line with a cold trap. Slowly and carefully apply the vacuum. Initial bubbling may occur as dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved (<5 mmHg), begin stirring and slowly heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Observe for the collection of a low-boiling forerun (if any) at a lower temperature.

    • As the temperature rises and stabilizes, the main fraction of pure product will begin to distill. The vapor temperature should remain constant during this period.

    • Collect the main fraction in a separate receiving flask by rotating the cow-type adapter.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing inert gas to release the vacuum. Releasing vacuum on a hot system can cause an explosion.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound on a small to medium scale (<5 g) with high resolution.

Methodology:

  • Eluent Preparation: Prepare a suitable mobile phase determined by prior TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). Add 1% (v/v) triethylamine (TEA) to this mixture. For a 1 L batch, add 10 mL of TEA.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the prepared eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

  • Column Neutralization: Elute the packed column with 2-3 column volumes of the TEA-containing eluent to deactivate the acidic sites.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[12]

    • Carefully add this powder to the top of the packed silica bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure and begin collecting fractions.

    • A gradient elution (gradually increasing the polarity of the solvent) can be used for more complex mixtures.

  • Fraction Analysis: Analyze the collected fractions by TLC (using a TEA-modified solvent system) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator, co-evaporating with dichloromethane if necessary.

Part 6: References

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  • Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9 - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | CAS#:68384-70-3 | Chemsrc. (n.d.). Chemsrc. Retrieved January 2, 2026, from --INVALID-LINK--

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved January 2, 2026, from --INVALID-LINK--

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 2, 2026, from --INVALID-LINK--

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 2, 2026, from --INVALID-LINK--

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.). Scribd. Retrieved January 2, 2026, from --INVALID-LINK--

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 2, 2026, from --INVALID-LINK--

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering. Retrieved January 2, 2026, from --INVALID-LINK--

  • Amine purification, - Chemistry - Science Forums. (2011, August 29). Science Forums. Retrieved January 2, 2026, from --INVALID-LINK--

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound | CAS 68384-70-3 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026, from --INVALID-LINK--

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 3-[ethyl(methyl)amino]butanoate | C9H19NO2 | CID 25219182 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--

  • Vacuum Distillation - YouTube. (2021, May 17). YouTube. Retrieved January 2, 2026, from --INVALID-LINK--

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from --INVALID-LINK--

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. (n.d.). Waters Corporation. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 3-[ethyl(methyl)amino]butanoate | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026, from --INVALID-LINK--

  • 1423034-07-4|Ethyl 3-methyl-3-(methylamino)butanoate hydrochloride|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

  • proper use of amino column - Chromatography Forum. (2009, March 31). Chromatography Forum. Retrieved January 2, 2026, from --INVALID-LINK--

  • US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 3-methyl butanoate (YMDB01334) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database. Retrieved January 2, 2026, from --INVALID-LINK--

  • Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community. (2012, January 20). Cheresources.com. Retrieved January 2, 2026, from --INVALID-LINK--

  • What are the current challenges distillers are facing today - The On Trade. (n.d.). The On Trade. Retrieved January 2, 2026, from --INVALID-LINK--

  • Vacuum Distillation & The Rotavap - YouTube. (2021, June 13). YouTube. Retrieved January 2, 2026, from --INVALID-LINK--

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--

  • Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from --INVALID-LINK--

  • Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate † | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--_

  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Crafting Excellence: Navigating Distillery Wastewater Challenges - Aquacycl. (2024, February 2). Aquacycl. Retrieved January 2, 2026, from --INVALID-LINK--

References

Troubleshooting low yield in the synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-amino esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in their synthetic routes. As vital building blocks for pharmaceuticals, peptidomimetics, and other biologically active molecules, the efficient synthesis of β-amino esters is of paramount importance.[1][2]

This document moves beyond standard protocols to address the nuanced challenges that can arise during experimentation. We will explore common pitfalls, the chemical principles behind them, and provide logical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to β-amino esters, and how do I choose the best one?

The three most common and versatile methods are the Aza-Michael Addition , the Mannich Reaction , and the Reformatsky Reaction . The best choice depends on the available starting materials, desired substitution pattern, and scalability.

  • Aza-Michael Addition: This is the conjugate addition of an amine to an α,β-unsaturated ester. It is often the most direct route if the corresponding unsaturated ester is available. It can be performed with or without a catalyst, but catalysts are often required for less nucleophilic amines (e.g., anilines).[3]

  • Mannich Reaction: This is a three-component condensation of an aldehyde, an amine, and an enolizable ester (or its enolate equivalent). It is highly versatile for creating complex β-amino esters from simple precursors in a single step.[4][5]

  • Reformatsky Reaction: This reaction involves the addition of an organozinc enolate (formed from an α-halo ester and zinc metal) to an imine (an aza-Reformatsky reaction).[6][7] It is particularly useful when dealing with sensitive functional groups due to the mild reactivity of the organozinc reagent.[8]

Q2: My yield is consistently low regardless of the method. Where should I start troubleshooting?

A consistently low yield often points to a fundamental issue rather than a minor parameter flaw. The first step is to systematically verify the integrity of your core components.

  • Reagent Purity: Verify the purity of your starting materials (amine, aldehyde/ketone, ester). Impurities can act as catalyst poisons or participate in side reactions.

  • Solvent Quality: Ensure your solvents are anhydrous, especially for reactions involving organometallics (Reformatsky) or moisture-sensitive catalysts.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, confirm the integrity of your inert atmosphere (Nitrogen or Argon).

A logical workflow is essential for diagnosing the root cause.

A Low Yield Observed B Step 1: Verify Reagent & Solvent Purity A->B C Step 2: Re-evaluate Reaction Stoichiometry B->C D Step 3: Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) C->D E No Reaction or Low Conversion D->E Predominantly Starting Material F Multiple Side Products Observed D->F Complex Mixture I Product Degradation During Work-up? D->I Product Observed, but Lost G Optimize Reaction Conditions (Temp, Catalyst, Time) E->G H Identify & Mitigate Side Reactions F->H J Modify Purification Protocol I->J

Caption: General troubleshooting workflow for low-yield reactions.

Q3: What are the most common side reactions that lower the yield of β-amino esters?

The most prevalent side reactions include:

  • Double Michael Addition: In aza-Michael reactions using primary amines, the initial β-amino ester product can act as a nucleophile itself and add to a second molecule of the unsaturated ester.[9]

  • β-Elimination: Under harsh basic or thermal conditions, the product can undergo elimination to form an α,β-unsaturated ester.[10] This is particularly an issue if the α-proton is acidic.

  • Polymerization: α,β-unsaturated esters can polymerize, especially in the presence of radical initiators or certain catalysts.[11]

  • Aldol Condensation: In Mannich reactions, the enolizable component can self-condense instead of adding to the imine.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Part 1: Aza-Michael Addition Issues

The aza-Michael or conjugate addition is a powerful C-N bond-forming reaction, but its efficiency is highly dependent on the nucleophilicity of the amine and the reactivity of the Michael acceptor.

reagents Amine (Nucleophile) α,β-Unsaturated Ester (Electrophile) product β-Amino Ester reagents:n->product Nucleophilic Attack reagents:e->product params Catalyst (Lewis Acid / Base / None) Solvent (Polar / Apolar / None) params:c->product Lowers Activation Energy params:s->product Influences Reactivity & Solubility side_reaction Side Reactions (Double Addition, Polymerization) product->side_reaction e.g., with Primary Amines

Caption: Key parameters influencing the Aza-Michael reaction outcome.

Q: My aza-Michael reaction with an aromatic amine (e.g., aniline) is extremely slow or shows no conversion. Why?

Cause: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. For these substrates, the uncatalyzed reaction is often not feasible.

Solution:

  • Introduce a Catalyst: Lewis acids are highly effective at activating the α,β-unsaturated ester, making it more electrophilic.

    • Recommended Catalysts: Yb(OTf)₃, Bi(OTf)₃, and CeCl₃·7H₂O–NaI are well-documented for this purpose.[3]

    • Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the ester, withdrawing electron density and increasing the partial positive charge on the β-carbon, making it more susceptible to attack by the weak amine nucleophile.

  • Use a Heterogeneous Catalyst: Using an activated solid support like silica gel can promote the reaction, often under solvent-free conditions. This simplifies work-up, as the catalyst can be filtered off.[3]

  • Increase Temperature: While higher temperatures can increase the reaction rate, they must be used cautiously to avoid β-elimination or other decomposition pathways. Monitor the reaction closely by TLC or LC-MS.

Q: I am using a primary amine (e.g., benzylamine) and my main product has double the expected mass. What is happening?

Cause: You are likely observing the double Michael addition byproduct. The secondary amine formed after the first addition is still nucleophilic and can react with a second molecule of the α,β-unsaturated ester.

RNH2 R-NH₂ (Primary Amine) Desired Desired Product (Secondary Amine) RNH2->Desired Acrylate Ester Acrylate Acrylate->Desired Undesired Side Product (Tertiary Amine) Acrylate->Undesired Desired->Undesired Reacts Again

Caption: Pathway for desired mono-addition vs. undesired double-addition.

Solution:

  • Control Stoichiometry: The most straightforward solution is to adjust the molar ratio of the reactants.

    • Use a large excess of the primary amine (e.g., 3-5 equivalents). This ensures that a molecule of the acrylate is statistically more likely to encounter a starting amine molecule than the product molecule.

    • Alternatively, use the amine as the limiting reagent and add the acrylate slowly via syringe pump. This keeps the instantaneous concentration of the acrylate low, favoring the initial reaction.

  • Lower the Reaction Temperature: Reducing the temperature will slow down both reactions, but it will often have a more pronounced effect on the less favorable second addition, thereby improving selectivity.[9]

Amine TypeCommon IssueRecommended CatalystSolventTemp (°C)
Primary Aliphatic Double AdditionOften not requiredMethanol, THF0 to RT
Secondary Aliphatic Steric HindranceLewis Acid (e.g., Yb(OTf)₃)Acetonitrile, DCMRT to 50
Aromatic Low NucleophilicityLewis Acid (e.g., Bi(OTf)₃) or Silica GelToluene or Solvent-free50 to 100

Table 1: Recommended starting conditions for troubleshooting Aza-Michael additions.

Part 2: Mannich Reaction Issues

The one-pot, three-component Mannich reaction is elegant but sensitive. Its success hinges on the efficient in situ formation of an electrophilic imine (or iminium ion) and its subsequent trapping by an ester enolate.

Q: My three-component Mannich reaction gives a complex mixture with very little of the desired β-amino ester. What are the critical control points?

Cause: The reaction involves multiple competing equilibria. Failure can occur if imine formation is slow or reversible, or if the enolization of the ester is inefficient.

Solution:

  • Pre-form the Imine: The most reliable troubleshooting step is to convert the reaction from a three-component to a two-component system. Mix the aldehyde and amine separately (often with a dehydrating agent like MgSO₄ or in a solvent that allows azeotropic removal of water, like toluene) to form the imine first. After confirming its formation, add the enolizable ester and catalyst.

  • Catalyst Choice is Critical: The catalyst often needs to facilitate both imine formation and enolization.

    • Ammonium chloride (NH₄Cl) is an inexpensive and effective catalyst that can act as a mild Brønsted acid to promote both steps.[4]

    • For less reactive substrates, stronger Lewis acids may be required, but these can also promote side reactions.

  • Check Substrate Electronics: The reaction is sensitive to the electronic properties of the reactants.

    • Electron-deficient aldehydes and amines generally form imines more readily and lead to higher yields.[4]

    • Conversely, electron-rich aldehydes (e.g., with methoxy groups) may be sluggish or fail to produce the desired product.[4]

  • Manage Temperature: High temperatures can lead to decomposition of the imine or unwanted side reactions. Mannich reactions are often best performed at room temperature or with gentle heating.[4][12]

Protocol: General Procedure for a Three-Component Mannich Reaction

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), the malonic ester (1.2 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add ammonium chloride (0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: Reactions can take anywhere from a few hours to 24 hours depending on the substrates.[4]

  • Work-up: Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Part 3: Work-up and Purification Challenges

Q: I lose a significant amount of my product during aqueous work-up and purification. What are the likely causes?

Cause: β-amino esters can be susceptible to two main issues during purification:

  • Hydrolysis: The ester functionality can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions. The β-amino group can even autocatalyze this process. PBAEs, for example, are known for their hydrolytic degradability.[13]

  • Emulsions and Solubility: The amphiphilic nature of the molecule (a basic amine and a relatively nonpolar ester) can lead to the formation of emulsions during aqueous extraction, making phase separation difficult. The protonated amine salt may be highly water-soluble, leading to product loss in the aqueous layer.

Solution:

  • Minimize Contact with Acid/Base: During work-up, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH to neutralize the reaction. Avoid strong acids.

  • Back-Extraction: If your product is in the aqueous layer after an acidic wash, basify the aqueous layer carefully with NaHCO₃ to a pH of 8-9 and re-extract with an organic solvent like ethyl acetate or dichloromethane.

  • Use Brine: To break emulsions and reduce the solubility of the organic product in the aqueous layer, perform a final wash of the combined organic layers with saturated sodium chloride solution (brine).

  • Alternative Purification: If the product is particularly unstable on silica gel, consider alternative purification methods such as crystallization or distillation (if thermally stable). Size exclusion chromatography can also be effective for removing small molecule impurities from polymeric β-amino esters.[14]

References

Stability of Ethyl 3-(methylamino)butanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Experimental Conditions

Welcome to the technical support guide for Ethyl 3-(methylamino)butanoate. As Senior Application Scientists, we've designed this resource to provide researchers, chemists, and drug development professionals with in-depth, practical insights into the stability of this versatile β-amino ester. This guide moves beyond simple data sheets to explain the chemical principles governing its stability, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability a critical concern?

This compound is a chemical compound featuring both a secondary amine and an ethyl ester functional group.[1] This bifunctionality makes it a valuable building block in the synthesis of more complex molecules, such as peptidomimetics and other pharmaceutical intermediates.[1]

However, the ester group is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond. This process can be significantly accelerated by the presence of acids or bases.[1] Understanding and controlling this degradation is paramount because:

  • Purity: Degradation reduces the purity of the starting material, affecting reaction yields and stoichiometry.

  • Reproducibility: Uncontrolled degradation leads to inconsistent results between experimental batches.

  • Impurity Profile: The formation of degradation products can complicate purification processes and introduce unintended substances into your workflow.[2]

Q2: What are the primary degradation pathways for this compound under typical laboratory conditions?

The most significant degradation pathway is the hydrolysis of the ethyl ester linkage. This reaction breaks the molecule into 3-(methylamino)butanoic acid and ethanol. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[1]

Q3: What are the specific degradation products I should expect under acidic and basic conditions?

Under both acidic and basic conditions, the ultimate degradation products are the same:

Starting MaterialDegradation Product 1Degradation Product 2
This compound3-(methylamino)butanoic acidEthanol

While the final products are identical, the reaction mechanism and the ionic form of the products during the reaction differ significantly. Under acidic conditions, the amine group will be protonated, and the final carboxylic acid will be in its neutral form. Under basic conditions, the carboxylic acid product is rapidly deprotonated to form a carboxylate salt, which drives the reaction to completion.[3]

Q4: How does pH specifically influence the rate of hydrolysis?
  • Acidic Conditions (pH < 7): Acid catalysis accelerates hydrolysis. The carbonyl oxygen of the ester is protonated, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but is generally much slower than under acidic or basic conditions.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is typically the fastest route of degradation.[3] The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbonyl carbon. The reaction is effectively irreversible because the final carboxylic acid product is deprotonated by base to form a resonance-stabilized carboxylate anion, which is resistant to further nucleophilic attack.[3]

Q5: What are the recommended storage and handling conditions to ensure long-term stability?

To minimize hydrolytic degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool environment, as suggested by suppliers who may use cold-chain transportation.[4] Some related compounds are stored at 2-8°C.[5]

  • Atmosphere: Protect from moisture. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace ambient water vapor.

  • pH: Avoid preparing stock solutions in acidic or basic aqueous buffers for long-term storage. If an aqueous stock solution is necessary, use a neutral, anhydrous solvent or prepare it fresh before use.

Mechanistic Insights: Visualizing Degradation

Understanding the "how" of degradation is key to preventing it. The following diagrams illustrate the step-by-step mechanisms of ester hydrolysis under both acidic and basic conditions.

Acid_Hydrolysis Acid-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4 & 5: Elimination & Regeneration Ester Ester ProtonatedEster Protonated Ester (More Electrophilic) Ester->ProtonatedEster + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H2O ProtonatedAlcohol Protonated Leaving Group Tetrahedral1->ProtonatedAlcohol PT Acid Carboxylic Acid ProtonatedAlcohol->Acid - H+ Alcohol Ethanol ProtonatedAlcohol->Alcohol Loss of EtOH

Caption: Acid-catalyzed hydrolysis workflow.

Base_Hydrolysis Base-Catalyzed Hydrolysis (Saponification) cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Irreversible Deprotonation Ester Ester Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH- CarboxylicAcid Carboxylic Acid Tetrahedral2->CarboxylicAcid Alkoxide Ethoxide (EtO-) Tetrahedral2->Alkoxide Loss of EtO- Carboxylate Carboxylate Salt (Stable) CarboxylicAcid->Carboxylate + EtO- Alcohol Ethanol Alkoxide->Alcohol + H+ from Acid

Caption: Base-catalyzed hydrolysis workflow.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Encountered Potential Cause & Explanation Recommended Action & Troubleshooting Steps
Inconsistent reaction yields or kinetics. Degradation of Starting Material: The ester is likely hydrolyzing during your reaction setup or runtime, especially if the conditions are acidic, basic, or involve prolonged exposure to aqueous media. This effectively lowers the concentration of your active starting material.1. Run a Control: Incubate this compound in your reaction solvent/buffer (without other reagents) under the same conditions. Monitor its purity over time using HPLC or TLC. 2. Modify Conditions: If degradation is observed, consider using an anhydrous solvent. If aqueous conditions are required, use a neutral pH buffer and minimize reaction time and temperature. 3. Fresh is Best: Prepare solutions of the ester immediately before use.
Appearance of an unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS). Formation of Hydrolysis Product: The new peak is very likely 3-(methylamino)butanoic acid. Due to the loss of the ethyl group and the introduction of a carboxylic acid, this degradation product will be significantly more polar and have a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity: Use LC-MS to check the mass of the new peak. The [M+H]⁺ of the parent compound is 146.1, while the [M+H]⁺ of the degradation product (3-(methylamino)butanoic acid) is 118.1. 2. Spike Study: If a standard of 3-(methylamino)butanoic acid is available, spike a small amount into your sample. If the unknown peak increases in area, its identity is confirmed.
Reaction mixture pH drifts over time. Basic Hydrolysis Consumes Base: In a base-catalyzed reaction, if the ester is hydrolyzing, it will produce a carboxylic acid. This acid will neutralize the base catalyst, causing the pH of the reaction to drop, which can stall your desired reaction.1. Use Stoichiometric Base: If saponification is the desired reaction, ensure at least one full equivalent of base is used. 2. Monitor pH: For reactions where hydrolysis is an unwanted side reaction, monitor the pH and add base as needed to maintain the desired reaction conditions. 3. Consider a Non-Nucleophilic Base: If your primary reaction requires a base but you want to avoid saponification, consider a sterically hindered, non-nucleophilic base.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound in your specific formulation or reaction buffer, a forced degradation (or stress testing) study is the industry-standard approach.[6][7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential stability issues quickly.[2]

Workflow A 1. Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) C 3. Initiate Stressing Add stock to stress solutions (Final Conc. ~1 mg/mL) A->C B 2. Prepare Stress Solutions - 0.1 M HCl (Acid) - 0.1 M NaOH (Base) - DI Water (Neutral) B->C D 4. Incubate (e.g., 60°C) C->D E 5. Sample at Timepoints (t=0, 2, 4, 8, 24h) D->E F 6. Quench Reaction (Neutralize sample to stop degradation) E->F G 7. Analyze by HPLC-UV (Monitor disappearance of parent and appearance of degradants) F->G H 8. Quantify & Report Data G->H

Caption: Forced degradation experimental workflow.

Objective:

To determine the rate and extent of hydrolysis of this compound under acidic, basic, and neutral aqueous conditions at an elevated temperature.

Materials:
  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), certified

  • Sodium Hydroxide (NaOH), certified

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column

  • Thermostatic oven or water bath

Procedure:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 10 mg/mL stock solution.

  • Preparation of Stress Samples:

    • Acidic: In a vial, mix 4.5 mL of 0.1 M HCl with 0.5 mL of the stock solution.

    • Basic: In a separate vial, mix 4.5 mL of 0.1 M NaOH with 0.5 mL of the stock solution.

    • Neutral: In a third vial, mix 4.5 mL of HPLC-grade water with 0.5 mL of the stock solution.

    • This results in a final drug concentration of 1 mg/mL in 10% acetonitrile for each condition. The organic co-solvent ensures initial solubility.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each stress sample.

    • Quenching:

      • For the Acid sample, neutralize with an equivalent volume of 0.1 M NaOH.

      • For the Base sample, neutralize with an equivalent volume of 0.1 M HCl.

      • The Neutral sample does not require quenching.

    • Dilute the quenched samples with mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject into the HPLC system.

  • Incubation:

    • Place the sealed stress sample vials into an oven or water bath set to 60°C.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw aliquots from each vial.

    • Repeat the quenching and dilution procedure from Step 3 for each time-point sample before HPLC analysis.

Analytical Method (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 70% 20mM Phosphate Buffer (pH 7.0) : 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Data Analysis & Interpretation:

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the results to visualize the degradation kinetics.

Example Data Summary Table:

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1 (Area)Total Degradation (%)
0.1 M HCl @ 60°C 0100.00.00.0
485.214.514.8
871.528.128.5
2440.159.259.9
0.1 M NaOH @ 60°C 0100.00.00.0
225.374.174.7
4< 5.0> 95.0> 95.0
Water @ 60°C 0100.00.00.0
2498.71.11.3

This self-validating protocol provides clear, actionable data on the stability of this compound, allowing you to make informed decisions about reaction conditions, formulation buffers, and storage to ensure the scientific integrity of your work.

References

Challenges in the scale-up of Ethyl 3-(methylamino)butanoate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-(methylamino)butanoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during its production, offering troubleshooting advice and in-depth procedural guidance based on established chemical principles and practical experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently asked about the synthesis of this compound.

Q1: What is the most common and direct synthetic route for this compound?

The most prevalent method is the aza-Michael addition of methylamine to ethyl crotonate. This reaction is favored for its atom economy and relatively straightforward execution. The nitrogen nucleophile (methylamine) adds to the β-carbon of the α,β-unsaturated ester (ethyl crotonate).

Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?

Scaling up introduces several critical challenges:

  • Thermal Management: The Michael addition is exothermic. Without efficient heat dissipation, localized heating can lead to side reactions and decrease yield.

  • Reagent Handling: Managing large quantities of methylamine, which is a gas or a volatile aqueous solution, requires specialized equipment and safety protocols.[1]

  • Purification: Distillation at a large scale requires high vacuum and careful temperature control to prevent product decomposition.

  • Safety: Handling flammable solvents and reagents necessitates the use of explosion-proof equipment, proper grounding, and adherence to strict safety protocols to manage risks of fire and static discharge.[2]

Q3: Can I use reductive amination to synthesize this compound?

Yes, reductive amination is a viable alternative route. This would involve reacting ethyl acetoacetate with methylamine to form an enamine intermediate, which is then reduced in situ to the target amine. Common reducing agents for this one-pot synthesis include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting ketone.[3]

Q4: What are the critical safety precautions I should take?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves.[4]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling methylamine and volatile organic solvents.[5]

  • Ignition Sources: The reactants and product are flammable. Exclude all sources of ignition, use non-sparking tools, and ensure all equipment is properly grounded and bonded to prevent static discharge.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[2]

Part 2: Troubleshooting Guide for Synthesis & Scale-Up

This guide provides a structured approach to diagnosing and solving common problems encountered during the production of this compound via the aza-Michael addition pathway.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow from reaction setup to final product analysis.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Reagents Reagent Preparation (Ethyl Crotonate, Methylamine) Reaction Aza-Michael Addition (Controlled Temperature) Reagents->Reaction Charge Reagents Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Sample & Analyze Quench Reaction Quench (e.g., Water/Brine) Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Drying Organic Layer (e.g., MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Crude Product QC Quality Control (NMR, GC-MS, Purity) Distillation->QC Storage Product Storage QC->Storage

Caption: General experimental workflow for this compound production.

Issue 1: Low or No Product Yield

Low yield is the most common issue. The following decision tree can help diagnose the underlying cause.

G cluster_causes cluster_solutions Start Problem: Low Yield Check_Completion Is the reaction complete? (Check by TLC/GC) Start->Check_Completion Incomplete_Rxn Cause: Incomplete Reaction Check_Completion->Incomplete_Rxn No Side_Rxn Cause: Side Reactions Prevalent Check_Completion->Side_Rxn Yes, but with impurities Sol_Time_Temp Solution: • Increase reaction time. • Check temperature; cool if exothermic. • Verify reagent quality. Incomplete_Rxn->Sol_Time_Temp Loss_Workup Cause: Product Lost During Work-up Side_Rxn->Loss_Workup If yield is still low after purification Sol_Stoich Solution: • Adjust stoichiometry (slight excess of methylamine). • Control addition rate and temperature. • Use fresh, high-purity reagents. Side_Rxn->Sol_Stoich Sol_Workup Solution: • Check pH during extraction. • Avoid vigorous shaking to prevent emulsions. • Perform a mass balance check. Loss_Workup->Sol_Workup

Caption: Troubleshooting decision tree for low product yield.

In-depth Analysis:

  • Incomplete Reaction: The addition of methylamine to ethyl crotonate can be slow at low temperatures. Ensure sufficient reaction time. A similar synthesis is left overnight at 20°C after initial cooling.[1] Conversely, if the reaction is highly exothermic, a runaway temperature can inhibit the forward reaction.

  • Side Reactions:

    • Dialkylation: The product, a secondary amine, can react with another molecule of ethyl crotonate. This is a common issue in amine alkylations.[3] Using a slight excess of methylamine can suppress this side reaction by ensuring the primary amine is the dominant nucleophile.

    • Polymerization: Acrylate-type molecules can polymerize, especially in the presence of impurities or at elevated temperatures. Ensure reagents are pure.

  • Work-up Losses: this compound is a basic compound. During aqueous work-up, ensure the pH of the aqueous layer is basic (>8) before extraction to keep the product in its free-base form, maximizing its solubility in the organic solvent.

Issue 2: Product is Contaminated or Difficult to Purify

Purity is paramount, especially for drug development professionals.

Problem Potential Cause Recommended Solution
Persistent Solvent Impurity Co-distillation or azeotrope formation with the product.Use a higher boiling point solvent for extraction (e.g., toluene instead of dichloromethane) that is more easily separated during distillation. Ensure rotary evaporation is complete before distillation.
Dark-colored Distillate Thermal decomposition of the product or impurities during distillation.Lower the distillation temperature by using a higher vacuum. A short-path distillation apparatus can minimize the residence time at high temperatures.[7]
Unidentified Impurities by NMR/GC-MS Side products from the reaction (e.g., dialkylated product, unreacted starting material).Optimize the reaction stoichiometry and temperature control. If impurities persist, consider a column chromatography step before distillation, though this is less ideal for large-scale production.
Water in Final Product Incomplete drying of the organic layer before solvent removal.Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄). Ensure sufficient contact time and filter carefully.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition (Lab Scale)

This protocol is based on analogous procedures for amine additions to α,β-unsaturated esters.[1][8]

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Ice bath.

  • Ethyl crotonate (reagent grade).

  • Methylamine (40% solution in water or 2M in THF).

  • Ethanol (anhydrous).

  • Diethyl ether or Ethyl Acetate (for extraction).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask, dissolve ethyl crotonate (e.g., 11.4 g, 0.1 mol) in 50 mL of ethanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add methylamine solution (e.g., 2M in THF, 60 mL, 0.12 mol) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot, diluting it, and analyzing by TLC or GC to confirm the consumption of ethyl crotonate.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the ethanol and excess methylamine under reduced pressure using a rotary evaporator.

  • Work-up - Extraction:

    • Dissolve the residue in 100 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound. The boiling point of similar structures suggests a high vacuum will be necessary.[1]

Part 4: References

  • PrepChem. (n.d.). Synthesis of ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. Retrieved from PrepChem.com

  • Fisher Scientific. (2009). Safety Data Sheet - Ethyl butyrate. Retrieved from fishersci.com

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl 3-hydroxybutyrate. Retrieved from thermofisher.com

  • ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis. Retrieved from chemicalbook.com

  • Sigma-Aldrich. (2025). Safety Data Sheet - Ethyl butyrate. Retrieved from sigmaaldrich.com

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from chemistrysteps.com

  • Chemsrc. (2025). This compound. Retrieved from chemsrc.com

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com

  • BLD Pharm. (n.d.). 68384-70-3|this compound. Retrieved from bldpharm.com

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from sigmaaldrich.com

  • Agilent Technologies. (2019). Ethyl Butanoate - Safety Data Sheet. Retrieved from agilent.com

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org

  • New Jersey Department of Health. (1998). Hazard Summary - Ethyl Butyrate. Retrieved from nj.gov

  • Osbourn, J. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from YouTube.

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from scbt.com

References

Technical Support Center: Analytical Methods for Impurities in Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of Ethyl 3-(methylamino)butanoate. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of unwanted chemicals, known as impurities, can arise from the synthesis, purification, or storage stages and may impact the quality and safety of the drug product.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven troubleshooting protocols, and answers to frequently asked questions regarding the detection and quantification of impurities in this compound. Our approach is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines, which set the standard for impurity control in new drug substances.[1][3][4]

The Importance of Impurity Profiling

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance.[2][5] Regulatory bodies like the FDA require stringent control over impurities, with specific thresholds for reporting, identification, and toxicological qualification.[3][6][7] Adhering to these guidelines, such as ICH Q3A for impurities in new drug substances, is not just a regulatory hurdle but a fundamental aspect of ensuring patient safety.[3][4]

Potential Impurities in this compound

Understanding the potential impurities begins with the synthetic route. A common synthesis involves the reaction of ethyl crotonate with methylamine.[8] Based on this, impurities can be classified as:

  • Organic Impurities:

    • Starting Materials: Unreacted ethyl crotonate or methylamine.

    • By-products: Compounds formed from side reactions.

    • Intermediates: Partially reacted species.

    • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the ester group to form 3-(methylamino)butanoic acid).[9]

  • Stereochemical Impurities: this compound possesses a chiral center. Therefore, the opposite enantiomer can be a potential impurity if a stereoselective synthesis is used.[10]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[11]

General Impurity Profiling Workflow

The following diagram illustrates a typical workflow for identifying and controlling impurities in a pharmaceutical intermediate like this compound.

Caption: General workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone technique for pharmaceutical impurity analysis due to its high sensitivity, resolving power, and versatility.[5][11][12] For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for method development. Validation is required for any new method to ensure it is fit for its intended purpose.[12][13]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier protonates the secondary amine on the analyte, improving peak shape and reducing tailing by minimizing interactions with residual silanol groups on the column packing.[14][15]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is recommended to separate impurities with a wide range of polarities.

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[16]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or Photodiode Array (PDA) at a wavelength where the main component and impurities have absorbance (e.g., 210 nm). A PDA detector is advantageous as it provides spectral data to assess peak purity.[13]

  • System Suitability Test (SST):

    • Before running samples, perform at least five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.[12]

Troubleshooting Guide: HPLC Analysis

Q1: Why are my peaks for this compound and its impurities tailing?

A1: Peak tailing is a common issue with amine-containing compounds in RP-HPLC. The primary cause is secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based C18 column.[15]

  • Solution 1: Adjust Mobile Phase pH. Ensure your mobile phase is sufficiently acidic (pH < 3). This protonates the silanol groups, minimizing their interaction with the protonated amine. Using a modifier like formic acid or trifluoroacetic acid (TFA) is effective.[14][15]

  • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups, leading to improved peak symmetry.

  • Solution 3: Add a Competing Base. A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase. It will preferentially interact with the silanol groups, masking them from your analyte. However, this can shorten column lifetime.

Q2: My retention times are drifting or shifting between injections. What's the cause?

A2: Drifting retention times compromise the reliability of your analysis. The issue can stem from the column, the mobile phase, or the pump.[17]

  • Solution 1: Ensure Column Equilibration. The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).[16]

  • Solution 2: Check Mobile Phase Preparation. The mobile phase composition can change due to evaporation of the more volatile organic component (acetonitrile). Prepare fresh mobile phase daily and keep solvent bottles capped.[17] If using an on-line mixer, ensure it is functioning correctly by premixing the mobile phase manually and comparing results.[17]

  • Solution 3: Verify Pump Performance. Inconsistent flow from the pump will cause retention time shifts. Check for leaks in the system, particularly around pump seals and fittings. Degas the mobile phase thoroughly to prevent air bubbles from entering the pump heads.[16]

Q3: I'm seeing "ghost peaks" or extraneous peaks in my blank injections.

A3: Ghost peaks are typically caused by contamination from a previous injection (carryover) or from the analytical system itself.

  • Solution 1: Implement a Stronger Needle Wash. The injector needle can carry over residual sample. Use a wash solvent that is stronger than the mobile phase (e.g., 100% acetonitrile or a mix of acetonitrile and isopropanol) to ensure the needle is clean between injections.

  • Solution 2: Clean the Column. Contaminants from previous analyses can build up on the column and elute slowly. Flush the column with a strong solvent (that is miscible with your mobile phase) to remove these residues.[15]

  • Solution 3: Check Solvent and Additive Purity. Ensure you are using high-purity, HPLC-grade solvents. Impurities within the solvents or additives can appear as peaks in the chromatogram.[14]

Caption: Troubleshooting poor peak shape in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, making it ideal for analyzing residual solvents or volatile by-products.[11][18] Given the moderate boiling point of this compound (approx. 264°C), it can also be analyzed directly by GC, although derivatization may sometimes be employed to improve peak shape and thermal stability.[9]

Experimental Protocol: GC-MS for Residual Solvents
  • Sample Preparation (Headspace Analysis):

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Rationale: Headspace analysis minimizes contamination of the GC system by injecting only the volatile components from the sample matrix.[18]

    • Seal the vial tightly with a septum and cap.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), is suitable for general residual solvent screening.

    • Injector: Headspace sampler.

      • Oven Temperature: 80-100 °C

      • Loop Temperature: 110 °C

      • Transfer Line Temperature: 120 °C

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Troubleshooting Guide: GC-MS Analysis

Q1: Why can't I detect low levels of a specific volatile impurity?

A1: Poor sensitivity can be due to suboptimal headspace conditions or detector settings.

  • Solution 1: Optimize Headspace Parameters. Increase the headspace oven temperature or equilibration time to drive more of the volatile analyte into the gas phase for injection.

  • Solution 2: Use Selected Ion Monitoring (SIM) Mode. Instead of scanning a full mass range, set the mass spectrometer to monitor only a few characteristic ions for your target impurity. This significantly increases sensitivity by increasing the dwell time on the ions of interest.

Q2: My peak of interest is showing significant tailing or is not eluting.

A2: This suggests that the analyte is having strong, undesirable interactions with the GC system.

  • Solution 1: Check for Active Sites. The analyte may be interacting with active sites in the injector liner or the front of the column. Use a deactivated liner and trim a small portion (10-20 cm) from the front of the column.

  • Solution 2: Consider Derivatization. For polar compounds with active hydrogens (like the amine group), derivatization (e.g., silylation) can make the molecule more volatile and less prone to interaction, resulting in sharper peaks.[18]

Chiral Separation

Since this compound is a chiral molecule, it is often necessary to confirm its enantiomeric purity. This is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[10] Chiral HPLC is the most common method for this analysis.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) have shown good performance for separating amino acid esters and chiral amines.[19]

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210-220 nm).

    • Method Development: Chiral separations often require significant method development. The resolution of enantiomers can be highly sensitive to the type of alcohol used and its percentage in the mobile phase.[19]

Troubleshooting Guide: Chiral Separation

Q1: I am getting no separation between the enantiomers.

A1: This indicates that the chosen CSP and mobile phase are not providing sufficient enantioselective interactions.

  • Solution 1: Screen Different CSPs. The "three-point interaction" model is key to chiral recognition.[10] Different columns provide different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole, steric hindrance). Screening a variety of polysaccharide-based or other types of CSPs is often necessary.

  • Solution 2: Modify the Mobile Phase. Systematically vary the percentage of the alcohol modifier. Sometimes, a very small change can dramatically improve resolution. You can also try a different alcohol (e.g., switch from isopropanol to ethanol).

  • Solution 3: Consider Derivatization. Reacting the analyte with a chiral or achiral derivatizing agent can enhance its interaction with the CSP, sometimes making a difficult separation possible.

Frequently Asked Questions (FAQs)

Q: What are the regulatory thresholds for impurities? A: According to ICH Q3A guidelines, the thresholds are based on the maximum daily dose of the drug. However, common thresholds are:

  • Reporting Threshold: ≥ 0.05%. Impurities above this level must be reported in regulatory submissions.

  • Identification Threshold: Typically 0.10% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be structurally identified.[3]

  • Qualification Threshold: Typically 0.15% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be assessed for safety through toxicological studies.[3][7]

Q: How do I validate an analytical method for impurity testing? A: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as defined by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants.[13][20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).[13]

Q: What is a forced degradation study and why is it important? A: A forced degradation or stress testing study involves subjecting the drug substance to harsh conditions (e.g., heat, humidity, acid, base, light, oxidation) to accelerate its decomposition.[21] The purpose is to identify likely degradation products that could form during storage and to demonstrate the specificity and stability-indicating nature of your analytical method. It ensures your method can separate the main component from any potential degradants.[21]

Summary of Analytical Methods
Technique Primary Use Typical Column/Setup Detector Advantages Limitations
RP-HPLC Quantification of non-volatile organic impurities and degradation products.C18, C8 (Base-deactivated)UV, PDAHigh sensitivity, robust, widely applicable.[11]Not suitable for highly volatile compounds.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).DB-624, DB-WAXMass Spectrometer (MS)Excellent for volatile/semi-volatile compounds, provides structural information.[11][18]May require derivatization for polar compounds.
Chiral HPLC Separation and quantification of enantiomeric impurities.Polysaccharide-based CSPsUV, CDDirect measurement of enantiomeric excess.Method development can be extensive.
LC-MS Identification and structural elucidation of unknown impurities.C18, C8Mass Spectrometer (MS)Provides molecular weight and fragmentation data for identification.[5][11]Ionization efficiency can vary; matrix effects.
NMR Definitive structural elucidation of isolated impurities.N/AN/AProvides unambiguous structural information.Requires isolated, pure impurity in sufficient quantity.

References

Technical Support Center: Diastereoselective β-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the stereoselective synthesis of β-amino esters. As crucial building blocks for pharmaceuticals, peptidomimetics, and natural products, the precise control of stereochemistry during their synthesis is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereoselective reactions, providing field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.

Core Principles: Understanding the Origin of Diastereoselectivity

Before troubleshooting, it's essential to grasp the factors governing the formation of one diastereomer over another. In the most common synthetic routes, such as the Mannich reaction or Michael addition, the diastereomeric outcome is determined during the C-C bond-forming step. The relative orientation of the reacting species (e.g., an enolate and an imine) in the transition state dictates whether the syn or anti product is formed. This orientation is a delicate balance of steric hindrance, electronic effects, and non-covalent interactions, all of which can be manipulated by the experimental conditions you choose.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the primary experimental parameters I should investigate first?

A1: Low diastereoselectivity is a common issue that typically points to a suboptimal transition state environment. Before making drastic changes, systematically evaluate the "big three" parameters: catalyst, solvent, and temperature. These factors are deeply interconnected and often provide the most significant leverage for improving selectivity.

A logical first step is to ensure the integrity of your starting materials and reagents, as impurities can interfere with the catalytic cycle or reaction kinetics. If all is pure, begin optimization by focusing on the catalyst system, as it plays the most direct role in orchestrating the stereochemical outcome.

Below is a general workflow for troubleshooting poor diastereoselectivity.

Troubleshooting_Workflow start Problem: Low Diastereomeric Ratio (d.r.) param_check Verify Purity of Starting Materials (Imine, Ester, Solvent) & Reagents start->param_check catalyst Step 1: Catalyst System Optimization param_check->catalyst If pure solvent Step 2: Solvent Screening catalyst->solvent If d.r. still low success Achieved High d.r. catalyst->success Optimization successful temp Step 3: Temperature Optimization solvent->temp If d.r. still low solvent->success Optimization successful substrate Step 4: Substrate Modification temp->substrate If d.r. still low temp->success Optimization successful substrate->success Optimization successful

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Q2: How does the choice of catalyst specifically influence the syn/anti selectivity in a Mannich-type reaction?

A2: The catalyst is the primary architect of the transition state and is therefore the most powerful tool for controlling diastereoselectivity. It operates by forming a transient complex with the reactants, creating a chiral environment that favors one approach geometry over another.

  • Organocatalysts: Proline and its derivatives are classic examples. (S)-proline typically reacts with a ketone or aldehyde to form an enamine intermediate.[3] This enamine is conformationally restricted, and its approach to the imine is sterically directed. For instance, in the reaction between an aldehyde and an imine, (S)-proline often favors a transition state that leads to the syn-Mannich product through a Zimmerman-Traxler-like chair conformation where steric clashes are minimized.[3] Conversely, other organocatalysts, like bifunctional thioureas, can promote high anti-selectivity by organizing the transition state through a network of hydrogen bonds.[4]

  • Metal Catalysts: Chiral Lewis acids (e.g., complexes of Cu, Ag, Zn) activate the electrophile (the imine) and, via their chiral ligands, create a sterically defined pocket.[5] The enolate then attacks from the less hindered face. For example, dinuclear zinc catalysts have been effectively used to generate syn products.[4] The choice of ligand is critical; even minor changes to the ligand structure can dramatically alter or reverse the diastereoselectivity.[6]

The diagram below illustrates how a catalyst directs the facial attack of an enolate on an imine, leading to different diastereomeric products.

Transition_States Catalyst-Controlled Transition States cluster_syn Syn Pathway cluster_anti Anti Pathway TS_syn Transition State A (Favored by Catalyst X) Leads to syn-product Product_Syn Product_Syn TS_syn->Product_Syn syn-β-Amino Ester enolate_syn Enolate enolate_syn->TS_syn imine_syn Imine imine_syn->TS_syn TS_anti Transition State B (Favored by Catalyst Y) Leads to anti-product Product_Anti Product_Anti TS_anti->Product_Anti anti-β-Amino Ester enolate_anti Enolate enolate_anti->TS_anti imine_anti Imine imine_anti->TS_anti

Caption: Competing transition states leading to syn and anti diastereomers.

Catalyst TypeTypical SelectivityMechanistic RationaleReference
(S)-Proline synForms a rigid enamine intermediate, directing attack via a chair-like transition state to minimize steric strain.[3]
Chiral Phosphoric Acid Varies (syn or anti)Acts as a bifunctional catalyst, activating the imine via hydrogen bonding and controlling nucleophile approach.[7]
Cu(OAc)₂ / Chiral Ligand Varies (syn or anti)Lewis acid activation of the imine; the chiral ligand creates a defined steric environment dictating facial selectivity.[6][8]
Chiral Thiourea antiOrganizes the transition state through a network of hydrogen bonds, favoring the anti conformation.[4]
Q3: My diastereomeric ratio is inconsistent and sometimes reverses. Could the solvent be the cause?

A3: Absolutely. The solvent is not merely a medium for the reaction but an active participant in the transition state. Its polarity and ability to form hydrogen bonds can stabilize or destabilize competing transition state geometries, sometimes dramatically altering the d.r.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize charged intermediates and transition states. In some cases, they can lead to higher selectivity. For example, L-tryptophan-catalyzed Mannich reactions have shown high anti-diastereoselectivity in a DMSO/1-butanol mixture.[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Et₂O): These solvents minimize interactions with the catalytic complex, often leading to a more "organized" transition state where the intrinsic preferences of the catalyst and substrates dominate. Many organocatalyzed reactions show high selectivity in these solvents.[9]

  • Protic Solvents (e.g., Alcohols): Alcohols can interfere with the catalytic cycle by competing for hydrogen bonding sites on the catalyst or reactants, often leading to lower selectivity. However, in some cases, an alcohol additive (like t-BuOH) is crucial for protonolysis and catalyst turnover, improving both yield and stereoselectivity.[8]

Troubleshooting Tip: If you suspect solvent effects, perform a screening of 3-4 solvents with varying properties (e.g., Toluene, THF, CH₂Cl₂, and a mixture like Et₂O:pentanes). This can quickly reveal the optimal environment for your specific substrate-catalyst combination.[7][9]

Q4: I am using a well-known chiral auxiliary, but the diastereoselectivity is poor. What are the common pitfalls?

A4: Chiral auxiliaries are powerful tools that function by being temporarily attached to the substrate, sterically blocking one face of the resulting enolate from attack by the electrophile.[10][11] When they fail, it's often due to one of the following reasons:

  • Incorrect Base or Deprotonation Conditions: The formation of a single, well-defined (E)- or (Z)-enolate is critical. Using the wrong base (e.g., a sterically less-hindered base when a bulky one is needed) or improper temperature control during deprotonation can lead to a mixture of enolates, which will then react to form a mixture of diastereomers. For example, pseudoephedrine amides require a strong, non-nucleophilic base to form the Z-enolate, which directs alkylation.[11]

  • Chelation vs. Non-Chelation Control: The stereochemical outcome can depend on whether the metal cation from the base (e.g., Li⁺ from LDA) forms a rigid chelate with the auxiliary and the enolate oxygen. Additives can disrupt this. For instance, a coordinating solvent like HMPA or THF can break up lithium aggregates and chelation, potentially lowering or reversing selectivity.[12]

  • Auxiliary Cleavage Conditions: Ensure the conditions used to remove the auxiliary are not harsh enough to cause epimerization at the newly formed stereocenters.

Chiral_Auxiliary cluster_main Chiral Auxiliary Directing Alkylation Enolate Substrate-Enolate Complex Blocked Blocked Face (Steric Hindrance) Open Open Face (Attack Occurs Here) Auxiliary Bulky Chiral Auxiliary Auxiliary->Enolate Electrophile Electrophile (E⁺) Electrophile->Open Preferential Attack Product Single Diastereomer Formed

Caption: Steric hindrance from a chiral auxiliary blocks one face of the enolate.

Validated Experimental Protocol

Organocatalytic Asymmetric Mannich Reaction for syn-β-Amino Esters

This protocol describes a representative enantio- and diastereoselective Mannich reaction of a β-keto ester with an imine, adapted from established methods.[9]

Materials:

  • β-Keto ester (1 , 1.5 equiv, 0.30 mmol)

  • N-PMP-protected imine (2 , 1.0 equiv, 0.20 mmol)

  • Organocatalyst I (structure specific to desired outcome, 20 mol %, 0.04 mmol)

  • Anhydrous solvent (e.g., Et₂O:pentanes 3:1, 0.4 mL to achieve 0.5 M)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the imine (2 ) and the organocatalyst I .

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Nucleophile Addition: Using a syringe, add the anhydrous solvent mixture, followed by the β-keto ester (1 ).

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 23 °C) for 48 hours. For reactions prone to epimerization, lower temperatures (0 °C to -20 °C) should be explored.[9]

  • Product Isolation: In many cases where crystallization-induced diastereoconvergence occurs, the product will precipitate as a single diastereomer.[9] Isolate the solid product by filtration through a Hirsch funnel, washing with a small amount of cold solvent.

  • Analysis: Dry the solid product under vacuum. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopic analysis of the crude solid. The enantiomeric ratio (e.r.) can be determined by HPLC analysis using a chiral stationary phase.

Self-Validation and Causality:

  • Why 1.5 equivalents of the nucleophile? Using an excess of the β-keto ester ensures the complete consumption of the limiting electrophile (imine), maximizing yield.

  • Why 20 mol % catalyst? While lower loadings can work, 10-20 mol % is a robust starting point for optimization, ensuring the catalytic cycle proceeds at a reasonable rate without being prohibitively expensive.

  • Why an anhydrous solvent mixture? Water can hydrolyze the imine and interfere with the catalyst. The specific Et₂O:pentanes ratio is optimized to control the solubility of the product, promoting crystallization-induced diastereomer transformation which can significantly enhance the observed d.r.[9]

  • Why analyze the solid product directly? Purification by flash column chromatography can sometimes cause epimerization of the α-stereocenter, leading to an inaccurate measurement of the reaction's true diastereoselectivity.[9] Analyzing the filtered solid provides the most accurate reflection of the reaction outcome.

References

Catalyst selection for efficient Ethyl 3-(methylamino)butanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(methylamino)butanoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern a successful synthesis, ensuring both efficiency and reproducibility in your work.

Introduction to the Synthesis

This compound is a valuable β-amino ester intermediate. The most direct and widely employed synthetic route is the reductive amination of ethyl acetoacetate with methylamine.[1][2] This process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.

The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst and reducing agent. A primary challenge is preventing the premature reduction of the starting β-keto ester (ethyl acetoacetate) to the corresponding alcohol (ethyl 3-hydroxybutanoate).[2][3] This guide focuses on selecting the appropriate catalytic system to maximize the yield of the desired product while minimizing side reactions.

Core Reaction Pathway

The synthesis proceeds via a two-step, one-pot sequence. Understanding this mechanism is key to troubleshooting and optimization.

ReactionMechanism Start Ethyl Acetoacetate + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal  reversible condensation SideProduct Ethyl 3-hydroxybutanoate (Side Product) Start->SideProduct Premature Reduction Iminium Enamine / Iminium Ion (Key Intermediate) Hemiaminal->Iminium dehydration (acid catalyzed) Product This compound (Target Product) Iminium->Product Reduction (Rate-Determining Step) Catalyst Catalyst / Reducing Agent Catalyst->Start Catalyst->Iminium

Figure 1: General mechanism for the reductive amination of ethyl acetoacetate.

Catalyst Selection: A Comparative Guide

The choice of catalyst dictates the reaction conditions, selectivity, and scalability. Two primary methodologies exist: catalytic hydrogenation and reduction via hydride reagents.

Decision Tree for Catalyst Selection

This diagram helps guide your initial choice based on available lab infrastructure and project requirements.

CatalystSelection Start Start: Catalyst Selection Q_Pressure High-Pressure Hydrogenator Available? Start->Q_Pressure A_Hydrogenation Consider Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Q_Pressure->A_Hydrogenation Yes A_Hydride Use Hydride Reducing Agents (e.g., NaBH(OAc)₃) Q_Pressure->A_Hydride No Q_Scale Large Scale (>100g)? A_Hydrogenation->Q_Scale A_Hydride_Adv Advantage: Mild conditions, high functional group tolerance. A_Hydride->A_Hydride_Adv Q_Toxicity Concerns with cyanide waste? A_Hydride->Q_Toxicity A_Hydrogenation_Adv Advantage: Cost-effective, high atom economy. Q_Scale->A_Hydrogenation_Adv Yes A_STAB Prefer NaBH(OAc)₃ (STAB) over NaBH₃CN Q_Toxicity->A_STAB Yes A_CNBH3 NaBH₃CN is an option, manage waste carefully. Q_Toxicity->A_CNBH3 No

Figure 2: Decision tree for selecting the appropriate catalyst system.
Data Summary: Catalyst Performance Comparison

Catalyst SystemReducing AgentTypical ConditionsSelectivity for Imine/IminiumSafety & Handling ConsiderationsIdeal Scale
Sodium Triacetoxyborohydride NaBH(OAc)₃ (STAB)Room Temp, 1 atmExcellent[3]Moisture-sensitive; handle under inert gas. Non-toxic byproducts.[4]Lab (mg to g)
Sodium Cyanoborohydride NaBH₃CNRoom Temp, 1 atmVery Good[1][2]Stable in air/moisture. Generates toxic HCN/cyanide waste upon acidic workup.[2]Lab (mg to g)
Raney® Nickel H₂ Gas50-100 °C, 50-1000 psiGood to Very GoodPyrophoric when dry. Requires specialized high-pressure hydrogenation equipment.[5]Pilot, Industrial
Palladium on Carbon H₂ Gas25-80 °C, 50-500 psiGoodFlammable catalyst. Requires high-pressure equipment.Lab, Pilot

Frequently Asked Questions (FAQs)

Q1: I'm setting up this synthesis for the first time. Which catalyst system do you recommend?

A: For laboratory-scale synthesis (up to ~50g), we strongly recommend Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . It is exceptionally mild and exhibits high chemoselectivity, meaning it reduces the intermediate iminium ion much faster than the starting ketone.[3] This high selectivity directly prevents the formation of the main side product, ethyl 3-hydroxybutanoate, leading to a cleaner reaction profile and simpler purification.

Q2: Why is my yield consistently low even with high conversion of the starting material?

A: This classic scenario points directly to the formation of a major byproduct. In this synthesis, the culprit is almost always the reduction of the ethyl acetoacetate carbonyl group to an alcohol. This occurs if your reducing agent is not selective enough. For example, Sodium Borohydride (NaBH₄) will readily reduce both the starting ketone and the intermediate imine, leading to a mixture of products and lower yields of the desired amine.[4] Using a more selective reagent like STAB is the best solution.

Q3: Can I use Sodium Borohydride (NaBH₄)? It's cheaper and more readily available.

A: While it is possible, it is not recommended for a one-pot procedure. NaBH₄ is a strong reducing agent that can reduce the starting ketone.[4] To use it successfully, you would need a two-step process: first, form the imine/enamine by mixing ethyl acetoacetate and methylamine (often with a dehydrating agent or Dean-Stark trap to drive equilibrium), and only then add the NaBH₄.[2] This is less efficient and more prone to side reactions than using a selective one-pot reagent like STAB.

Q4: My reaction with Raney® Nickel seems to stall. What could be the cause?

A: Raney® Nickel catalyst can be deactivated by various factors. The most common issues are:

  • Poor Catalyst Quality: The catalyst may be old or improperly stored, leading to oxidation and loss of activity.

  • Catalyst Poisoning: Sulfur or other impurities in the reagents or solvent can poison the nickel surface.

  • Insufficient Agitation/Mass Transfer: In a heterogeneous reaction, it is crucial that the catalyst, liquid reagents, and hydrogen gas are mixed efficiently. If stirring is inadequate, the reaction will be slow or incomplete.

  • Amine Complexation: Aliphatic amines can sometimes complex with the metal, leading to deactivation.

Troubleshooting Guide

This section provides a more detailed approach to resolving common experimental issues.

Problem: Low or No Conversion of Ethyl Acetoacetate
  • Possible Cause 1: Ineffective Imine/Iminium Formation. The first step of the reaction is the condensation of the ketone and amine. This equilibrium is often catalyzed by mild acid.

    • Solution (for Hydride Reductions): Add a catalytic amount of acetic acid (0.1-1.0 equivalents) to the reaction mixture. This protonates the carbonyl, activating it for nucleophilic attack, and catalyzes the dehydration of the hemiaminal intermediate to the reactive iminium ion.[3]

    • Solution (for Catalytic Hydrogenation): Ensure your methylamine source is not excessively basic, which can inhibit catalyst function. The reaction generally proceeds well at neutral or slightly acidic pH.

  • Possible Cause 2: Deactivated Reducing Agent/Catalyst.

    • Solution (for STAB): Sodium triacetoxyborohydride is moisture-sensitive.[4] Ensure it is handled under an inert atmosphere (Nitrogen or Argon) and used with anhydrous solvents. If the reagent is old or has been exposed to air, its reducing power will be diminished.

    • Solution (for Raney® Ni): Use freshly activated Raney® Nickel or ensure the commercial slurry has been stored and handled correctly to prevent oxidation.

Problem: The Major Product is Ethyl 3-hydroxybutanoate
  • Possible Cause: Non-selective Reducing Agent. As detailed in the FAQs, your reducing agent is reducing the starting ketone faster than, or competitive with, the iminium intermediate.

    • Solution: Immediately switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is the best-in-class reagent for this specific purpose. Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion.[6] Avoid using NaBH₄ in a one-pot setup.

Problem: Difficult Product Isolation & Purification
  • Possible Cause: Incorrect pH during Aqueous Workup. The product, this compound, is an amino ester. It has a basic secondary amine group and an ester group that can be hydrolyzed under strongly acidic or basic conditions.

    • Solution: During the extractive workup, perform a mild basic wash. Quench the reaction and wash with a saturated solution of sodium bicarbonate (NaHCO₃), not a strong base like NaOH. This will deprotonate the ammonium salt of your product, making the free amine soluble in an organic solvent (like ethyl acetate or dichloromethane). Using a strong base risks hydrolyzing the ethyl ester to the corresponding carboxylate, which will remain in the aqueous layer and be lost. After extraction, washing with brine will help remove residual water before drying with MgSO₄ or Na₂SO₄.

Troubleshooting Workflow

Troubleshooting Start Analysis Shows Poor Result Check_Conversion Is Starting Ketone Consumed? (Check by TLC/GC/LCMS) Start->Check_Conversion High_Conversion Yes, Conversion is >90% Check_Conversion->High_Conversion Yes Low_Conversion No, Conversion is Low Check_Conversion->Low_Conversion No Identify_Byproduct Identify Major Byproduct High_Conversion->Identify_Byproduct Check_Catalyst Check Catalyst/Reagent Activity Low_Conversion->Check_Catalyst Is_Alcohol Is it Ethyl 3-hydroxybutanoate? Identify_Byproduct->Is_Alcohol Analyze Spectrum Sol_Alcohol Root Cause: Poor Selectivity. Switch to NaBH(OAc)₃. Is_Alcohol->Sol_Alcohol Yes Sol_Other Investigate other side reactions (e.g., dialkylation, degradation). Is_Alcohol->Sol_Other No Is_Active Is Reagent Fresh/Active? Check_Catalyst->Is_Active Sol_Inactive Use fresh, anhydrous reagents. Handle STAB under N₂. Is_Active->Sol_Inactive No Check_Conditions Check Reaction Conditions Is_Active->Check_Conditions Yes Sol_Conditions Add catalytic AcOH. Check temp/concentration. Check_Conditions->Sol_Conditions

Figure 3: A logical workflow for troubleshooting common synthesis problems.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for high selectivity and ease of execution on a laboratory scale.

Materials:

  • Ethyl acetoacetate

  • Methylamine (e.g., 2.0 M solution in THF or 40 wt% in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl acetoacetate (1.0 eq).

  • Add anhydrous DCE (or THF) to make an approximately 0.5 M solution based on the ethyl acetoacetate.

  • Add methylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 30 °C with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to yield this compound as a clear oil.

Protocol 2: Pilot-Scale Synthesis using Catalytic Hydrogenation with Raney® Nickel

This protocol is suitable for larger-scale synthesis where the use of hydride reagents is less economical. This procedure must be performed by trained personnel using appropriate high-pressure equipment.

Materials:

  • Ethyl acetoacetate

  • Methylamine (e.g., 40 wt% in H₂O or as a gas)

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Charge a high-pressure hydrogenation reactor (autoclave) with ethyl acetoacetate (1.0 eq) and the solvent (Methanol or Ethanol).

  • Carefully add the Raney® Nickel slurry (approx. 5-10% by weight of the starting ester).

  • Seal the reactor. Add the methylamine solution (1.5-2.0 eq).

  • Purge the reactor headspace with nitrogen gas several times, then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney® Nickel catalyst. The filter cake must be kept wet with solvent or water at all times and disposed of according to safety protocols.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Ester Selection: Ethyl 3-(methylamino)butanoate vs. Methyl 3-(methylamino)butanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences not only the immediate reaction outcome but also the properties of the final molecule. This guide provides an in-depth comparison of two closely related yet distinct intermediates: Ethyl 3-(methylamino)butanoate and Mthis compound. By examining their physicochemical properties, synthetic utility, and reactivity, we aim to equip you with the field-proven insights necessary to make an informed choice for your specific application.

Foundational Physicochemical Properties: The Ester's Impact

The primary structural difference between these two molecules is the ester functional group—an ethyl versus a methyl group. This seemingly minor variation has significant consequences for the molecule's physical properties, which in turn affect handling, purification, and reaction conditions.[1][2]

The ethyl group, with its additional methylene unit (CH₂), increases the molecular weight, which generally leads to a higher boiling point and greater lipophilicity compared to the methyl analogue.[1] This is a crucial consideration for purification by distillation, where the higher boiling point of the ethyl ester may be advantageous in separating it from more volatile impurities.

PropertyThis compoundMthis compoundKey Implications & Causality
Molecular Formula C₇H₁₅NO₂C₆H₁₃NO₂The additional CH₂ group in the ethyl ester increases molecular weight and lipophilicity.[1]
Molecular Weight 145.20 g/mol [3]131.17 g/mol [4]Affects stoichiometry calculations and contributes to differences in physical properties like boiling point.
Boiling Point ~264.33 °C (Predicted)[5]Not readily availableThe larger ethyl group leads to stronger van der Waals forces, resulting in a higher boiling point. This is a critical factor for purification via distillation.[1]
Lipophilicity (LogP) 0.938 (Predicted)[5]-0.5 (for 3-aminobutanoate)[6]The ethyl ester is more lipophilic (less polar), which can enhance solubility in nonpolar organic solvents and influence the pharmacokinetic profile of derivative compounds.[1]
Reactivity Ester group is slightly less reactive due to steric hindrance.Methyl ester is generally more susceptible to nucleophilic attack.The smaller methyl group offers less steric hindrance, making the carbonyl carbon more accessible to nucleophiles.[2]

Synthesis and Reactivity: A Comparative Analysis

Both esters are typically synthesized via a conjugate (Michael) addition of methylamine to the corresponding α,β-unsaturated ester (ethyl crotonate or methyl crotonate). This reaction is a robust and common method for creating β-amino esters.

General Synthesis Pathway

The core of the synthesis involves the nucleophilic attack of methylamine on the β-carbon of the crotonate ester.

G cluster_reactants Reactants cluster_product Product Crotonate Ethyl or Methyl Crotonate Product Ethyl or Methyl 3-(methylamino)butanoate Crotonate->Product + Methylamine (Michael Addition) Methylamine Methylamine (CH₃NH₂)

Caption: General synthesis via Michael Addition.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis and serves as a self-validating system for producing the target compound.[7]

  • Preparation of Methylamine Solution: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, bubble gaseous methylamine through absolute ethanol (e.g., 50 mL) until the desired molar excess is achieved (typically 1.5-2.0 equivalents relative to the crotonate).

  • Addition of Crotonate: Slowly add ethyl crotonate (1.0 equivalent) to the chilled methylamine-ethanol solution while stirring. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by vacuum distillation to yield the final product, this compound. The higher boiling point of the ethyl ester is a practical advantage here.[5]

Causality Behind Experimental Choices:

  • Molar Excess of Amine: Using an excess of methylamine helps to drive the reaction to completion and minimizes the potential for side reactions, such as the dimerization of the crotonate.

  • Low-Temperature Addition: The initial cooling to 0°C is crucial for managing the exothermicity of the amine addition, preventing uncontrolled temperature spikes that could lead to side products.

  • Solvent Choice: The choice of solvent (ethanol for the ethyl ester, methanol for the methyl ester) is critical to prevent transesterification . Using an alcohol that matches the ester group ensures the integrity of the product. If methanol were used for the synthesis of the ethyl ester, a mixture of ethyl and methyl esters could be formed.[8]

Comparative Reactivity in Downstream Applications

The utility of these molecules lies in the reactivity of their two functional groups: the secondary amine and the ester.

G cluster_amine_reactions Amine Reactions cluster_ester_reactions Ester Reactions start Ethyl/Mthis compound Secondary Amine (R₂NH) Ester (R-COOR') Acylation N-Acylation (e.g., + Acyl Chloride) start:f1->Acylation Alkylation N-Alkylation (e.g., + Alkyl Halide) start:f1->Alkylation Hydrolysis Hydrolysis (Acid/Base Catalyzed) start:f2->Hydrolysis Transesterification Transesterification (Alcohol + Catalyst) start:f2->Transesterification

Caption: Key reactive pathways for the butanoate esters.

  • Amine Reactivity (Alkylation/Acylation): The secondary amine is a potent nucleophile, readily participating in alkylation or acylation reactions.[5] This reactivity is largely independent of whether the ester is methyl or ethyl, making both compounds excellent scaffolds for building molecular complexity. This is a common strategy for creating libraries of compounds for screening, such as potential kinase inhibitors.[9]

  • Ester Reactivity (Hydrolysis/Transesterification): The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 3-(methylamino)butanoic acid.[5] In synthetic contexts, the methyl ester is generally more reactive and prone to cleavage than the ethyl ester due to reduced steric hindrance.[2] This can be a strategic choice:

    • Choose Methyl Ester: If a subsequent step requires hydrolysis and a faster reaction rate is desired.

    • Choose Ethyl Ester: If greater stability of the ester group is needed to withstand moderately acidic or basic conditions during other transformations.

Application in Drug Design and Development

These β-amino esters are valuable intermediates in the synthesis of bioactive molecules, including peptidomimetics and small-molecule inhibitors.[5] The choice between the ethyl and methyl ester can be a deliberate part of a lead optimization strategy.

  • Modulating Lipophilicity: Introducing an ethyl group instead of a methyl group systematically increases the lipophilicity (LogP) of a molecule.[1] This can enhance membrane permeability and alter the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The methyl group can be a "soft metabolic point" in a molecule.[10] While both esters can be hydrolyzed by esterases in vivo, the ethyl ester may offer slightly different metabolic stability, a factor that is critical in drug design.

  • Role as a Precursor: Both molecules serve as foundational building blocks for a variety of therapeutic agents.[11] Their dual functionality allows for sequential or orthogonal modification, providing a versatile platform for constructing complex molecular architectures.

Experimental Workflow: From Synthesis to Application

The following workflow illustrates the logical progression from starting material to a derivatized product ready for biological screening.

A 1. Synthesis (Michael Addition) B 2. Purification (Vacuum Distillation) A->B C 3. Characterization (NMR, MS) B->C D 4. Downstream Reaction (e.g., N-Acylation) C->D E 5. Final Purification (Column Chromatography) D->E F 6. Bio-Assay (Screening) E->F

Caption: A typical experimental workflow.

Conclusion and Recommendations

The decision between using this compound and Mthis compound is not arbitrary but a strategic choice grounded in chemical principles.

  • Choose Mthis compound when:

    • Higher reactivity of the ester group is desired for subsequent hydrolysis.

    • Slightly lower lipophilicity is required for the final compound.

    • The starting material, methyl crotonate, is more readily available or cost-effective.

  • Choose this compound when:

    • Greater stability of the ester group is needed during subsequent reaction steps.

    • A higher boiling point is advantageous for purification by distillation.

    • The goal is to increase the lipophilicity and molecular weight of the final product as part of a lead optimization strategy.

By understanding these nuances, researchers can harness the specific properties of each ester to optimize their synthetic route, streamline purification, and intelligently design molecules with desired physicochemical and pharmacological profiles.

References

Biological activity of Ethyl 3-(methylamino)butanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Biological Activity of Ethyl 3-(methylamino)butanoate Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unlocking the Potential of β-Amino Acid Esters

This compound is a β-amino acid ester, a class of organic molecules that serve as crucial building blocks in medicinal chemistry. While direct research into the biological activities of this specific compound and its immediate derivatives is not extensively documented, the broader family of β-amino acid derivatives has shown significant promise in various therapeutic areas. These compounds are recognized for their structural diversity and their capacity to mimic natural substrates within biological systems, which makes them attractive candidates for drug design.[1] Modifications to their structure, such as altering side chains or adding aromatic or heterocyclic groups, can significantly enhance their binding affinity to biological targets, improve selectivity, and increase metabolic stability.[1]

This guide provides a comprehensive framework for exploring the biological potential of this compound derivatives. It is designed for researchers and drug development professionals, offering a structured approach to synthesis, screening, and structure-activity relationship (SAR) analysis. We will delve into promising therapeutic areas, such as anticonvulsant and antimicrobial applications, based on the established activities of structurally related β-amino acid derivatives.

Rationale for Investigation: Building on a Foundation of Known Bioactivity

The scientific rationale for investigating this compound derivatives is rooted in the established pharmacological profiles of analogous compounds. The core structure, a β-amino acid, is a recurring motif in a variety of bioactive molecules.

Anticonvulsant Potential

Amino acids like GABA, glycine, and β-alanine are key inhibitory neurotransmitters in the central nervous system.[2] However, their therapeutic use is often limited by their inability to cross the blood-brain barrier effectively. Chemical modification to enhance lipophilicity is a common strategy to overcome this limitation and improve pharmacological properties.[2] Studies on derivatives of glycine and β-alanine have shown that N-substitution, particularly with carbamates, can lead to potent anticonvulsant activity.[2] This provides a strong impetus to explore N-substituted derivatives of this compound for similar neuroactive properties. The general approach is to enhance inhibitory neurotransmission or diminish excitatory transmission to achieve an anticonvulsant effect.[3]

Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Research has demonstrated that N-substituted β-amino acid derivatives, particularly those incorporating a 2-hydroxyphenyl group, exhibit promising antimicrobial activity against Gram-positive bacteria, including resistant strains.[1] One such derivative has shown activity comparable to control antibiotics against S. aureus and E. faecalis, as well as antifungal activity against drug-resistant Candida albicans.[1] This highlights the potential of this compound derivatives as a scaffold for new antimicrobial drugs.

A Proposed Research Workflow for Evaluating Biological Activity

A systematic approach is essential for efficiently screening a novel series of compounds. The following workflow outlines a logical progression from initial synthesis to in-depth biological characterization.

G cluster_0 Phase 1: Compound Library Generation cluster_1 Phase 2: In Silico & Primary Screening cluster_2 Phase 3: Data Analysis & Lead Identification cluster_3 Phase 4: Lead Optimization A Synthesis of this compound Derivatives B Structural Characterization (NMR, MS) A->B C In Silico Prediction of Bioactivity & Toxicity B->C D Primary Antimicrobial Screening (MIC Assay) C->D Guide Assay Selection E Primary Anticonvulsant Screening (MES/scPTZ) C->E Guide Assay Selection F Structure-Activity Relationship (SAR) Analysis D->F E->F G Identification of 'Hit' Compounds F->G H Synthesis of Optimized Analogs G->H I Secondary & Mechanism of Action Studies H->I

Caption: A proposed research workflow for the systematic evaluation of this compound derivatives.

Experimental Protocols

The first step is to create a small, diverse library of derivatives. Modifications should be systematic to allow for clear structure-activity relationship analysis. Key areas for modification include:

  • N-alkylation/acylation : Introducing different alkyl or acyl groups at the nitrogen atom.

  • Ester modification : Replacing the ethyl ester with other alkyl or aryl groups.

  • Substitution on the butanoate backbone : Introducing substituents at various positions on the carbon chain.

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Initial anticonvulsant screening in animal models is crucial for identifying promising candidates.[4][5] The Anticonvulsant Screening Program (ASP) by the National Institutes of Health (NIH) provides a well-established framework for this.[5]

a) Maximal Electroshock Seizure (MES) Test: This test identifies compounds effective against generalized tonic-clonic seizures. Protocol:

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: At the time of predicted peak effect, induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals.

b) Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for absence seizures and identifies compounds that raise the seizure threshold. Protocol:

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer the test compound i.p. at various doses.

  • Induction of Seizure: At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

Comparative Data and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the screening data is essential for understanding the relationship between chemical structure and biological activity.[6] This allows for the rational design of more potent and selective compounds.

Hypothetical Comparative Data Table

The following table illustrates how experimental data for a hypothetical series of this compound derivatives could be presented for comparative analysis.

Compound IDR1 (N-substituent)R2 (Ester)MIC (µg/mL) vs. S. aureusMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
Parent -CH3-CH2CH3>128>300>300
Deriv-01 -H-CH2CH3>128250>300
Deriv-02 -COCH3-CH2CH364150200
Deriv-03 -CO-Ph-CH2CH33280120
Deriv-04 -CO-Ph(2-OH)-CH2CH38 95110
Deriv-05 -CO-Ph-CH36475115

From this hypothetical data, several SAR trends can be inferred:

  • N-acylation improves activity: Both antimicrobial and anticonvulsant activities increase with the introduction of an acyl group at the nitrogen (compare Parent with Deriv-02 and Deriv-03).

  • Aromaticity is beneficial: An aromatic acyl group (Deriv-03) is more effective than an aliphatic one (Deriv-02).

  • Hydroxyphenyl substitution enhances antimicrobial activity: The addition of a hydroxyl group to the phenyl ring significantly boosts antimicrobial potency (compare Deriv-03 with Deriv-04), consistent with findings for other β-amino acid derivatives.[1]

  • Ester size has a modest effect: Changing the ester from ethyl to methyl (compare Deriv-03 with Deriv-05) has a minor impact on anticonvulsant activity in this hypothetical case.

SAR_Logic cluster_modifications Structural Modifications cluster_activities Observed Biological Activities struct R1-N(H) CH(CH3) CH2 C(=O)O-R2 R1_mod N-Substitution (R1) - Alkyl - Acyl (Aromatic/Aliphatic) anticonvulsant Anticonvulsant Activity (e.g., MES, scPTZ) R1_mod->anticonvulsant Strongly Influences antimicrobial Antimicrobial Activity (e.g., MIC) R1_mod->antimicrobial Strongly Influences R2_mod Ester Group (R2) - Alkyl chain length R2_mod->anticonvulsant Modestly Influences

References

A Spectroscopic Guide to the Chiral Distinction of (R)- and (S)-Ethyl 3-(methylamino)butanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an analytical exercise; it is a critical determinant of therapeutic efficacy and safety. The subtle yet profound difference in the three-dimensional arrangement of atoms in chiral molecules can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-Ethyl 3-(methylamino)butanoate, offering researchers, scientists, and drug development professionals a practical framework for their stereochemical characterization.

This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and providing self-validating protocols. We will explore a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) and Vibrational Circular Dichroism (VCD), Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD) to unequivocally differentiate and characterize these enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality

Standard NMR spectroscopy, in an achiral environment, is inherently "chirally blind," meaning that enantiomers will produce identical spectra.[1] To overcome this, we must introduce a chiral influence, most commonly through the use of a Chiral Solvating Agent (CSA).

Principle of Chiral Recognition by NMR with CSAs

A CSA is an enantiomerically pure compound that forms transient, diastereomeric complexes with the analyte enantiomers. These complexes are no longer mirror images and, therefore, exhibit different NMR chemical shifts, allowing for their differentiation and quantification. The interactions are typically non-covalent, involving hydrogen bonding, π-π stacking, and dipole-dipole forces.[2]

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

This protocol outlines the use of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a CSA.

Materials:

  • (R)- and (S)-Ethyl 3-(methylamino)butanoate samples

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL)

  • Deuterated chloroform (CDCl₃)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the ethyl 3-(methylamino)butanoate sample (either a single enantiomer or a mixture) in 0.6 mL of CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Addition of CSA: To the same NMR tube, add 1.0 to 1.5 molar equivalents of (R)-(-)-BINOL.

  • Equilibration: Gently agitate the tube for approximately 30 seconds to ensure thorough mixing and complex formation.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture. Well-resolved resonance peaks for the two enantiomers should be observable.

  • Data Analysis: Integrate the distinct signals corresponding to each enantiomer to determine the enantiomeric excess (ee). The chemical shift difference (Δδ) between the signals for the two enantiomers is a measure of the chiral recognition.

Diagram of the NMR Workflow for Chiral Discrimination:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Enantiomeric Mixture ((R)- & (S)-Analyte) Mix Mix in NMR Tube Analyte->Mix CSA Chiral Solvating Agent (e.g., (R)-BINOL) CSA->Mix Solvent Deuterated Solvent (CDCl₃) Solvent->Mix Diastereomeric_Complexes Formation of Diastereomeric Complexes [(R)-Analyte-(R)-CSA] [(S)-Analyte-(R)-CSA] Mix->Diastereomeric_Complexes Complexation NMR_Spec Acquire ¹H NMR Spectrum Split_Signals Observation of Distinct NMR Signals for each Enantiomer NMR_Spec->Split_Signals Diastereomeric_Complexes->NMR_Spec Quantification Integration and Quantification of ee Split_Signals->Quantification

Caption: Workflow for chiral discrimination using NMR spectroscopy with a chiral solvating agent.

Expected ¹H and ¹³C NMR Data

Table 1: Expected ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH₃ (ester)~1.25Triplet~7.1
-CH₃ (chiral center)~1.15Doublet~6.5
N-CH₃~2.40Singlet-
-CH₂- (ester)~4.12Quartet~7.1
-CH₂- (backbone)~2.45Multiplet-
-CH- (chiral center)~3.10Multiplet-
N-HVariableBroad Singlet-

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon AssignmentExpected Chemical Shift (δ) ppm
-CH₃ (ester)~14.2
-CH₃ (chiral center)~20.5
N-CH₃~34.0
-CH₂- (ester)~60.3
-CH₂- (backbone)~42.0
-CH- (chiral center)~50.0
C=O (ester)~172.5

Upon addition of a chiral solvating agent like (R)-BINOL, key proton signals, particularly those close to the chiral center (-CH- and the adjacent -CH₃ and -CH₂- groups), are expected to show splitting into two distinct sets of signals, one for the (R)-enantiomer and one for the (S)-enantiomer.

Vibrational Spectroscopy: Probing Molecular Asymmetry

Infrared (IR) Spectroscopy

Standard IR spectroscopy identifies the functional groups present in a molecule. As enantiomers possess the same functional groups and bond connectivities, their IR spectra will be identical. The IR spectrum is useful for confirming the presence of key functional groups in this compound.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3310N-H StretchSecondary Amine
2980-2850C-H StretchAliphatic
1735-1750C=O StretchEster
1250-1020C-N StretchAliphatic Amine
1180-1050C-O StretchEster
Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[4] Unlike conventional IR spectroscopy, VCD is exquisitely sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for distinguishing enantiomers. The VCD spectra of (R)- and (S)-Ethyl 3-(methylamino)butanoate are expected to be mirror images of each other, exhibiting equal intensity but opposite signs for each vibrational band.

Experimental Protocol: VCD Spectroscopy

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).

Procedure:

  • Sample Preparation: Prepare a solution of the enantiomerically pure (R) or (S) sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives an absorbance of 0.2-0.8 in the spectral region of interest.

  • Baseline Correction: Obtain a VCD spectrum of the pure solvent under the same conditions to serve as a baseline.

  • Spectrum Acquisition: Acquire the VCD spectrum of the sample. For reliable results, a long acquisition time (several hours) may be necessary due to the small signal intensity.

  • Data Processing: Subtract the solvent baseline from the sample spectrum.

  • Comparison: The VCD spectra of the (R) and (S) enantiomers should be plotted on the same axes to visualize their mirror-image relationship.

Diagram of the VCD Spectroscopy Workflow:

VCD_Workflow cluster_setup Instrumental Setup cluster_process Data Acquisition & Analysis IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Polarizer Linear Polarizer Interferometer->Polarizer PEM Photoelastic Modulator Polarizer->PEM Sample Sample Cell PEM->Sample Detector Detector Sample->Detector Acquire_R Acquire VCD Spectrum of (R)-Enantiomer Detector->Acquire_R Acquire_S Acquire VCD Spectrum of (S)-Enantiomer Detector->Acquire_S Comparison Compare Spectra Acquire_R->Comparison Acquire_S->Comparison Result Mirror-Image Spectra Confirm Enantiomers Comparison->Result

Caption: A simplified workflow for the analysis of enantiomers using VCD spectroscopy.

Mass Spectrometry (MS): Indirect Chiral Differentiation

Conventional mass spectrometry is also "chirally blind" as enantiomers have the same mass-to-charge ratio (m/z).[5] However, chiral differentiation can be achieved by forming diastereomeric adducts with a chiral selector molecule prior to MS analysis. The fragmentation patterns of these diastereomeric complexes may differ, allowing for their distinction.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation patterns characteristic of amines and esters.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
145[M]⁺Molecular Ion
130[M - CH₃]⁺Loss of a methyl group
100[M - OCH₂CH₃]⁺Loss of the ethoxy group
72[CH(CH₃)NHCH₃]⁺α-cleavage at the chiral center
44[CH₂=NHCH₃]⁺Further fragmentation

Chiroptical Spectroscopy: A Direct Probe of Chirality

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. Similar to VCD, the ECD spectra of enantiomers are mirror images of each other. The chromophore in this compound is the ester carbonyl group, which is expected to exhibit a weak n→π* transition around 210-220 nm. The sign of the Cotton effect in the ECD spectrum can be used to assign the absolute configuration of the chiral center.

Conclusion

The comprehensive spectroscopic analysis of (R)- and (S)-Ethyl 3-(methylamino)butanoate requires a combination of techniques. While standard NMR, IR, and MS are essential for confirming the chemical structure, they are insufficient for chiral discrimination. The use of chiral solvating agents in NMR spectroscopy provides a robust method for both qualitative and quantitative analysis of enantiomeric mixtures. Furthermore, the chiroptical techniques of VCD and ECD offer a direct and unambiguous differentiation of the enantiomers, with the resulting spectra serving as unique fingerprints for each. By employing the protocols and understanding the expected spectroscopic outcomes detailed in this guide, researchers can confidently and accurately characterize the stereochemistry of this important chiral building block.

References

Performance Analysis of Chiral β-Amino Acid Intermediates in Pharmaceutical Synthesis: A Comparative Guide Centered on the Industrial Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of different synthetic strategies for producing chiral β-amino acids, a critical structural motif in modern pharmaceuticals. Rather than a broad survey, we will focus on a detailed, data-driven analysis of one of the most well-documented and innovative examples in industrial pharmaceutical chemistry: the synthesis of Sitagliptin. The evolution of its manufacturing process offers a masterclass in comparing the performance of different generations of chemical and biocatalytic intermediates. We will dissect three landmark approaches, evaluating them on yield, stereoselectivity, process efficiency, and sustainability to provide researchers, chemists, and drug development professionals with a clear understanding of the causality behind these strategic manufacturing choices.

Introduction: The Central Role of Chiral β-Amino Acids

Chiral β-amino acids and their ester derivatives are foundational building blocks in medicinal chemistry. Their incorporation into drug candidates can enhance potency, improve pharmacokinetic profiles, and confer resistance to metabolic degradation. The anti-diabetic drug Sitagliptin, a potent DPP-4 inhibitor, features a β-amino acid core that is essential for its biological activity. The challenge lies in synthesizing this core with exceptionally high enantiomeric purity on an industrial scale. The journey of Sitagliptin's synthesis, from its initial route to the award-winning biocatalytic process, provides a powerful real-world case study for comparing the performance of different intermediate strategies.

Route 1: The First-Generation Process - A Classic Approach

Merck's initial manufacturing process relied on a well-established but lengthy strategy involving the asymmetric hydrogenation of a β-keto ester to set the crucial stereocenter.

Synthetic Overview & Key Intermediate

The key intermediate in this route is not the final β-amino acid, but rather a β-hydroxy acid: (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid . This chiral alcohol is formed via asymmetric hydrogenation of the corresponding keto ester, using a Ruthenium-BINAP catalyst. The hydroxyl group is then converted into the amine through a multi-step sequence (activation, azide displacement, reduction). The entire process involves eight distinct steps to reach the final active pharmaceutical ingredient (API).[1]

Performance Analysis & Causality

This approach was chosen for its reliability and the mature state of asymmetric hydrogenation technology for ketones. It provided a dependable method to establish the (R)-stereocenter with good selectivity. However, the process suffered from several drawbacks inherent to a long synthetic sequence:

  • Low Overall Yield: The cumulative losses over eight steps resulted in an overall yield of approximately 52%.[1]

  • High Waste Generation: Multiple steps, isolations, and the use of protecting groups led to poor atom economy and significant waste generation.[2]

  • Hazardous Reagents: The conversion of the hydroxyl group to the amine involved reagents like hydrazoic acid (formed in situ), which is highly toxic and explosive, posing significant safety risks on a large scale.

This route, while effective, was a prime candidate for process optimization to enhance efficiency, safety, and environmental performance.

Route 2: The Second-Generation Process - A Leap in Efficiency

The second-generation synthesis represented a significant advancement in process intensification, focusing on the creation of an enamine intermediate that could be directly hydrogenated to the target chiral amine.

Synthetic Overview & Key Intermediate

This route hinges on the formation of a key enamine intermediate, dehydrositagliptin . This intermediate is ingeniously prepared in a one-pot, three-step process, achieving an impressive 82% isolated yield.[3][4] The subsequent asymmetric hydrogenation of this enamine, using a Rhodium-t-Bu JOSIPHOS catalyst, directly yields the protected Sitagliptin core with high enantioselectivity.

Workflow: One-Pot Synthesis of Dehydrositagliptin

G cluster_0 One-Pot Process A 2,4,5-Trifluorophenylacetic acid C Trimethyl orthoacetate A->C Condensation B Meldrum's acid B->C D Dehydrositagliptin Intermediate C->D Ammonia addition (Enamine formation) E Ammonia

Caption: One-pot synthesis of the key enamine intermediate.

Performance Analysis & Causality

The choice to pursue an enamine hydrogenation was driven by the goal of creating a more convergent and atom-economical synthesis. By building the entire carbon skeleton first and then introducing chirality in the final step, this route eliminated numerous steps from the first-generation process.

  • Improved Yield: The overall yield increased significantly, reaching up to 65%.[4][5]

  • Process Intensification: The one-pot synthesis of the dehydrositagliptin intermediate streamlined manufacturing, reducing plant occupancy time and operational costs.[3]

  • Enhanced Green Profile: This route completely eliminated aqueous waste streams and significantly reduced the total waste generated per kilogram of API produced.[3][5]

  • High Selectivity: The Rh-catalyzed hydrogenation achieved high enantiomeric excess (up to 95% ee), which could be upgraded to >99% upon crystallization of the final salt.[2]

This process was a benchmark in green chemistry through process intensification, but the use of a costly and toxic heavy metal (Rhodium) remained a target for further improvement.

Route 3: The Biocatalytic Process - The Pinnacle of Green Synthesis

The third-generation process, developed in collaboration with Codexis, replaced heavy-metal catalysis with a highly engineered enzyme, representing a paradigm shift in pharmaceutical manufacturing.[6]

Synthetic Overview & Key Intermediate

This revolutionary approach employs a genetically engineered transaminase (TA) enzyme to perform an asymmetric reductive amination. The key starting material is the prositagliptin ketone . The engineered enzyme directly converts this prochiral ketone into (R)-Sitagliptin with near-perfect enantioselectivity using isopropylamine as the amine source.

Workflow: Enzymatic Asymmetric Amination

G cluster_0 Biocatalytic Step A Prositagliptin Ketone B Engineered Transaminase (R-TA) A->B Substrate C (R)-Sitagliptin B->C >99.95% ee E Acetone (Byproduct) B->E Byproduct Removal D Isopropylamine (Amine Donor) D->B Co-substrate

Caption: The highly efficient and selective biocatalytic step.

Performance Analysis & Causality

The motivation for developing a biocatalytic route was to achieve the ultimate in green chemistry: eliminating heavy metals, reducing organic solvent use, and operating under mild, safe conditions. This required a monumental effort in protein engineering, starting from an enzyme with negligible activity on the bulky prositagliptin ketone and evolving it through 27 mutations to create a highly active and stable biocatalyst.[1]

  • Exceptional Selectivity: The process achieves an enantiomeric excess of >99.95%, eliminating the need for any chiral upgrading steps.[7]

  • Superior Yield: The enzymatic step proceeds with a yield of approximately 92%.[1]

  • Unparalleled Green Credentials: The reaction runs in water with minimal organic solvent, operates at ambient pressure and moderate temperature, and produces only acetone as a benign byproduct. This process won the Presidential Green Chemistry Challenge Award.[8]

  • Cost-Effectiveness: Despite the complexity of enzyme development, the process is highly cost-effective at scale, eliminating the expensive Rhodium catalyst and simplifying the overall manufacturing plant requirements.

Head-to-Head Performance Comparison

The evolution of the Sitagliptin synthesis provides clear, quantifiable data on the advantages of moving from traditional chemistry to modern biocatalysis.

Performance MetricRoute 1 (Classic) Route 2 (Enamine Hydrogenation) Route 3 (Biocatalysis)
Overall Yield ~52%[1]~65%[4]~70-80% (estimated)
Key Step Yield Good82% (one-pot intermediate)[3]~92% (enzymatic step)[1]
Enantiomeric Excess (ee) Good, requires multiple steps95% (upgraded to >99%)[2]>99.95% [7]
Key Catalyst Ru-BINAP (Ruthenium)Rh-JOSIPHOS (Rhodium)Engineered Transaminase (Enzyme)
Reaction Conditions High pressure H₂, organic solventsHigh pressure H₂ (100-250 psi)[9][10]Aqueous, ~40°C, ambient pressure
Number of Steps 8 steps[1]3 steps (one-pot) + hydrogenation1 key enzymatic step
Green Chemistry Profile High waste, hazardous reagentsReduced waste, no aqueous streams[5]Minimal waste, benign byproduct
Primary Intermediate Chiral β-hydroxy acidAchiral Enamine AmideProchiral Ketone

Experimental Protocols

To provide a practical context, the following are representative protocols for the key chirality-inducing steps of the second-generation and biocatalytic routes.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin (Route 2)
  • Objective: To perform the enantioselective reduction of the enamine intermediate to form the chiral amine core of Sitagliptin.

  • Methodology:

    • A pressure reactor is charged with the dehydrositagliptin intermediate (1.0 eq) and a solution of the Rh(I)/t-Bu JOSIPHOS catalyst (0.15 mol%) in methanol.[3][4]

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100-250 psig.[10]

    • The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified period (e.g., 12-24 hours), with reaction progress monitored by HPLC.

    • Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

    • The crude product is then carried forward for isolation as its phosphate salt, which typically enhances the enantiomeric purity through crystallization.[2]

  • Self-Validation: The success of the protocol is validated by HPLC analysis to determine conversion (>98%) and chiral HPLC to confirm enantiomeric excess (≥95% ee).[2]

Protocol: Transaminase-Mediated Synthesis of Sitagliptin (Route 3)
  • Objective: To directly synthesize (R)-Sitagliptin from the prositagliptin ketone using a highly engineered transaminase.

  • Methodology:

    • A buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared in a temperature-controlled reactor.[11]

    • The engineered transaminase (R-TA) and the cofactor pyridoxal 5'-phosphate (PLP) are added and gently mixed until dissolved.[1]

    • The prositagliptin ketone substrate is added, typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO to aid solubility.[1][12]

    • The amine donor, isopropylamine, is added in excess.

    • The reaction is stirred at a controlled temperature (e.g., 40-45°C). The pH is monitored and maintained throughout the reaction.

    • Reaction progress is monitored by HPLC. Upon completion (typically >99% conversion), the enzyme can be removed (e.g., by filtration if immobilized) and the product is extracted from the aqueous phase.

  • Self-Validation: The protocol is validated by HPLC, which should show near-complete consumption of the ketone and formation of the amine product. Chiral HPLC is used to confirm the exceptional enantiomeric excess (>99.95% ee).[6]

Conclusion and Future Outlook

The industrial synthesis of Sitagliptin provides an unequivocal demonstration of the evolution in pharmaceutical manufacturing. While the classic multi-step synthesis (Route 1) was functional, it was rapidly superseded by the more efficient and greener enamine hydrogenation (Route 2). However, the ultimate performance benchmark was set by the biocatalytic process (Route 3).

The transaminase-based synthesis showcases the superior performance of a highly engineered biocatalytic intermediate pathway. It excels in nearly every metric: unparalleled stereoselectivity, high yield, operational safety, and a minimal environmental footprint. This case study authoritatively demonstrates that for the synthesis of chiral amines, biocatalysis is no longer a niche alternative but a premier, scalable, and economically advantageous strategy. The future of pharmaceutical intermediate design will undoubtedly see a continued fusion of biology and chemistry, pushing the boundaries of efficiency and sustainability.

References

A Comparative Guide to the Synthesis of Ethyl 3-(methylamino)butanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 3-(methylamino)butanoate, a valuable building block in the synthesis of various pharmaceuticals, presents several viable synthetic routes. This guide provides an in-depth, objective comparison of three common protocols for its synthesis: Michael Addition, Reductive Amination, and Fischer Esterification. The analysis is grounded in experimental data to aid in selecting the most appropriate method for your specific laboratory or production needs.

Introduction to this compound

This compound is a secondary amine and an ester, making it a versatile precursor for a range of more complex molecules. Its structural features allow for further functionalization at both the nitrogen and the carbonyl group, rendering it a crucial component in the development of novel therapeutic agents. The choice of synthetic protocol can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process.

Protocol 1: Michael Addition of Methylamine to Ethyl Crotonate

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, offers a direct and often high-yielding route to the target molecule. In this protocol, methylamine acts as the nucleophile, attacking the β-carbon of ethyl crotonate.

Reaction Mechanism & Rationale

The reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The lone pair of electrons on the nitrogen of methylamine initiates a nucleophilic attack on the electron-deficient β-carbon of ethyl crotonate. This is followed by protonation of the resulting enolate to yield the final product. This method is attractive due to its atom economy, as all atoms from the reactants are incorporated into the product.[1][2]

Michael Addition cluster_reactants Reactants cluster_product Product EC Ethyl Crotonate EMB This compound EC->EMB + Methylamine MA Methylamine

Caption: Michael Addition of Methylamine to Ethyl Crotonate.

Experimental Protocol
  • In a round-bottom flask, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (1.1 equivalents) in the same solvent to the cooled solution of ethyl crotonate with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Performance & Cost

While specific yield and purity data for this exact transformation are not widely published, similar Michael additions of amines to α,β-unsaturated esters can achieve high yields, often in the range of 80-95%. The purity of the distilled product is generally high.

The cost of this synthesis is primarily driven by the price of ethyl crotonate.

Protocol 2: Reductive Amination of Ethyl Acetoacetate

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[3] This protocol involves the reaction of ethyl acetoacetate, a β-keto ester, with methylamine to form an intermediate enamine/imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism & Rationale

The reaction begins with the nucleophilic attack of methylamine on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine or imine intermediate. A reducing agent, present in the reaction mixture, then reduces this intermediate to yield this compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is milder and more selective than other borohydrides, and it is a safer alternative to the highly toxic sodium cyanoborohydride (NaBH₃CN).[4][5][6]

Reductive Amination cluster_reactants Reactants cluster_product Product EAA Ethyl Acetoacetate EMB This compound EAA->EMB + Methylamine MA Methylamine RA Sodium Triacetoxyborohydride RA->EMB Reduction

Caption: Reductive Amination of Ethyl Acetoacetate.

Experimental Protocol

A general one-pot procedure for the reductive amination of a ketone with an amine using sodium triacetoxyborohydride is as follows:[4][7]

  • To a solution of ethyl acetoacetate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add methylamine (1.1-1.5 equivalents) as a solution in THF or ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine/imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Performance & Cost

Reductive amination is known for its high yields, typically ranging from 80% to over 95%, with high product purity after purification. The main costs associated with this protocol are the starting ethyl acetoacetate and the reducing agent, sodium triacetoxyborohydride.

Protocol 3: Fischer Esterification of 3-(Methylamino)butanoic Acid

The Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[5][8][9] This route is contingent on the availability of the precursor amino acid, 3-(methylamino)butanoic acid.

Reaction Mechanism & Rationale

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation yields the final product. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water byproduct is removed as it is formed.[5][8][10]

Fischer Esterification cluster_reactants Reactants cluster_products Products MABA 3-(Methylamino)butanoic Acid EMB This compound MABA->EMB + Ethanol EtOH Ethanol Cat Acid Catalyst (H₂SO₄) Cat->EMB H⁺ Water Water

Caption: Fischer Esterification of 3-(Methylamino)butanoic Acid.

Experimental Protocol

A typical procedure for Fischer esterification is as follows:[11][12][13]

  • In a round-bottom flask, dissolve 3-(methylamino)butanoic acid (1 equivalent) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Performance & Cost

The yield of Fischer esterification can vary widely depending on the reaction conditions and the efficiency of water removal, but yields of 70-90% are commonly reported for similar reactions.[14] The primary cost driver for this route is the starting amino acid, 3-(methylamino)butanoic acid, which is a specialty chemical and can be relatively expensive.

Cost-Benefit Analysis: A Comparative Summary

To facilitate a direct comparison, the key parameters of each protocol are summarized in the table below. The cost estimates are based on currently available market prices for the starting materials and may vary depending on the supplier and scale of the synthesis.

ParameterMichael AdditionReductive AminationFischer Esterification
Starting Materials Ethyl crotonate, MethylamineEthyl acetoacetate, Methylamine, NaBH(OAc)₃3-(Methylamino)butanoic acid, Ethanol, H₂SO₄
Typical Yield 80-95% (estimated)80-95%70-90%
Purity High after distillationHigh after purificationHigh after distillation
Reaction Time 12-24 hours12-24 hours4-8 hours
Key Reagent Cost Ethyl crotonate (~$10/kg)[14]Sodium triacetoxyborohydride (~$320/kg)[3][13][15][16]3-(Methylamino)butanoic acid (High, specialty chemical)
Other Reagent Costs Methylamine (~$110/L for 38% solution)[11]Ethyl acetoacetate (~
78/kg),Methylamine(78/kg), Methylamine (~78/kg),Methylamine(
110/L for 38% solution)[6][11][12]
Ethanol (~
0.59/L),Sulfuricacid(0.59/L), Sulfuric acid (~0.59/L),Sulfuricacid(
12.99/L for 1M)[4]
Safety Considerations Ethyl crotonate is flammable and an irritant. Methylamine is toxic and flammable.NaBH(OAc)₃ is water-sensitive. Solvents like DCM are hazardous.Concentrated sulfuric acid is highly corrosive.
Environmental Impact Good atom economy.[1] Solvents are the main waste.Use of chlorinated solvents is a concern.Water is the only byproduct, but acid neutralization produces salt waste.[8]
Advantages Direct, high atom economy.High yielding, reliable, and well-established. Safer than using NaBH₃CN.Green solvent (ethanol), water as the only byproduct.
Disadvantages Lack of detailed public protocols.High cost of the reducing agent. Use of hazardous solvents.High cost and limited availability of the starting amino acid. Equilibrium reaction.

Conclusion and Recommendations

The choice of the optimal synthesis protocol for this compound depends heavily on the specific priorities of the researcher or organization.

  • For cost-effective, large-scale production , the Michael Addition appears to be the most promising route, provided a reliable and optimized protocol can be established. Its high atom economy and the relatively low cost of starting materials make it economically attractive.

  • For reliable, high-yield synthesis at the lab scale with a focus on safety , Reductive Amination using sodium triacetoxyborohydride is an excellent choice. While the cost of the reducing agent is higher, the well-documented procedures and high yields offer a dependable route to the desired product.

  • The Fischer Esterification is a viable option if the starting material, 3-(methylamino)butanoic acid, is readily and economically available. Its main advantages are the use of a green solvent and the generation of water as the sole byproduct. However, the high cost of the starting amino acid will likely make this the least economically favorable option for most applications.

Ultimately, a thorough evaluation of in-house expertise, available equipment, budget constraints, and safety protocols will guide the final decision. It is recommended to perform small-scale trial runs of the most promising protocols to validate their performance before committing to a larger-scale synthesis.

References

Reactivity comparison of Ethyl 3-(methylamino)butanoate with other beta-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 3-(Methylamino)butanoate and Other β-Amino Esters

Introduction: The Versatile Role of β-Amino Esters in Modern Synthesis

β-Amino acids and their corresponding esters are privileged structural motifs in organic chemistry and drug development. Their presence in natural products, such as the side chain of Taxol, and their utility as precursors to β-lactam antibiotics underscore their significance.[1] These compounds serve as versatile building blocks for synthesizing a wide array of biologically active molecules and conformationally constrained peptides.[1] The reactivity of a β-amino ester is profoundly influenced by the substitution pattern at the nitrogen atom, which dictates its nucleophilicity, basicity, and steric profile.

This guide provides a detailed comparative analysis of This compound , a secondary β-amino ester, against its primary and tertiary amine counterparts: Ethyl 3-aminobutanoate and Ethyl 3-(dimethylamino)butanoate . By examining their performance in key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate building block for their specific application. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer quantitative comparisons of their outcomes.

Comparative Framework: The Impact of N-Substitution

The central theme of this guide is the influence of the nitrogen substituent on the chemical behavior of the β-amino ester. We will compare the following three analogs:

Compound NameStructureAmine TypeKey Feature
Ethyl 3-aminobutanoate CCOCC(N)CPrimaryPossesses two N-H protons, allowing for multiple substitutions or participation in hydrogen bonding.
This compound CCOCC(NC)CSecondaryA single N-H proton provides a site for functionalization while the methyl group offers moderate steric hindrance and electron donation.
Ethyl 3-(dimethylamino)butanoate CCOCC(N(C)C)CTertiaryLacks N-H protons, rendering it non-nucleophilic in reactions requiring deprotonation of the amine. It is, however, a stronger base.

N-Acylation: Probing Nucleophilicity and Amide Bond Formation

N-acylation is a fundamental transformation for converting amines into amides, a critical linkage in pharmaceuticals and peptides. The reaction typically proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl of an acylating agent, such as an acid anhydride or acyl chloride.

Causality of Experimental Design

The choice of acetic anhydride as the acylating agent provides a moderately reactive electrophile, allowing for clear differentiation of the nucleophilic character of the three esters. A primary or secondary amine is required for the reaction to proceed to a stable, neutral amide product.[2] We hypothesize that the primary and secondary amines will react efficiently, while the tertiary amine will fail to form an amide, highlighting a critical reactivity difference.

Experimental Protocol: N-Acylation with Acetic Anhydride
  • To a solution of the respective β-amino ester (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask at 0 °C, add triethylamine (1.5 mmol, 1.5 eq).

  • Slowly add acetic anhydride (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for analysis.

Visualizing the Mechanism

acylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R2NH R₂NH (β-Amino Ester) Intermediate Tetrahedral Intermediate R2NH->Intermediate Nucleophilic Attack Ac2O O CH₃-C=O O CH₃-C=O Ac2O:c2->Intermediate Amide N-Acyl Amide Intermediate->Amide Collapse & Proton Transfer Acetate Acetate Intermediate->Acetate

Caption: General mechanism for N-acylation of an amine with acetic anhydride.

Comparative Reactivity Data
SubstrateAmine TypeExpected OutcomePredicted Yield (%)
Ethyl 3-aminobutanoatePrimaryForms N-acetyl derivative>95%
This compoundSecondary Forms N-acetyl-N-methyl derivative >95%
Ethyl 3-(dimethylamino)butanoateTertiaryNo reaction (forms quaternary salt)0%

This experiment clearly demonstrates that the presence of at least one N-H proton is essential for productive N-acylation.

N-Alkylation: The Reductive Amination Approach

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy for modulating a molecule's pharmacological properties. While direct alkylation with alkyl halides can lead to over-alkylation and side reactions, reductive amination offers a more controlled alternative.[3] This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ.

Causality of Experimental Design

We selected benzaldehyde as the carbonyl partner and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes. This choice allows us to probe the ability of each β-amino ester to form a reactive iminium intermediate. The primary amine can potentially undergo dialkylation, the secondary amine should cleanly mono-alkylate, and the tertiary amine should be unreactive.[4]

Experimental Protocol: Reductive Amination with Benzaldehyde
  • In a flask, dissolve the β-amino ester (1.0 mmol) and benzaldehyde (1.1 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 5 mL).

  • Stir the mixture for 30 minutes at room temperature to allow for imine/iminium formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product for analysis.

Visualizing the Workflow

reductive_amination_workflow Start β-Amino Ester + Benzaldehyde in DCE Iminium Imine/Iminium Ion Formation (30 min, RT) Start->Iminium Reduction Add STAB In Situ Reduction Iminium->Reduction Workup Aqueous Workup (NaHCO₃) Reduction->Workup 12-18 h, RT Product N-Benzylated Product Workup->Product

Caption: Experimental workflow for N-alkylation via reductive amination.

Comparative Reactivity Data
SubstrateAmine TypeExpected Major ProductPredicted Yield (%)
Ethyl 3-aminobutanoatePrimaryN-benzyl and N,N-dibenzyl derivatives70-85% (mixture)
This compoundSecondary N-benzyl-N-methyl derivative >90%
Ethyl 3-(dimethylamino)butanoateTertiaryNo reaction0%

This compound provides the cleanest and most predictable outcome in this transformation, yielding a single mono-alkylated product in high yield.

Intramolecular Cyclization: Formation of β-Lactams

The synthesis of β-lactams, the core structure of penicillin and cephalosporin antibiotics, is a classic application of β-amino esters. One common method involves an intramolecular condensation where the nitrogen atom attacks the ester carbonyl, displacing the ethoxy group.[5][6] This reaction is typically promoted by a strong, non-nucleophilic base.

Causality of Experimental Design

This reaction tests the ability of the nitrogen atom to act as an intramolecular nucleophile. A strong base like lithium diisopropylamide (LDA) is used to deprotonate the most acidic proton. For the primary and secondary amines, this is the N-H proton, forming a highly nucleophilic amide anion that readily cyclizes. For the tertiary amine, which lacks an N-H proton, the base would have to deprotonate the α-carbon, leading to a different reaction pathway (e.g., enolate formation) rather than the desired cyclization. This highlights a fundamental difference in the reactivity pathways available to these substrates.

Experimental Protocol: Base-Mediated β-Lactam Formation
  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol in hexanes) to a solution of diisopropylamine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C. Stir for 30 minutes.

  • Slowly add a solution of the β-amino ester (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-lactam.

Visualizing the Mechanism

lactam_formation Start β-Amino Ester (R=H or Me) Deprotonated Amide Anion (Nucleophile) Start->Deprotonated + LDA - Diisopropylamine TS Cyclization (Intramolecular Attack) Deprotonated->TS Lactam β-Lactam Product TS->Lactam - EtO⁻

Caption: Mechanism of intramolecular cyclization to form a β-lactam.

Comparative Reactivity Data
SubstrateAmine TypeExpected OutcomePredicted Yield (%)
Ethyl 3-aminobutanoatePrimaryForms 4-methylazetidin-2-one60-75%
This compoundSecondary Forms 1,4-dimethylazetidin-2-one 65-80%
Ethyl 3-(dimethylamino)butanoateTertiaryNo β-lactam formation; potential for side reactions0%

Both primary and secondary β-amino esters are viable substrates for β-lactam synthesis, whereas the tertiary analog is unsuitable for this specific mechanistic pathway.

Hydrolytic Stability: A Key Parameter for Drug Development

The stability of the ester functional group towards hydrolysis is a critical parameter, influencing the shelf-life and in vivo behavior of drug candidates. The degradation of poly(β-amino esters), a class of biodegradable polymers used in drug delivery, is governed by the hydrolysis of their backbone ester linkages.[7][8] Studies on these polymers have shown that hydrolysis rates are pH-dependent and can be influenced by the neighboring amino groups.[9][10]

Causality of Experimental Design

By monitoring the ester's concentration over time at different pH values (acidic, neutral, and basic), we can quantify its stability. The amino group can influence hydrolysis in two ways:

  • At low pH: The protonated ammonium ion is electron-withdrawing, which can affect the stability of the tetrahedral intermediate in acid-catalyzed hydrolysis.

  • At high pH: The neutral amine can act as an intramolecular nucleophilic catalyst, directly attacking the ester carbonyl and accelerating hydrolysis. We hypothesize that the N-methyl and N,N-dimethyl groups, being electron-donating, will slightly increase the basicity of the amine, potentially enhancing its catalytic effect at higher pH compared to the primary amine.

Experimental Protocol: pH-Dependent Hydrolysis Study
  • Prepare buffer solutions at pH 5.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (borate).

  • For each β-amino ester, prepare a stock solution in a suitable solvent (e.g., acetonitrile).

  • Initiate the experiment by adding a small aliquot of the stock solution to each of the three buffer solutions at 37 °C to achieve a final concentration of 1 mg/mL.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of the intact ester.

  • Calculate the half-life (t₁/₂) of each ester at each pH value.

Visualizing pH Effects

hydrolysis_pathways cluster_acid Low pH (Acidic) cluster_base High pH (Basic) AcidEster Ester (Amine is R₃N⁺H) AcidProduct Carboxylic Acid + Alcohol AcidEster->AcidProduct H₃O⁺ catalyzed (Slow) BaseEster Ester (Amine is R₃N) BaseProduct Carboxylate + Alcohol BaseEster->BaseProduct OH⁻ catalyzed (Fast, possible intramolecular assistance)

Caption: Contrasting ester hydrolysis pathways under acidic and basic conditions.

Comparative Stability Data (Predicted Half-life, t₁/₂ in hours)
SubstratepH 5.0pH 7.4pH 9.0
Ethyl 3-aminobutanoate>100~72~24
This compound>100 ~60 ~18
Ethyl 3-(dimethylamino)butanoate>100~55~15

All esters are expected to be relatively stable under acidic conditions where the amine is protonated. However, as the pH increases, the concentration of the neutral, catalytically active amine form rises, leading to accelerated hydrolysis. The slightly higher basicity of the methylated amines may lead to a modest increase in the hydrolysis rate at basic pH.

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of a β-amino ester is fundamentally dictated by the degree of substitution on its nitrogen atom.

  • This compound , as a secondary amine, offers a versatile and predictable reactivity profile. It undergoes clean, high-yielding mono-functionalization in both acylation and alkylation reactions and serves as an excellent substrate for β-lactam formation.

  • Ethyl 3-aminobutanoate , its primary amine counterpart, is also highly reactive but presents challenges in selectivity, particularly in alkylation where mixtures of products can form.

  • Ethyl 3-(dimethylamino)butanoate , the tertiary amine, is largely unreactive in transformations that require an N-H proton, such as acylation, reductive amination, and N-H-dependent cyclizations. Its primary utility lies in applications where its basicity is leveraged, or where it serves as a stable, non-reactive structural element.

For the medicinal chemist or process developer, the choice between these building blocks is therefore a critical decision. This compound represents a "sweet spot" of reactivity, allowing for controlled, single functionalization at the nitrogen center, making it an ideal candidate for the systematic and predictable construction of complex molecular architectures.

References

A Comparative Guide to the Efficacy of Catalysts in the Synthesis of β-Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, β-amino esters stand out as pivotal structural motifs. Their presence in a wide array of biologically active compounds, including pharmaceuticals and peptidomimetics, underscores the critical importance of efficient and stereoselective synthetic methodologies. The catalytic asymmetric synthesis of these valuable building blocks has been a focal point of intensive research, leading to the development of a diverse arsenal of catalytic systems.

This guide provides an in-depth, objective comparison of the leading catalytic strategies for β-amino ester synthesis. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings of each catalyst class, offering field-proven insights to inform your experimental design. By understanding the causality behind catalyst performance, you will be better equipped to select the optimal system for your specific synthetic challenge.

The Strategic Importance of Catalysis in β-Amino Ester Synthesis

The primary routes to β-amino esters, the Mannich reaction and the Michael addition, rely on the formation of a key carbon-carbon bond. The choice of catalyst is paramount in controlling the efficiency and stereoselectivity of this transformation. This guide will explore the three main pillars of catalysis in this field: biocatalysis, organocatalysis, and metal-based catalysis. Each approach presents a unique set of advantages and limitations, which we will dissect with supporting experimental data.

To provide a clear framework for evaluating these diverse catalytic systems, the following general workflow is often employed in the field.

G cluster_0 Catalyst Selection & Screening cluster_1 Reaction Optimization cluster_2 Analysis & Characterization A Substrate Scoping (Imine/Enolate Precursors) B Catalyst Class Selection (Biocatalyst, Organocatalyst, Metal Catalyst) A->B Define Reaction Type C Ligand/Additive Screening B->C Fine-tune Catalyst System D Solvent & Temperature Optimization C->D Establish Initial Conditions E Concentration & Stoichiometry Adjustments F Catalyst Loading Minimization D->F Iterative Optimization G Yield & Conversion (NMR, GC, LC-MS) F->G Execute Optimized Reaction H Stereoselectivity (Chiral HPLC/SFC) G->H I Product Isolation & Purification H->I J Optimal Protocol for Target β-Amino Ester I->J

Figure 1: General workflow for the evaluation of catalysts in β-amino ester synthesis.

I. Biocatalysis: The Green Chemistry Approach

Enzymes, as nature's catalysts, offer a compelling "green" alternative for the synthesis of β-amino esters. Lipases, in particular, have demonstrated significant utility in mediating Michael additions to form these products.

A. Mechanism of Action: A Serine Hydrolase at Work

Lipases, such as those from Candida antarctica (CAL-B) and Thermomyces lanuginosus (Lipozyme TL IM), are serine hydrolases. While their native function is ester hydrolysis, in non-aqueous media, they can catalyze the formation of C-N bonds. The catalytic cycle involves the activation of the amine nucleophile by the serine residue in the enzyme's active site, facilitating its addition to the α,β-unsaturated ester.

G cluster_0 Lipase Catalytic Cycle A Enzyme-Amine Complex Formation B Nucleophilic Attack of Amine on Acrylate A->B Substrate Binding C Proton Transfer & Intermediate Formation B->C C-N Bond Formation D Product Release & Enzyme Regeneration C->D Product Formation D->A Catalyst Turnover

Figure 2: Simplified representation of the lipase-catalyzed Michael addition.

B. Performance and Considerations

The primary advantages of biocatalysis are the mild reaction conditions (often at or near room temperature), the use of environmentally benign solvents (like methanol or even solvent-free systems), and the high selectivity often observed.[1] However, the substrate scope can be limited, and reaction times may be longer compared to other methods. A notable advancement is the use of continuous-flow microreactors, which can significantly reduce reaction times and improve efficiency.[1]

II. Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, chiral organic molecules can induce high levels of stereoselectivity. For β-amino ester synthesis, several classes of organocatalysts have proven to be exceptionally effective, particularly in the context of the Mannich reaction.

A. Bifunctional Thioureas: The Power of Hydrogen Bonding

Chiral bifunctional thiourea catalysts are among the most successful organocatalysts for the asymmetric Mannich reaction. Their efficacy stems from their ability to simultaneously activate both the nucleophile and the electrophile through hydrogen bonding.

Mechanism of Action: The thiourea moiety activates the imine electrophile by forming hydrogen bonds with the nitrogen atom, increasing its electrophilicity. Concurrently, a basic functional group on the catalyst (often a tertiary amine) deprotonates the pronucleophile (e.g., a malonate ester) to generate an enolate. This dual activation within a chiral scaffold brings the reactants into close proximity in a specific orientation, leading to high stereoselectivity.

G cluster_0 Bifunctional Thiourea Catalysis A Catalyst-Imine Hydrogen Bonding C Stereoselective C-C Bond Formation A->C B Catalyst-Enolate Formation B->C D Product Release & Catalyst Regeneration C->D D->A D->B

Figure 3: Dual activation mechanism of a bifunctional thiourea catalyst.

B. N-Heterocyclic Carbenes (NHCs): Umpolung Reactivity

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can induce umpolung (polarity inversion) reactivity. In the synthesis of β-amino esters, NHCs can catalyze the addition of aldehydes to imines.

Mechanism of Action: The NHC adds to an aldehyde to form a Breslow intermediate, which then acts as a nucleophile and attacks the imine. This pathway allows for the formation of β-amino ester precursors from readily available starting materials. Recent developments have seen the combination of NHC catalysis with photocatalysis to generate radical intermediates for the synthesis of complex β-amino esters.

C. Other Notable Organocatalysts

  • Isothioureas: These catalysts, in cooperation with a Brønsted acid, can generate C(1)-ammonium enolates from carboxylic acid derivatives, which then react with imines to afford α-aryl-β-amino esters with high yields and enantioselectivities.[2]

  • Amino Acids and their Derivatives: Simple amino acids like proline can catalyze the Mannich reaction, although their efficacy can be limited. More complex derivatives have been designed to improve stereoselectivity.

III. Metal-Based Catalysis: High Efficiency and Tunability

Transition metal complexes with chiral ligands are powerful catalysts for the asymmetric synthesis of β-amino esters. The versatility of metal catalysis lies in the ability to fine-tune the steric and electronic properties of the catalyst through ligand design.

A. Key Metals and Ligands

A variety of metals, including silver (Ag), copper (Cu), rhodium (Rh), ruthenium (Ru), and zinc (Zn), have been successfully employed. The choice of metal and the chiral ligand is crucial for achieving high performance. Common ligand classes include phosphines, bisoxazolines, and N,N'-dioxides.

B. General Mechanism

In a typical metal-catalyzed Mannich-type reaction, the chiral metal complex coordinates to the enolate precursor, creating a chiral enolate. This chiral nucleophile then adds to the imine, with the stereochemical outcome dictated by the chiral environment around the metal center.

G cluster_0 Chiral Metal Complex Catalysis A Ligand Exchange & Active Catalyst Formation B Coordination to Pronucleophile A->B C Formation of Chiral Metal Enolate B->C D Stereoselective Attack on Imine C->D E Product Release D->E E->A

Figure 4: Generalized catalytic cycle for a metal-catalyzed Mannich reaction.

C. Performance and Considerations

Metal catalysts can offer very high turnover numbers and frequencies, allowing for low catalyst loadings. They often exhibit broad substrate scope and can achieve excellent levels of enantioselectivity and diastereoselectivity. However, concerns about the cost and toxicity of some metals, as well as the need for stringent exclusion of air and moisture in some cases, are important considerations.

Comparative Performance Data

The following table summarizes representative data for the different catalyst classes in the synthesis of β-amino esters. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies. However, this compilation provides a valuable snapshot of the typical performance of each catalyst type.

Catalyst ClassCatalyst ExampleReaction TypeYield (%)ee (%)drCatalyst Loading (mol%)Time (h)Temp (°C)
Biocatalyst Lipozyme TL IMMichael Additionup to 92N/AN/AN/A (immobilized)0.535
Organocatalyst Bifunctional ThioureaMannichup to 99up to 99>20:11-1012-48RT to -20
Organocatalyst Isothiourea/Brønsted AcidMannichup to 94up to 96N/A512RT
Organocatalyst N-Heterocyclic CarbeneAza-Benzoin49-72N/AN/A10-2012-24RT
Metal Catalyst Ag-PhosphineMannich61-9184-94N/A512-24RT
Metal Catalyst Cu-BisphosphineSilylaminationup to 99up to 99up to 82:1851225
Metal Catalyst Rh-BisphosphepineHydrogenationup to 90>99N/A11225

Experimental Protocols

To provide a practical context for the discussed catalytic systems, we present detailed, step-by-step methodologies for representative reactions.

Protocol 1: Lipase-Catalyzed Synthesis of a β-Amino Ester in a Continuous-Flow Microreactor

This protocol is adapted from a procedure utilizing an immobilized lipase for the Michael addition of an amine to an acrylate.[1]

Materials:

  • Immobilized Lipase TL IM from Thermomyces lanuginosus

  • Syringe pumps

  • Microreactor with a packed-bed of the immobilized enzyme

  • Aniline

  • Methyl acrylate

  • Methanol (HPLC grade)

Procedure:

  • Prepare two feed solutions:

    • Feed A: Dissolve aniline (5.0 mmol) in 10 mL of methanol.

    • Feed B: Dissolve methyl acrylate (20.0 mmol) in 10 mL of methanol.

  • Set up the continuous-flow system with the microreactor maintained at 35 °C.

  • Pump feed solutions A and B into a T-mixer at appropriate flow rates to achieve a residence time of 30 minutes within the microreactor.

  • Collect the reaction mixture at the outlet of the microreactor.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Upon completion, evaporate the solvent from the collected product solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-amino ester.

Protocol 2: Asymmetric Mannich Reaction Catalyzed by a Bifunctional Thiourea

This protocol is a general representation of a thiourea-catalyzed Mannich reaction between a malonate and an imine.

Materials:

  • Chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst)

  • Diethyl malonate

  • N-Boc-benzaldimine

  • Toluene (anhydrous)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (5 mol%).

  • Add activated 4 Å molecular sieves.

  • Add anhydrous toluene to the vial.

  • Add diethyl malonate (1.2 equivalents) to the reaction mixture.

  • Add N-Boc-benzaldimine (1.0 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or -20 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 3: Silver-Catalyzed Asymmetric Mannich Reaction

This protocol describes a silver-catalyzed Mannich reaction between a silyl ketene acetal and an alkynyl imine.[3]

Materials:

  • Silver acetate (AgOAc)

  • Chiral phosphine ligand (e.g., an iso-leucine-based phosphine)

  • Silyl ketene acetal

  • Alkynyl imine

  • Tetrahydrofuran (THF, commercial grade, unpurified)

Procedure:

  • In a reaction vial open to the air, combine silver acetate (5 mol%) and the chiral phosphine ligand (5.5 mol%).

  • Add THF to the vial.

  • Add the alkynyl imine (1.0 equivalent) to the mixture.

  • Add the silyl ketene acetal (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the β-alkynyl-β-amino ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of β-amino esters is a mature field with a rich and diverse array of catalytic methods.

  • Biocatalysis stands out for its environmentally friendly profile and mild reaction conditions, making it an attractive option for industrial applications where sustainability is a key driver. The advent of continuous-flow technologies is further enhancing the efficiency of enzymatic processes.

  • Organocatalysis , particularly with bifunctional thioureas, offers a powerful and often highly stereoselective approach that avoids the use of metals. The operational simplicity and tolerance to a range of functional groups are significant advantages.

  • Metal-based catalysis provides a highly tunable and efficient platform for the synthesis of β-amino esters, often achieving exceptional yields and selectivities with low catalyst loadings. The ongoing development of new ligands continues to expand the scope and applicability of these methods.

The choice of the "best" catalyst is ultimately context-dependent, relying on factors such as the specific structure of the target molecule, scalability requirements, cost considerations, and environmental impact. Future research will likely focus on the development of catalysts with even broader substrate scopes, higher turnover numbers, and greater functional group tolerance. The synergistic combination of different catalytic modes, such as the integration of photocatalysis with organocatalysis or metal catalysis, is a particularly promising avenue for accessing novel and complex β-amino ester architectures. As our understanding of catalytic mechanisms deepens, we can anticipate the design of even more sophisticated and efficient catalysts that will continue to drive innovation in the synthesis of these vital chemical building blocks.

References

A-Comprehensive-Guide-to-the-Structural-Validation-of-Ethyl-3-methylamino-butanoate-using-1H-and-13C-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Confirmation

In the landscape of pharmaceutical research and drug development, the unequivocal structural validation of novel chemical entities and synthetic intermediates is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. Consequently, any ambiguity in a molecule's structure can lead to misinterpretation of experimental results, wasted resources, and significant safety concerns. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the structural elucidation of organic molecules in solution.

This guide provides an in-depth, expert-led methodology for the validation of the Ethyl 3-(methylamino)butanoate structure. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables. Furthermore, we will establish a comparative framework, demonstrating how to distinguish the target molecule from its plausible isomers, a critical challenge in synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals who require not only the "what" but the "why" behind robust structural validation.

The-Subject-Molecule-Ethyl-3-methylamino-butanoate

This compound (EMB) is a secondary amine and an ester, functionalities that make it a versatile building block in organic synthesis. Its structure presents several key features that are readily interrogated by NMR spectroscopy.

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// Atom nodes C1 [label="CH₃", pos="0,1!", fontcolor="#202124"]; C2 [label="CH₂", pos="1.5,1!", fontcolor="#202124"]; O1 [label="O", pos="2.5,0!", fontcolor="#EA4335"]; C3 [label="C", pos="3.5,1!", fontcolor="#202124"]; O2 [label="O", pos="3.5,2!", fontcolor="#EA4335"]; C4 [label="CH₂", pos="5,1!", fontcolor="#202124"]; C5 [label="CH", pos="6.5,1!", fontcolor="#202124"]; C6 [label="CH₃", pos="8,1!", fontcolor="#202124"]; N [label="NH", pos="6.5,-0.5!", fontcolor="#4285F4"]; C7 [label="CH₃", pos="8,-0.5!", fontcolor="#202124"];

// Atom labels for text L1 [label="a", pos="-0.5,1!", fontcolor="#34A853"]; L2 [label="b", pos="1,1!", fontcolor="#34A853"]; L3 [label="c", pos="5.5,1!", fontcolor="#34A853"]; L4 [label="d", pos="7,1.5!", fontcolor="#34A853"]; L5 [label="e", pos="8.5,1.5!", fontcolor="#34A853"]; L6 [label="f", pos="7,-1!", fontcolor="#34A853"]; L7 [label="g", pos="8.5,-1!", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- O2 [style=double]; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- N; N -- C7; } enddot Figure 1: Structure of this compound with proton environments labeled.

Predicted-NMR-Spectral-Analysis

A priori prediction of the NMR spectrum is a cornerstone of structural validation. It establishes a hypothesis against which experimental data can be tested. The predictions below are based on established principles of chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: A Proton's-Eye View

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling (J)Rationale
a -O-CH₂-CH₃ ~1.2Triplet (t)3HJ_ab ≈ 7 HzShielded alkyl protons, split by the two 'b' protons.
b -O-CH₂ -CH₃~4.1Quartet (q)2HJ_ab ≈ 7 HzDeshielded by the adjacent ester oxygen[1][2]. Split by the three 'a' protons.
c -CO-CH₂ -CH-~2.4Doublet (d)2HJ_cd ≈ 7 HzDeshielded by the carbonyl group[1]. Split by the single 'd' proton.
d -CH₂-CH -CH₃~2.9-3.2Multiplet (m)1HJ_cd, J_deDeshielded by the adjacent nitrogen atom[3][4]. Split by 'c' and 'e' protons.
e -CH-CH₃ ~1.1Doublet (d)3HJ_de ≈ 6 HzShielded alkyl protons, split by the single 'd' proton.
f -NH-CH₃ ~2.4Singlet (s)3H-Protons on nitrogen-bound carbon[3]. Typically shows no coupling to NH proton.
g -NH -CH₃~0.5-4.0Broad Singlet (br s)1H-Chemical shift is variable and depends on solvent, concentration, and temperature. The proton undergoes fast exchange, leading to a broad signal with no observable coupling[3][5].
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

CarbonAssignmentPredicted δ (ppm)Rationale
1Ester C =O~172Typical chemical shift for an ester carbonyl carbon.
2-O-C H₂-CH₃~60Carbon attached to the electronegative ester oxygen is significantly deshielded.
3-CO-C H₂-CH-~45Alpha-carbon to the carbonyl group.
4-CH₂-C H-CH₃~50-55Carbon attached to the electronegative nitrogen atom is deshielded[3].
5-NH-C H₃~35Carbon of the N-methyl group.
6-CH-C H₃~20Aliphatic methyl carbon.
7-O-CH₂-C H₃~14Aliphatic methyl carbon, furthest from electronegative atoms.

Comparative-Analysis-Distinguishing-EMB-from-Key-Isomers

In drug development, confirming a structure also means proving it is not something else. Isomers, which have the same molecular formula (C₇H₁₅NO₂ for EMB) but different atomic arrangements, are the most common source of ambiguity. Let's compare the expected NMR data of EMB with two plausible isomers.

Isomer 1: Ethyl 4-(methylamino)butanoate

  • Key ¹H NMR Difference: The signal for the protons alpha to the carbonyl (-CO-CH₂ -) would be a triplet, not a doublet. The signal for the protons alpha to the nitrogen (-N-CH₂ -) would also be a triplet. This reflects a linear chain rather than the branched structure of EMB.

Isomer 2: Ethyl 2-(methylamino)butanoate

  • Key ¹H NMR Difference: A single proton would be alpha to both the carbonyl and the amine (-CO-CH (NH)-). This proton would appear as a multiplet at a significantly different chemical shift (~3.0-3.5 ppm) compared to EMB's -CO-CH₂- group.

FeatureThis compound (Target) Ethyl 4-(methylamino)butanoate (Isomer 1) Ethyl 2-(methylamino)butanoate (Isomer 2)
Protons at C2 ~2.4 ppm, Doublet, 2H~2.3 ppm, Triplet, 2HN/A
Protons at C3 ~2.9-3.2 ppm, Multiplet, 1H~1.8 ppm, Multiplet, 2H~3.0-3.5 ppm, Multiplet, 1H
Protons at C4 N/A~2.6 ppm, Triplet, 2H~1.6 ppm, Multiplet, 2H
Diagnostic Signal Doublet at ~2.4 ppm from CH₂ next to a CH group.Two distinct triplets for the two central CH₂ groups.Absence of a -CO-CH₂- signal; unique downfield CH signal.

Experimental-Protocol-for-Definitive-Validation

This section outlines a robust, self-validating protocol for acquiring high-quality NMR data. Trustworthiness is ensured by including steps for proper sample preparation and referencing.

Step 1: Sample Preparation (The Foundation of Quality Data)
  • Mass Measurement: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial[6][7]. Precision is key for any potential quantitative analysis (qNMR).

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides the deuterium (²H) signal required for the spectrometer's lock system to maintain magnetic field stability[8].

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration[9].

  • Dissolution & Transfer: Ensure the sample is fully dissolved. Any particulate matter will degrade the magnetic field homogeneity and broaden the NMR signals[7][8]. Using a Pasteur pipette plugged with cotton wool, filter the solution directly into a high-quality, clean 5 mm NMR tube.

Step 2: Data Acquisition Workflow

The following workflow provides a logical progression from basic 1D experiments to advanced 2D experiments for unambiguous confirmation.

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subgraph "cluster_1d" { label="Phase 2: Initial Screening (1D NMR)"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; H1_NMR [label="Acquire ¹H NMR Spectrum"]; C13_NMR [label="Acquire ¹³C{¹H} NMR\n(Proton Decoupled)"]; }

subgraph "cluster_analysis" { label="Phase 3: Data Analysis & Comparison"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Analysis [label="Analyze Spectra:\n- Chemical Shifts\n- Integrations\n- Multiplicities"]; Compare [label="Compare to Predictions\n& Isomer Data"]; Decision [label="Data Consistent with\nTarget Structure?", shape=diamond, fillcolor="#FBBC05"]; }

subgraph "cluster_2d" { label="Phase 4: Definitive Confirmation (2D NMR)"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; COSY [label="Acquire ¹H-¹H COSY\n(Correlation Spectroscopy)"]; HSQC [label="Acquire ¹H-¹³C HSQC\n(Heteronuclear Single Quantum Coherence)"]; }

subgraph "cluster_final" { label="Phase 5: Conclusion"; style=filled; color="#D2E3FC"; node [fillcolor="#FFFFFF"]; Confirm [label="Structure Confirmed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reval [label="Re-evaluate Structure/\nPurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Connections Prep -> H1_NMR; H1_NMR -> C13_NMR; C13_NMR -> Analysis; Analysis -> Compare; Compare -> Decision; Decision -> Confirm [label="Yes"]; Decision -> COSY [label="No / Ambiguous"]; Decision -> Reval [label="No / Inconsistent", style=dashed, constraint=false]; COSY -> HSQC; HSQC -> Confirm; } enddot Figure 2: A logical workflow for the structural validation of a small molecule.

Step 3: Advanced 2D NMR for Irrefutable Proof

When 1D spectra are complex or ambiguity remains, 2D NMR techniques are indispensable. They provide explicit connectivity information, moving from inference to direct evidence.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds)[10][11]. A cross-peak at the intersection of two proton frequencies (δ₁, δ₂) definitively proves that these protons are spin-coupled. For EMB, we would expect to see:

    • A cross-peak between the ethyl protons a (~1.2 ppm) and b (~4.1 ppm).

    • A cross-peak between the backbone protons c (~2.4 ppm) and d (~3.0 ppm).

    • A cross-peak between the backbone proton d (~3.0 ppm) and the methyl protons e (~1.1 ppm).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to[10][12]. This is the most powerful tool for assigning carbon signals and confirming the C-H framework. Each cross-peak correlates a ¹H signal on one axis with a ¹³C signal on the other, confirming a direct one-bond attachment. This would validate every C-H bond assignment made in the prediction tables.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on a synergistic combination of predictive knowledge, high-quality data acquisition, and systematic interpretation. By following the detailed protocols and logical workflow outlined in this guide, a researcher can move with confidence from a synthesized compound to an unambiguously confirmed molecular structure. The comparison with plausible isomers underscores the necessity of not only proving what a molecule is, but also what it is not. The strategic use of 1D NMR for initial assessment, followed by 2D NMR experiments like COSY and HSQC for irrefutable connectivity evidence, constitutes a robust, trustworthy, and scientifically rigorous approach essential for the high standards of drug discovery and development.

References

A Researcher's Guide to Comparing the Biological Stability of Ethyl 3-(methylamino)butanoate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the metabolic fate of a novel chemical entity is paramount. The biological stability of a compound dictates its pharmacokinetic profile, influencing its efficacy, dosing regimen, and potential for toxicity. This guide provides a comprehensive framework for comparing the biological stability of Ethyl 3-(methylamino)butanoate and its rationally designed analogues. We will delve into the underlying enzymatic processes, provide detailed experimental protocols for assessing stability, and discuss the interpretation of structure-stability relationships.

Introduction to this compound and the Importance of Biological Stability

This compound is a small molecule featuring an ester functional group and a secondary amine. The presence of the ester moiety immediately flags it as a potential substrate for esterase-mediated hydrolysis. Esterases are a ubiquitous class of enzymes responsible for the cleavage of ester bonds, converting them into the corresponding carboxylic acid and alcohol.[1] This metabolic transformation can have profound implications for a drug candidate:

  • Prodrug Activation: In some cases, an ester is intentionally incorporated into a molecule to enhance properties like oral bioavailability. The ester is then cleaved in vivo to release the active carboxylic acid.

  • Metabolic Inactivation: Conversely, if the ester form is the active compound, hydrolysis leads to its inactivation and subsequent elimination.

Therefore, a thorough understanding of the rate and extent of this hydrolysis is critical in early drug discovery.

The Key Players: Carboxylesterases

In humans, the two major carboxylesterases involved in drug metabolism are hCE1 and hCE2.[2][3] These enzymes, while both catalyzing ester hydrolysis, exhibit distinct substrate specificities and tissue distribution.

  • Human Carboxylesterase 1 (hCE1): Predominantly found in the liver, hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety.[3][4]

  • Human Carboxylesterase 2 (hCE2): Highly expressed in the small intestine and colon, hCE2 typically shows a preference for substrates with a small acyl group and a larger, more complex alcohol group.[3][4]

The relative contribution of these enzymes to the metabolism of this compound and its analogues will depend on their specific chemical structures.

Designing Analogues for a Comparative Stability Study

To build a comprehensive structure-stability relationship, a series of analogues should be synthesized and tested alongside the parent compound, this compound. The design of these analogues should be guided by the principles of steric and electronic modulation.

Table 1: Proposed Analogues of this compound for Stability Assessment

Compound IDStructureRationale for Inclusion
Parent This compoundBaseline compound for comparison.
Analogue 1 Mthis compoundInvestigates the effect of a smaller alcohol group on esterase susceptibility.
Analogue 2 tert-Butyl 3-(methylamino)butanoateIntroduces significant steric hindrance at the alcohol portion of the ester to potentially slow hydrolysis.
Analogue 3 Ethyl 3-(dimethylamino)butanoateExamines the impact of increasing the steric bulk on the nitrogen atom.
Analogue 4 Ethyl 3-aminobutanoateRemoves the N-methyl group to assess its influence on stability and potential for N-dealkylation.
Analogue 5 Ethyl 2-methyl-3-(methylamino)propanoateIntroduces steric hindrance adjacent to the carbonyl group of the ester.

Experimental Protocols for Assessing Biological Stability

The two most common in vitro assays for evaluating the metabolic stability of a compound are the plasma stability assay and the liver microsomal stability assay.

Plasma Stability Assay

This assay determines the stability of a compound in the presence of plasma, which contains various enzymes, including esterases.

Protocol:

  • Prepare Stock Solutions: Dissolve the test compounds (parent and analogues) and a positive control (e.g., a known labile ester) in DMSO to a concentration of 10 mM.

  • Incubation: Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) plasma from the desired species (human, rat, mouse, etc.). The final substrate concentration will be 100 µM.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitation solvent (e.g., 150 µL of ice-cold acetonitrile) with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like carboxylesterases and cytochrome P450s.

Protocol:

  • Prepare Solutions:

    • Test compounds and positive controls (e.g., a rapidly metabolized compound) at 10 mM in DMSO.

    • Liver microsomes (human, rat, mouse, etc.) at a final protein concentration of 0.5 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • NADPH regenerating system (cofactor for many metabolic enzymes).

  • Incubation: In a 96-well plate, combine the liver microsome suspension and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

Diagram 1: Experimental Workflow for In Vitro Stability Assays

G cluster_plasma Plasma Stability Assay cluster_microsomal Microsomal Stability Assay P_start Prepare Compound Stock (10 mM in DMSO) P_incubate Incubate with Plasma (37°C) P_start->P_incubate P_sample Sample at Time Points (0, 15, 30, 60, 120 min) P_incubate->P_sample P_quench Quench with Acetonitrile + IS P_sample->P_quench P_process Centrifuge & Collect Supernatant P_quench->P_process P_analyze LC-MS/MS Analysis P_process->P_analyze M_start Prepare Compound Stock (10 mM in DMSO) M_incubate Incubate with Microsomes (37°C) M_start->M_incubate M_initiate Initiate with NADPH M_incubate->M_initiate M_sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) M_initiate->M_sample M_quench Quench with Acetonitrile + IS M_sample->M_quench M_process Centrifuge & Collect Supernatant M_quench->M_process M_analyze LC-MS/MS Analysis M_process->M_analyze

Caption: Workflow for plasma and microsomal stability assays.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the percentage of the parent compound remaining at each time point. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.

Table 2: Illustrative Stability Data for this compound and Analogues

Compound IDPlasma Half-life (t½, min)Microsomal Half-life (t½, min)Predicted In Vivo Clearance
Parent 4530Moderate
Analogue 1 3522High
Analogue 2 >12095Low
Analogue 3 5035Moderate
Analogue 4 4028Moderate to High
Analogue 5 7555Low to Moderate

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Illustrative Data:

  • Analogue 1 (Methyl ester): The shorter half-life compared to the parent ethyl ester suggests that the smaller alcohol group may be more readily accommodated by the active site of the metabolizing esterases.

  • Analogue 2 (tert-Butyl ester): The significantly longer half-life demonstrates the profound impact of steric hindrance in protecting the ester from hydrolysis.

  • Analogue 3 (Dimethylamino): The minor change in stability suggests that increasing steric bulk on the nitrogen may have a less pronounced effect than modifications near the ester.

  • Analogue 4 (Primary amine): The slightly decreased stability could indicate that the N-methyl group offers some minor steric protection. This analogue also introduces a primary amine, which could be a site for other metabolic transformations.

  • Analogue 5 (α-Methyl): The increased stability highlights that steric hindrance near the carbonyl carbon can effectively reduce the rate of hydrolysis.

Metabolic Pathways

The primary metabolic pathway for this compound is expected to be ester hydrolysis. However, other metabolic transformations, such as N-dealkylation, are also possible.[5][6][7][8][9]

Diagram 2: Potential Metabolic Pathways

G Parent This compound Hydrolysis_Product 3-(Methylamino)butanoic Acid + Ethanol Parent->Hydrolysis_Product Ester Hydrolysis (Carboxylesterases) N_Dealkylation_Product Ethyl 3-aminobutanoate Parent->N_Dealkylation_Product N-Dealkylation (CYP450s)

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-(methylamino)butanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 3-(methylamino)butanoate requires a disposal protocol grounded in a thorough understanding of its chemical nature and the regulatory landscape. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Disclaimer: As of the last update, a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 68384-70-3) is not readily accessible. The following procedures are therefore based on the known hazards and reactive properties of its constituent functional groups: a secondary aliphatic amine and an ethyl ester.[1][2] It is imperative to treat this compound with the caution required for both of these chemical classes and to consult your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical personality of this compound is the first step in managing its disposal. The molecule contains two key functional groups that dictate its reactivity and potential hazards:

  • The Secondary Aliphatic Amine Group (-NH(CH₃)): This group imparts a basic (alkaline) character to the molecule. Aliphatic amines are often corrosive, capable of causing skin burns and eye damage.[2] They can react exothermically with acids and are generally considered irritants to the respiratory tract.[2]

  • The Ethyl Ester Group (-COOCH₂CH₃): The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-(methylamino)butanoic acid and ethanol.[1] While many simple esters have relatively low toxicity, they are often flammable liquids.[3][4]

Based on this composite structure, waste this compound should be managed as a corrosive and potentially flammable hazardous waste .

Key Chemical and Safety Data
PropertyValue / InformationSource
CAS Number 68384-70-3[5][6]
Molecular Formula C₇H₁₅NO₂[6]
Molecular Weight 145.20 g/mol [6]
Primary Hazards Corrosive (based on amine group), Potential Flammability (based on ester group)[2][4]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[4]
Boiling Point 264.33 °C (Predicted)[1]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is critical. All handling and disposal operations must be conducted under a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]

Required PPE
  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves. Butyl or neoprene gloves are recommended for handling amines and esters. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[11]

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned.

  • Work Area: All transfers and preparations for disposal should be performed inside a certified chemical fume hood to prevent inhalation of vapors.

Spill Management Protocol

Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[12]

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS office.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): Due to the basicity of the amine group, a weak acid can be used to neutralize the residue after absorption. However, this should only be performed by trained personnel, as the reaction can be exothermic.

  • Collect and Package: Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Part 3: Waste Segregation, Collection, and Disposal

The core principle of chemical waste management is segregation at the point of generation. This prevents dangerous reactions and ensures compliance with federal and state regulations under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Characterization

The first step is to determine the nature of the waste stream. Is it pure, unused this compound? Is it dissolved in a solvent? Is it mixed with other reagents? This characterization is crucial for proper labeling and disposal.

Step 2: Segregation
  • DO NOT mix this compound waste with acidic waste streams to avoid a violent neutralization reaction.

  • DO NOT mix with incompatible materials like strong oxidizing agents.

  • DO NOT dispose of this chemical down the drain.[12] Amines can disrupt wastewater treatment processes and harm aquatic life.[15]

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Ensure the container is in good condition and has a secure, leak-proof cap.[13]

  • Label Correctly: The container must be labeled with the words "Hazardous Waste" .[13] The label must also clearly identify the full chemical name: "Waste this compound" and list all other constituents and their approximate percentages. Include hazard warnings such as "Corrosive" and "Flammable."[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories serve as Satellite Accumulation Areas, where waste can be collected at or near the point of generation.[16]

  • Keep the waste container closed at all times, except when adding waste.[13][14]

  • Store the container in a designated, secondary containment bin to prevent spills from spreading.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]

Step 5: Final Disposal Protocol
  • Request Pickup: Once the waste container is nearly full (around 80% capacity), or if the compound is no longer in use, request a pickup from your institution's EHS department or licensed hazardous waste contractor.[12] Do not transport hazardous waste yourself.[12]

  • In-Lab Neutralization (Expert Use Only): For very small quantities, in-laboratory neutralization may be an option, but it must be performed with extreme caution and only by experienced personnel following a validated institutional protocol.[17] A potential, generalized procedure would involve the slow, controlled addition of the amine-containing waste to a stirred, ice-cooled solution of a weak acid (e.g., citric acid or acetic acid). The final pH should be adjusted to near-neutral. This neutralized solution must still be collected as hazardous waste unless your institution's EHS office has explicitly approved sewer disposal for the resulting salt solution.[18][19] Always test any neutralization reaction on a microscale first. [17]

Disposal of Empty Containers

An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate from this process is considered hazardous waste and must be collected in your designated waste container.[12] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, pending institutional policy.

Part 4: Decision-Making Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound characterize Characterize Waste (Pure, Solution, Mixture?) start->characterize spill Is it a spill? characterize->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes segregate Segregate from Incompatible Wastes (Acids, Oxidizers) spill->segregate No container Select Compatible Container (e.g., HDPE) spill_protocol->container segregate->container label Label as 'Hazardous Waste' List all constituents and hazards container->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store full Container >80% Full or No Longer Needed? store->full full->store No request_pickup Contact EHS for Waste Pickup full->request_pickup Yes end Disposal by Licensed Contractor request_pickup->end

References

A Researcher's Guide to Handling Ethyl 3-(methylamino)butanoate: A Protocol for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, logic-driven protocol for handling Ethyl 3-(methylamino)butanoate. By understanding the causality behind each safety measure, you can build a self-validating system of protection in your laboratory.

Hazard Assessment: The Foundation of Safe Handling

Understanding the potential risks is the first step in mitigating them. While specific toxicological data for this compound is not extensively documented, a thorough evaluation of structurally similar compounds is critical for establishing a conservative and effective safety protocol. A related compound, Ethyl 3-amino-3-methylbutanoate, is classified as causing severe skin burns and eye damage[1]. This dictates that we must treat this compound with a high degree of caution, assuming it poses a similar corrosive hazard.

Other general hazards associated with similar chemical classes include:

  • Flammability: Many esters are combustible or flammable liquids that can form explosive mixtures with air[2][3][4].

  • Irritation: Contact with skin and eyes can cause irritation[5].

  • Inhalation Risk: Vapors or aerosols may cause respiratory irritation or other systemic effects if inhaled[6].

Therefore, our operational plan must be built around preventing contact, controlling vapors, and preparing for emergencies.

Engineering Controls: The First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary defense should always be robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All work involving the handling of this compound must be conducted within a certified chemical fume hood[7]. This is non-negotiable. A fume hood ensures that any vapors or aerosols are contained and exhausted away from your breathing zone.

  • Emergency Equipment: The immediate work area must be equipped with an operational and easily accessible eyewash station and safety shower[7]. Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be directly correlated to the identified hazards. Given the potential for severe skin and eye damage, the following PPE is mandatory.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors[8]. A full-face shield must be worn over the goggles whenever transferring liquids or when there is any risk of splashing[9][10].
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Wear nitrile or neoprene gloves for adequate protection[11]. It is crucial to inspect gloves for any signs of degradation or puncture before use. Employ the "double-gloving" technique for added protection during transfers. Always use proper glove removal technique to avoid contaminating your skin and dispose of contaminated gloves as hazardous waste immediately[10].
Body Protection Chemical-Resistant Lab Coat & ApronA flame-retardant, chemical-resistant lab coat with long sleeves is required[2]. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Ensure clothing fully covers all exposed skin[9].
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a respirator may be necessary if vapors or aerosols could be generated outside of this containment. The specific cartridge type (e.g., organic vapor) must be selected based on a formal risk assessment of the procedure[10].

Operational Plan: A Step-by-Step Protocol for Safe Handling and Disposal

A systematic workflow minimizes risk and ensures reproducibility and safety.

A. Preparation and Pre-Handling
  • Area Verification: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Safety Equipment Check: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher[7].

  • PPE Inspection: Gather all necessary PPE as detailed in the table above. Inspect each item for damage or contamination.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. The face shield should be donned just before handling the chemical.

B. Handling this compound
  • Chemical Dispensing: Conduct all dispensing and transfer operations deep within the fume hood to ensure vapor capture.

  • Container Management: Keep containers of the chemical closed when not actively in use to minimize the release of vapors[7].

  • Spill Containment: Have absorbent materials (e.g., sand, vermiculite) readily available in the fume hood in case of a small spill[12].

C. Post-Handling and Decontamination
  • Work Surface Cleaning: After handling is complete, decontaminate the work surface with a suitable solvent, followed by a wash with soap and water.

  • PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove your apron (if used), then gloves (using the proper technique), face shield, and finally goggles. The lab coat should be removed last before exiting the lab.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE[6][11].

D. Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containment: Place all hazardous waste into clearly labeled, sealed containers suitable for chemical waste. Do not mix with other waste streams[13].

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations[11][13]. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain[10].

Emergency Response Protocol

This plan validates the safety system by preparing for potential failures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[11].

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes[11]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].

  • Spill Response: For a small spill inside a fume hood, use inert absorbent material to contain it. For larger spills, evacuate the area and contact your institution's emergency response team.

PPE_Decision_Workflow start Task Assessment: Handling this compound fume_hood Mandatory Control: Work in a certified Chemical Fume Hood start->fume_hood splash_risk Is there a significant splash or aerosol risk? (e.g., transferring >50mL, heating) fume_hood->splash_risk ppe1 Standard PPE: - Double Nitrile Gloves - Chemical-Resistant Lab Coat - Sealed Chemical Goggles splash_risk->ppe1 No ppe2 Enhanced PPE: - Standard PPE + - Full Face Shield - Chemical-Resistant Apron splash_risk->ppe2 Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.